2-(4-Fluorophenyl)-2-phenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-phenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNPWSOSXVCRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282010 | |
| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
719-82-4 | |
| Record name | 719-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)-2-phenylacetonitrile is a fluorinated aromatic compound of significant interest in contemporary chemical research and pharmaceutical development. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthesis methodologies, and its emerging role as a versatile building block in the design of novel therapeutic agents.
Core Properties and Identification
CAS Number: 719-82-4[1]
Molecular Formula: C₁₄H₁₀FN[1]
Molecular Weight: 211.23 g/mol
Physicochemical Data
| Property | Value | Source |
| Melting Point | 39-41 °C | |
| Boiling Point | 192 °C (at 25 Torr) | |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. | N/A |
Synthesis Methodologies
The synthesis of this compound can be achieved through various synthetic routes. A prominent and efficient method is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by reduction.
Knoevenagel Condensation and Subsequent Reduction
This two-step process involves the initial reaction of 4-fluorobenzaldehyde with phenylacetonitrile, catalyzed by a base, to form an intermediate, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile. This intermediate is then reduced to the target compound.
Experimental Protocol: Knoevenagel Condensation
-
Reactants: 4-Fluorobenzaldehyde and Phenylacetonitrile
-
Catalyst: A weak base such as piperidine or a solid base like anhydrous potassium carbonate.
-
Solvent: Ethanol is commonly used.
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-fluorobenzaldehyde and 1.0 equivalent of phenylacetonitrile in ethanol.
-
To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature, which may cause the product, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, to precipitate.
-
Isolate the solid product by filtration, wash with cold ethanol, and dry.[2]
Diagram of Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel Condensation.
The subsequent reduction of the double bond in (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile to yield this compound can be achieved using standard reducing agents such as sodium borohydride in an appropriate solvent.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and 4-fluorophenyl rings, as well as a singlet for the methine proton adjacent to the nitrile group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the nitrile group and the carbons of the aromatic rings.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.
-
Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
-
C-F Stretch: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, indicates the presence of the carbon-fluorine bond.
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the electronic properties of the molecule, potentially improving its binding affinity to biological targets.[3]
Precursor for Anticancer Agents
Derivatives of this compound have shown promise as potential anticancer agents. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[4] The fluorophenyl moiety is believed to enhance the lipophilicity of these compounds, which may facilitate their interaction with biological membranes and intracellular targets.[3][4]
Diagram of Potential Application in Cancer Therapy
Caption: Role in Anticancer Drug Discovery.
Enzyme Inhibition
The structural framework of this compound is also being explored for the development of enzyme inhibitors. The specific arrangement of the aromatic rings and the nitrile group can be tailored to fit into the active sites of various enzymes implicated in disease pathways. For example, derivatives of similar fluorinated phenyl compounds are being investigated as inhibitors of kinases and other enzymes involved in cell signaling and proliferation. The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons and the overall electronic distribution of the molecule, which can be critical for its interaction with biological targets.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Fire Safety: Keep away from open flames and high temperatures. Use appropriate fire extinguishing media in case of a fire.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a compound with significant potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined properties, accessible synthetic routes, and the advantageous presence of a fluorine atom make it an attractive starting point for the development of novel molecules with therapeutic applications. As research continues to uncover the full potential of fluorinated compounds in drug discovery, the importance of versatile building blocks like this compound is set to grow.
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An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile via Kenoevenagel Condensation
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile, a valuable building block in pharmaceutical and materials science research. The core of this guide focuses on the practical application of the Knoevenagel condensation, a classic and efficient carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss key process parameters and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important synthetic transformation.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity to target proteins, making this scaffold a desirable starting point for the development of novel therapeutics. The Knoevenagel condensation offers a reliable and scalable method for the synthesis of this key intermediate.[1][2]
The Knoevenagel Condensation: A Mechanistic Perspective
The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, 4-fluorobenzaldehyde) and an active methylene compound (phenylacetonitrile), catalyzed by a weak base.[3][4][5] The reaction proceeds through the formation of an α,β-unsaturated product.[4]
The mechanism can be broken down into three key steps:
-
Enolate Formation: A weak base, such as piperidine or an alkali hydroxide, deprotonates the active methylene group of phenylacetonitrile, forming a resonance-stabilized enolate.[6][7] The electron-withdrawing nature of the nitrile group increases the acidity of the α-protons, facilitating this step.[3][5]
-
Nucleophilic Addition: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This results in the formation of a β-hydroxy nitrile intermediate.[4][8]
-
Dehydration: The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated product, this compound.[4][8]
For a visual representation of the reaction mechanism, please refer to the diagram below.
Caption: The mechanism of the Knoevenagel condensation.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed and adaptable protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 4-Fluorobenzaldehyde | 124.11 | 12.41 g | 0.10 | >98% |
| Phenylacetonitrile | 117.15 | 11.72 g | 0.10 | >98% |
| Piperidine | 85.15 | 0.85 g (1 mL) | 0.01 | >99% |
| Ethanol | 46.07 | 100 mL | - | 95% |
| Toluene | 92.14 | As needed | - | ACS Grade |
| Sodium Bisulfite | 104.01 | As needed | - | ACS Grade |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | ACS Grade |
Reaction Setup and Procedure
-
Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (12.41 g, 0.10 mol) and phenylacetonitrile (11.72 g, 0.10 mol).
-
Solvent and Catalyst Addition: Add 100 mL of 95% ethanol to the flask, followed by the dropwise addition of piperidine (1 mL, 0.01 mol) with continuous stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[9][10]
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.[9]
-
If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.[9]
-
Dissolve the crude residue in a suitable solvent like toluene.[11]
-
Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by a water wash.[11]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation for higher purity.[11][12]
The following diagram illustrates the general experimental workflow.
Caption: A standard experimental workflow for Knoevenagel condensation.
Key Considerations and Optimization
-
Catalyst Choice: While piperidine is a common and effective catalyst, other weak bases such as pyridine, triethylamine, or even solid catalysts like potassium carbonate can be employed.[13][14][15] The choice of catalyst can influence reaction rates and yields.
-
Solvent Selection: Ethanol is a common solvent, but other options like toluene can be used, particularly with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.[9] Solvent-free conditions have also been reported, offering a greener alternative.[16][17]
-
Temperature Control: While many Knoevenagel condensations proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with less reactive substrates.[9]
-
Stoichiometry: Using a slight excess of the active methylene compound can sometimes improve yields by ensuring the complete consumption of the more valuable aldehyde.
Safety and Handling
-
General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[18][19] All manipulations should be performed in a well-ventilated fume hood.[19]
-
Phenylacetonitrile (Benzyl Cyanide): This compound is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[20] Handle with extreme care and avoid contact.
-
Piperidine: This is a corrosive and flammable liquid. Avoid inhalation of vapors and contact with skin and eyes.
-
Sodium Cyanide (if used as a precursor): Sodium cyanide is highly toxic and can be fatal if ingested or if it comes into contact with skin.[21][22] It should only be handled by trained personnel with appropriate PPE.[18][23] Store it in a cool, dry, well-ventilated area away from acids and water, as contact can liberate highly toxic hydrogen cyanide gas.[21][23]
Conclusion
The Knoevenagel condensation is a robust and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this important synthetic intermediate. The protocol outlined in this guide provides a solid foundation for the successful execution of this reaction, with ample room for optimization based on specific laboratory conditions and substrate requirements.
References
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Knoevenagel condensation - Wikipedia. Available at: [Link]
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The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]
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Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
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Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing). Available at: [Link]
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Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. Available at: [Link]
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Sodium Cyanide Safety Precautions Guide for Daily Exposure - United Chemical. Available at: [Link]
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Standard Operating Procedure. Available at: [Link]
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Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]
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Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available at: [Link]
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Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions - JOCPR. Available at: [Link]
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Decarboxylation after Knoevenagel condensation : r/chemistry - Reddit. Available at: [Link]
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(PDF) A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst - ResearchGate. Available at: [Link]
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2-(4-Fluorophenyl)-2-phenylacetonitrile: A Pivotal Precursor in Modern Drug Development
An In-depth Technical Guide for Medicinal Chemists
Abstract
This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-2-phenylacetonitrile, a key precursor in medicinal chemistry. We will delve into its strategic importance, efficient synthetic methodologies, and critical role as a foundational building block for synthesizing high-value pharmaceutical agents, particularly within the diphenylbutylpiperidine class of antipsychotics. Furthermore, this document explores its broader utility as a versatile scaffold for developing novel therapeutic compounds, including potential anticancer agents. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an essential resource for researchers, scientists, and professionals engaged in drug discovery and development.
Chapter 1: The Strategic Importance of Fluorinated Diarylacetonitriles
The diarylacetonitrile motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] Its structural rigidity and lipophilic nature make it an excellent scaffold for designing molecules that can effectively interact with biological targets.
The introduction of a fluorine atom, as seen in this compound, is a deliberate and strategic choice in modern drug design. Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties.[2] Its presence often enhances:
-
Lipophilicity: Facilitating improved passage across biological membranes and increasing target engagement.[2]
-
Metabolic Stability: The strength of the Carbon-Fluorine bond can block sites of metabolism, increasing the drug's half-life.
-
Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.
Therefore, this compound is not merely a synthetic intermediate but a strategically designed building block for creating next-generation therapeutics.
Chapter 2: Synthesis and Characterization
The efficient and scalable synthesis of this compound is paramount for its application in drug development. The most prominent and direct method involves a base-catalyzed condensation reaction.
Primary Synthetic Route: Knoevenagel Condensation
The Knoevenagel condensation provides a reliable and direct pathway to the unsaturated precursor of the target molecule.[2] This reaction leverages the acidity of the α-protons on phenylacetonitrile, which can be abstracted by a base to form a potent carbanion nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. A subsequent dehydration step yields the unsaturated nitrile, which is then reduced to the final product.
Caption: Knoevenagel condensation workflow for synthesizing the target nitrile.
Experimental Protocol: Two-Step Synthesis
Part A: Synthesis of (2Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetonitrile (11.7 g, 0.1 mol), 4-fluorobenzaldehyde (12.4 g, 0.1 mol), and 100 mL of absolute ethanol.
-
Catalysis: Add piperidine (1.0 mL) as a base catalyst to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield the pure unsaturated nitrile intermediate.
Part B: Reduction to this compound
-
Setup: In a hydrogenation vessel, dissolve the unsaturated nitrile from Part A in 150 mL of ethyl acetate.
-
Catalysis: Add Palladium on Carbon (10% Pd, ~0.5 g) to the solution.
-
Reaction: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 6-8 hours).
-
Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the target compound, this compound. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.
Alternative Synthetic Strategies
For enhanced efficiency and greener processing, methods employing phase-transfer catalysts with potassium carbonate have been developed.[2] More advanced techniques, such as palladium-catalyzed sequential arylations starting from chloroacetonitrile, offer alternative routes for constructing the diarylacetonitrile core.[3]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 719-82-4 | [4] |
| Molecular Formula | C₁₄H₁₀FN | [4] |
| Molecular Weight | 211.24 g/mol | [2] |
| Melting Point | 39-41 °C | [3] |
| Boiling Point | 192 °C @ 25 Torr | [3] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in organic solvents (methanol, acetone) | [5] |
Chapter 3: A Cornerstone Precursor for Diphenylbutylpiperidine Antipsychotics
The most significant application of this compound is as a key starting material for the synthesis of the 4,4-bis(4-fluorophenyl)butyl side-chain, which is the defining feature of long-acting antipsychotic drugs like Penfluridol and Fluspirilene.[5][6]
The Critical Transformation Pathway
The conversion of the nitrile to the required alkylating agent for the piperidine core is a multi-step process that showcases fundamental organic transformations. The nitrile group is a versatile functional handle that can be strategically manipulated. A plausible and efficient synthetic pathway involves the following key steps:
-
Grignard Reaction: The nitrile is reacted with a Grignard reagent, such as ethyl magnesium bromide, followed by acidic hydrolysis. This converts the nitrile into a ketone, specifically 1-(4-fluorophenyl)-1-phenylpropan-2-one.
-
Second Arylation: This ketone intermediate is then subjected to a second Grignard reaction, this time with 4-fluorophenyl magnesium bromide. This step constructs the crucial diaryl core and, after workup, yields a tertiary alcohol.
-
Reduction/Halogenation: The tertiary alcohol is then reduced and converted to a terminal halide (e.g., a bromide or chloride) to create the final 4,4-bis(4-fluorophenyl)butyl halide side-chain, ready for alkylation.
This side-chain is then used to alkylate the nitrogen of the respective piperidine or spirocyclic amine core to complete the synthesis of the final drug molecule.[5]
Caption: Proposed synthetic pathway from the precursor to Penfluridol.
Chapter 4: Broader Horizons and Future Directions
While its role in synthesizing antipsychotics is well-established, the this compound scaffold holds potential in other therapeutic areas.
A Scaffold for Anticancer Agents
Research has shown that derivatives of the closely related 2-(4-Fluorophenyl)-N-phenylacetamide possess cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[7][8] The core nitrile of our precursor can be readily hydrolyzed to the corresponding carboxylic acid or amide, which can then be coupled with various substituted anilines to generate a library of potential anticancer compounds. Studies have indicated that compounds with nitro-substituents on the N-phenyl ring demonstrate higher cytotoxic effects.[7][8] This highlights the modularity of the precursor for creating new chemical entities for oncological investigation.
Emerging Applications in Materials Science
Recent studies have explored the generation of metastable diarylacetonitrile (DAAN) radicals through polymer mechanochemistry.[9][10] These DAAN radicals can be fluorescent, with emission wavelengths tunable by changing the substituents on the aromatic rings.[9][10] This opens up novel applications in advanced chemosensors, bioimaging, and organic light-emitting diodes, demonstrating the versatility of the core structure beyond traditional medicinal chemistry.
Chapter 5: Conclusion
This compound is a high-value, strategically designed precursor with profound importance in medicinal chemistry. Its efficient synthesis via Knoevenagel condensation and its critical role in constructing the pharmacologically essential diphenylbutyl side-chain of major antipsychotics underscore its value. Furthermore, its adaptability as a scaffold for generating novel anticancer agents and its emerging use in materials science confirm its status as a versatile and powerful tool in the hands of chemical and pharmaceutical scientists. Continued exploration of this core structure is poised to yield new and valuable compounds for both therapeutic and technological applications.
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Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry - ChemRxiv. [Link]
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A Comprehensive Technical Guide to the Palladium-Catalyzed Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Arylated Nitriles
Substituted diarylacetonitriles are a pivotal class of chemical intermediates, finding extensive application in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their structural motif is a cornerstone in the development of novel therapeutics. The target molecule of this guide, 2-(4-fluorophenyl)-2-phenylacetonitrile, serves as a valuable building block for more complex molecular architectures. Traditional synthetic routes to such compounds often involve harsh reaction conditions, stoichiometric use of strong bases, and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the α-arylation of carbonyl compounds and their derivatives, has revolutionized the synthesis of these important molecules, offering a milder, more efficient, and highly versatile alternative.[1]
This technical guide provides a comprehensive overview of the palladium-catalyzed synthesis of this compound, focusing on the underlying mechanistic principles, the critical role of catalyst components, and a detailed, field-proven experimental protocol.
The Catalytic Heart: Unraveling the Palladium-Catalyzed α-Arylation Mechanism
The palladium-catalyzed α-arylation of nitriles, a cornerstone of modern organic synthesis, proceeds through a well-established catalytic cycle. This process facilitates the formation of a carbon-carbon bond between an aryl halide and the α-carbon of a nitrile.[1] The catalytic cycle, illustrated below, can be conceptually divided into three key steps: oxidative addition, deprotonation/transmetalation, and reductive elimination.
Figure 1: A simplified diagram of the palladium-catalyzed α-arylation of phenylacetonitrile.
1. Oxidative Addition: The catalytic cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (in our case, a 4-fluorophenyl halide). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate. The choice of the aryl halide (bromide, iodide, or even tosylate) can influence the rate of this step.
2. Deprotonation and Coordination: A base is then employed to deprotonate the α-carbon of phenylacetonitrile, generating a nucleophilic carbanion. This carbanion subsequently displaces the halide on the Pd(II) complex to form an arylpalladium cyanoalkyl intermediate. The selection of a suitable base is critical; it must be strong enough to deprotonate the nitrile without promoting side reactions.
3. Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The aryl and cyanoalkyl groups on the Pd(II) center couple, forming the desired C-C bond in this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Studies have shown that sterically crowded phosphine ligands can accelerate this reductive elimination step.[2]
Key Reagents and Their Rationale: A Scientist's Perspective
The success of the palladium-catalyzed α-arylation hinges on the judicious selection of each component of the reaction.
| Component | Examples | Function and Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness. |
| Phosphine Ligand | Xantphos, BINAP, Buchwald Ligands (e.g., XPhos) | The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and critically influences its reactivity. Bulky, electron-rich phosphine ligands are known to promote both oxidative addition and reductive elimination, leading to higher reaction efficiency.[2] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base is essential for deprotonating the phenylacetonitrile to generate the active nucleophile. The choice of base depends on the acidity of the nitrile and the tolerance of other functional groups in the substrates. Strong, non-nucleophilic bases are generally preferred. |
| Aryl Electrophile | 4-Fluorobromobenzene, 4-Fluorophenyl tosylate | The aryl halide or pseudohalide provides the 4-fluorophenyl group. Aryl bromides are often a good compromise between reactivity and cost. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the carbanion intermediate and to ensure the stability of the catalyst system. Toluene is a common choice due to its high boiling point, which allows for a wider range of reaction temperatures. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the palladium-catalyzed α-arylation of nitriles.
Materials and Equipment:
-
Reactants: Phenylacetonitrile, 4-Fluorobromobenzene
-
Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), Xantphos
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Solvent: Anhydrous Toluene
-
Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup: Nitrogen or Argon gas line, bubbler
-
Purification: Silica gel for column chromatography, appropriate solvents (e.g., hexane/ethyl acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).
-
Reagent Addition: To the flask, add sodium tert-butoxide (e.g., 1.2 equivalents).
-
Solvent and Substrates: Add anhydrous toluene via syringe, followed by phenylacetonitrile (1.0 equivalent) and 4-fluorobromobenzene (1.1 equivalents).
-
Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred vigorously for a set duration (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Expected Outcomes
The following table summarizes typical quantitative data for the synthesis.
| Parameter | Value |
| Phenylacetonitrile | 1.0 mmol |
| 4-Fluorobromobenzene | 1.1 mmol |
| Pd(OAc)₂ | 0.02 mmol (2 mol%) |
| Xantphos | 0.04 mmol (4 mol%) |
| NaOt-Bu | 1.2 mmol |
| Toluene | 5 mL |
| Temperature | 100 °C |
| Time | 18 hours |
| Expected Yield | 75-90% |
Workflow and Logic Visualization
The following diagram illustrates the logical workflow of the entire synthesis process, from preparation to final product characterization.
Figure 2: A flowchart detailing the experimental workflow for the synthesis.
Conclusion: A Powerful Tool for Modern Synthesis
The palladium-catalyzed α-arylation of nitriles stands as a powerful and versatile method for the construction of valuable diarylacetonitrile scaffolds. This guide has provided a detailed overview of the synthesis of this compound, from the fundamental catalytic mechanism to a practical experimental protocol. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this methodology to the synthesis of a wide range of α-arylated nitrile derivatives, accelerating the pace of discovery in drug development and materials science.
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Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330–9331. [Link]
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Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
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Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541–555. [Link]
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Duan, J., & Kwong, F. Y. (2017). A Palladium-Catalyzed α-Arylation of Oxindoles with Aryl Tosylates. The Journal of Organic Chemistry, 82(12), 6468–6473. [Link]
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Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]
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Chemical reactivity of the nitrile group in 2-(4-Fluorophenyl)-2-phenylacetonitrile
An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-(4-Fluorophenyl)-2-phenylacetonitrile
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the chemical reactivity centered on the nitrile functional group of this compound. As a key building block in medicinal chemistry and materials science, understanding the transformations of this diarylacetonitrile scaffold is paramount for researchers, scientists, and drug development professionals.[1][2] This document moves beyond simple reaction lists to explain the underlying principles and causal factors that govern experimental outcomes, providing field-proven insights into its synthetic utility.
Introduction: The Diarylacetonitrile Core
The this compound molecule belongs to the diarylacetonitrile class, a structural motif found in numerous pharmacologically active compounds.[1] Its significance lies in the strategic placement of two distinct aryl groups and a reactive nitrile handle on a stereogenic center. The electron-withdrawing nature of the fluorine atom subtly modulates the electronic properties of the entire molecule, influencing the reactivity of the nitrile group. This guide will focus on the three primary transformations of the nitrile moiety: hydrolysis, reduction, and its role as a precursor in more complex syntheses. The molecule is a valuable intermediate for synthesizing diverse organic compounds, with potential applications as anticancer agents.[2][3][4]
Hydrolysis: Conversion to Carboxylic Acids and Amides
One of the most fundamental and synthetically useful reactions of nitriles is their hydrolysis to carboxylic acids or amides.[5] This transformation is critical in drug development for converting a relatively non-polar nitrile group into a polar, ionizable carboxylic acid or a hydrogen-bond-donating amide, drastically altering the compound's physicochemical properties for structure-activity relationship (SAR) studies. The reaction can proceed under either acidic or basic conditions, with the choice of catalyst dictating the mechanism and, in some cases, the final product.[6][7]
Under hot acidic conditions, the nitrile is fully hydrolyzed to the corresponding carboxylic acid, 2-(4-Fluorophenyl)-2-phenylacetic acid.[7] The reaction proceeds through an amide intermediate, which is typically not isolated as it readily hydrolyzes further under these conditions.[5][8]
Causality of the Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] The subsequent steps involve a series of proton transfers and tautomerization to form the amide, which is then itself protonated and hydrolyzed to the carboxylic acid and an ammonium ion.[9] The final step, the expulsion of ammonia which is immediately protonated to the non-nucleophilic ammonium ion, is irreversible and drives the reaction to completion.[6]
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-2-phenylacetic acid
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10.0 g, 47.3 mmol).
-
Reagents: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (100 mL). Caution: The addition is exothermic and should be done slowly in an ice bath.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate system) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly over crushed ice (200 g) in a large beaker. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(4-Fluorophenyl)-2-phenylacetic acid as a white crystalline solid. Dry under vacuum.
Hydrolysis under basic conditions also yields the carboxylic acid (as its carboxylate salt), but the reaction can often be stopped at the amide stage under milder conditions.[6]
Causality of the Mechanism: Unlike the acid-catalyzed pathway, the basic mechanism begins with a direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[5][8] This is a more direct but often slower process, requiring harsher conditions (higher temperatures, longer reaction times) to proceed to the carboxylic acid because the intermediates are less stable.[6] The ability to isolate the amide under milder conditions is a key synthetic advantage, providing access to another important class of derivatives.
Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group to a primary amine is a cornerstone transformation, yielding 2-(4-Fluorophenyl)-2-phenylethan-1-amine. This product introduces a basic center, which is fundamental for creating libraries of salts or for further functionalization in drug discovery. The selective synthesis of primary amines can be challenging due to the potential for over-reaction to form secondary and tertiary amines.[10][11]
Causality of Experimental Choices: The choice of reducing agent is critical.
-
Metal Hydrides (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[11][12] It operates via nucleophilic addition of a hydride to the nitrile carbon. The reaction must be performed in anhydrous etheral solvents (e.g., THF, diethyl ether) followed by a careful aqueous workup.[12] Its high reactivity makes it reliable but also intolerant of many other functional groups (e.g., esters, ketones).
-
Catalytic Hydrogenation: This is an atom-economical and often more scalable method.[10][11] It involves molecular hydrogen (H₂) and a metal catalyst, such as Raney Nickel, Palladium, or Platinum.[11][12] The key challenge is preventing the intermediate imine from reacting with the product amine to form secondary amines.[11] This side reaction can be suppressed by adding ammonia to the reaction mixture or by using specific catalysts like cobalt boride.[11] Ruthenium-based catalysts have also shown excellent performance and selectivity.[10]
| Transformation | Reagent/Catalyst | Solvent | Conditions | Product | Selectivity Issues |
| Reduction | LiAlH₄ | Anhydrous THF | 0 °C to RT | Primary Amine | High selectivity |
| Reduction | H₂, Raney Ni | Ethanolic Ammonia | High Pressure, Heat | Primary Amine | Secondary amine formation possible |
| Reduction | H₂, Pd/C | Acetic Acid | RT, 1-4 atm | Primary Amine | Good selectivity |
| Hydrolysis | H₂SO₄ / H₂O | None | Reflux | Carboxylic Acid | Complete hydrolysis is typical |
| Hydrolysis | NaOH / H₂O | Ethanol/Water | Reflux (mild) | Amide | Can over-hydrolyze to acid |
Experimental Protocol: Reduction to 2-(4-Fluorophenyl)-2-phenylethan-1-amine using LiAlH₄
-
Setup: In a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (LiAlH₄) (3.6 g, 94.6 mmol) in anhydrous diethyl ether (150 mL).
-
Addition: Dissolve this compound (10.0 g, 47.3 mmol) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise: 3.6 mL of water, 3.6 mL of 15% aqueous NaOH, and finally 10.8 mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Caption: Synthetic workflow from nitrile to key drug discovery intermediates.
Other Reactivities and Considerations
While hydrolysis and reduction are the most common transformations, the nitrile group can participate in other reactions, such as cycloadditions, though these are less common for this specific scaffold. The alpha-proton is acidic and can be deprotonated with a strong base, allowing for alkylation at the benzylic position, further expanding the synthetic diversity. Recent research has also explored diarylacetonitrile derivatives as precursors for fluorescent radicals, generated mechanochemically, for applications in materials science.[13][14][15][16]
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a rich portfolio of chemical derivatives. Its reactivity, governed by well-understood mechanistic principles, allows for the controlled synthesis of carboxylic acids, amides, and primary amines—three of the most important functional groups in medicinal chemistry. A thorough understanding of the causal factors behind protocol choices—such as catalyst selection for hydrolysis or the choice of reducing agent—is essential for any scientist working to leverage this scaffold in research and development. The protocols and data presented herein serve as a validated starting point for the exploration and exploitation of this valuable chemical entity.
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Title: Hydrolysis of Nitriles. Source: Organic Chemistry Tutor. URL: [Link]
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Title: Catalytic Reduction of Nitriles. Source: Science of Synthesis. URL: [Link]
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Title: Nitriles to Carboxylic Acids: Hydrolysis. Source: JoVE. URL: [Link]
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Title: reduction of nitriles. Source: Chemguide. URL: [Link]
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Title: Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Source: ACS Publications - Organic Letters. URL: [Link]
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Title: CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms. Source: YouTube. URL: [Link]
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Title: Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry. Source: RSC Publishing. URL: [Link]
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Title: Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry | Request PDF. Source: ResearchGate. URL: [Link]
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Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Source: PubMed. URL: [Link]
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Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Source: NIH - PMC. URL: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Fluorophenyl)-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Significance of Fluorinated Arylacetonitriles
2-(4-Fluorophenyl)-2-phenylacetonitrile is a versatile aromatic nitrile that holds considerable interest within the realms of medicinal chemistry and materials science. Its structure, which combines a phenyl group, a fluorophenyl group, and a nitrile moiety, makes it a valuable intermediate for the synthesis of more complex molecules[1]. The incorporation of a fluorine atom is particularly noteworthy, as this modification can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability and bioavailability[1].
This technical guide provides a comprehensive overview of the solubility and stability of this compound. Understanding these fundamental properties is paramount for its effective utilization in research and development, particularly in the context of drug discovery and formulation. We will delve into the theoretical and practical aspects of its solubility in various solvent systems and explore its stability under different stress conditions, offering field-proven insights and detailed experimental protocols.
Part 1: Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is the cornerstone of its application. The presence of the polar nitrile group and the largely nonpolar aromatic rings suggests a solubility profile that favors organic solvents over aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 719-82-4 | [2] |
| Molecular Formula | C₁₄H₁₀FN | [2] |
| Molecular Weight | 211.24 g/mol | [2] |
| Appearance | Colorless oily liquid | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| logP (calculated) | 1.6 | [4] |
Solubility: A Critical Parameter
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. For drug development professionals, a comprehensive solubility profile is essential for formulation design and predicting in vivo performance.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its general solubility characteristics from its structural analogue, phenylacetonitrile. Phenylacetonitrile is reported to be insoluble in water but soluble in common organic solvents such as ethanol and ether[5]. The introduction of a fluorine atom is unlikely to drastically alter this general trend, though it may subtly influence solubility in specific solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Aqueous | Low | The molecule is predominantly nonpolar. |
| Methanol | Polar Protic | Soluble | "Like dissolves like" principle. |
| Ethanol | Polar Protic | Soluble | "Like dissolves like" principle. |
| Acetone | Polar Aprotic | Soluble | "Like dissolves like" principle. |
| Acetonitrile | Polar Aprotic | Soluble | Structural similarity. |
| Dichloromethane | Halogenated | Soluble | "Like dissolves like" principle. |
| Toluene | Nonpolar Aromatic | Soluble | Presence of two aromatic rings. |
| Hexane | Nonpolar Aliphatic | Sparingly Soluble | The molecule possesses some polarity from the nitrile and fluorine. |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is indispensable. Two common methods employed in the pharmaceutical industry are the kinetic and thermodynamic solubility assays.
The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery, providing a rapid assessment of a compound's solubility.
Workflow for Kinetic Solubility Determination
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well plate, add the stock solution to an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours) to allow for dissolution[6].
-
Filtration: After incubation, filter the samples to remove any undissolved precipitate.
-
Analysis: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound[7].
-
Quantification: Quantify the solubility by comparing the measured concentration to a standard curve prepared from the stock solution.
The thermodynamic solubility assay measures the equilibrium solubility of a compound and is considered the "gold standard" for solubility determination, particularly for lead optimization and pre-formulation studies.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the thermodynamic solubility assay.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached[6].
-
Separation of Solid and Liquid Phases: Centrifuge the samples to pellet the excess solid.
-
Filtration: Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Analysis and Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method as described for the kinetic assay.
Part 2: Chemical Stability and Degradation Pathways
Assessing the chemical stability of a compound is a critical step in the drug development process. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[8][9].
Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling. The goal is to induce degradation to an extent of 5-20% to allow for the identification of degradation products[10].
Workflow for a Forced Degradation Study
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An In-Depth Technical Guide to the Role of Fluorine Substitution in 2-(4-Fluorophenyl)-2-phenylacetonitrile
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of 2-(4-Fluorophenyl)-2-phenylacetonitrile, a fluorinated diarylacetonitrile, to elucidate the multifaceted role of the fluorine substituent. By comparing its physicochemical properties to its non-fluorinated analog, 2,2-diphenylacetonitrile, we explore how a single fluorine atom can profoundly influence metabolic stability, bioavailability, and binding affinity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the rationale behind fluorine substitution, detailed synthetic protocols, and a case study on the biological potential of the underlying molecular framework.
The Strategic Imperative of Fluorine in Drug Design
Fluorine has emerged as a uniquely powerful element in drug discovery, with approximately 20% of all recently marketed pharmaceuticals containing at least one fluorine atom.[1][2] Its prominence is not accidental but a result of its distinct properties that allow medicinal chemists to fine-tune a molecule's characteristics in a predictable manner.[3] Unlike other halogens, fluorine is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom (1.47 Å for F vs. 1.20 Å for H).[4] This unique combination allows it to act as a "super-hydrogen" bioisostere, introducing potent electronic effects with minimal steric penalty.[5]
The primary roles of fluorine substitution include:
-
Modulating Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and membrane permeability.[6][7]
-
Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond energy ~480 kJ/mol). Strategically placing a fluorine atom at a metabolically labile position—often an aromatic ring susceptible to cytochrome P450 (CYP) oxidation—can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.
-
Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with amide backbones in proteins, enhancing ligand binding affinity.[4]
This guide will dissect these principles through the specific lens of this compound.
Profile of a Fluorinated Scaffold: this compound
This compound is a synthetic organic compound that serves as a valuable intermediate and a molecular scaffold for more complex molecules. Its structure, featuring two aromatic rings and a nitrile functional group, is a common motif in pharmacologically active compounds. The key feature of interest is the fluorine atom at the para-position of one of the phenyl rings.
Physicochemical Properties: A Comparative Analysis
To quantitatively understand the impact of the fluorine atom, we can compare the computed properties of this compound with its direct non-fluorinated analog, 2,2-diphenylacetonitrile.
| Property | This compound | 2,2-Diphenylacetonitrile (Analog) | Impact of Fluorine Substitution |
| Molecular Formula | C₁₄H₁₀FN | C₁₄H₁₁N | Addition of F, removal of H |
| Molecular Weight | 211.24 g/mol | 193.25 g/mol | Increased by ~9% |
| XLogP3-AA (Lipophilicity) | 3.3 | 3.2 | Increased Lipophilicity |
| Topological Polar Surface Area | 23.8 Ų | 23.8 Ų | No change in TPSA |
| Hydrogen Bond Donor Count | 0 | 0 | No change |
| Hydrogen Bond Acceptor Count | 1 (Nitrile) | 1 (Nitrile) | No change |
| Rotatable Bond Count | 2 | 2 | No change |
Data sourced from PubChem CID 229820 and 6837.
The data clearly illustrates that the primary physicochemical impact of para-fluorination on this scaffold is an increase in lipophilicity (logP). This is a well-documented effect of fluorine substitution and can significantly enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability.[4]
The Inferred Role of the Fluorine Substituent
Based on established principles of medicinal chemistry, the fluorine atom in this compound is predicted to confer several key advantages:
-
Blocked Metabolic Oxidation: The para-position of a phenyl ring is a common site for metabolic hydroxylation by CYP enzymes. The presence of the chemically robust C-F bond at this position effectively prevents this oxidative pathway, enhancing the molecule's metabolic stability.[3][4] This is a critical consideration in drug design, as it can lead to a longer duration of action and a more predictable pharmacokinetic profile.[3]
-
Modulated Electronic Profile: The high electronegativity of fluorine withdraws electron density from the aromatic ring. This electronic perturbation can influence how the molecule interacts with biological targets, potentially altering binding affinity and selectivity.[4]
-
Enhanced Target Interactions: The polarized C-F bond can engage in unique, favorable interactions with protein residues at a binding site, which are not possible for a C-H bond.
The logical relationship between fluorine's properties and its effects on the molecule can be visualized as follows:
Caption: Causality of Fluorine's Effects.
Synthesis and Experimental Protocols
The synthesis of diarylacetonitriles like this compound can be approached through several established routes. One of the most prominent methods involves a two-step sequence starting with a Knoevenagel condensation followed by reduction.
Synthetic Workflow Overview
The general workflow involves condensing an active methylene compound (phenylacetonitrile) with an aromatic aldehyde (4-fluorobenzaldehyde) to form an unsaturated intermediate, which is then reduced to the final saturated product.
Caption: Synthetic Workflow Diagram.
Detailed Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol describes a representative method for synthesizing the unsaturated intermediate, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, which can subsequently be reduced to the target compound. This method is adapted from general procedures for Knoevenagel condensations.
Materials:
-
Phenylacetonitrile
-
4-Fluorobenzaldehyde
-
Piperidine (or other basic catalyst)
-
Ethanol (or other suitable solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylacetonitrile (e.g., 10 mmol, 1.17 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g).
-
Solvent Addition: Add ethanol (20-30 mL) to the flask to dissolve the reactants.
-
Catalyst Introduction: Add a catalytic amount of piperidine (e.g., 0.5 mL) to the solution. The use of a mild base is crucial to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde.
-
Reaction: Heat the mixture to reflux and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. A solid product may precipitate.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the crude solid with cold water and then a small amount of cold ethanol to remove impurities.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to obtain the pure unsaturated nitrile intermediate.
-
Characterization: Confirm the structure of the intermediate using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
-
Reduction Step (Conceptual): The purified unsaturated nitrile can be reduced to the final product, this compound, using a standard reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent. This step selectively reduces the carbon-carbon double bond while leaving the nitrile and aromatic rings intact.
Applications in Drug Discovery: A Case Study
While this compound is primarily a synthetic intermediate, its core structure is of significant interest in medicinal chemistry. A study by Aliabadi et al. explored the anticancer potential of closely related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives . In this work, the nitrile group of the parent scaffold was hydrolyzed and converted into various substituted amides.
The study evaluated the in-vitro cytotoxicity of these compounds against several cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7). The results demonstrated that these fluorinated compounds act as potent anticancer agents.
Quantitative Biological Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against the PC3 prostate cancer cell line, compared to the reference drug Imatinib.
| Compound | R-Group on N-phenyl ring | IC₅₀ vs. PC3 Cells (μM) |
| 2b | 3-Nitro | 52 |
| 2c | 4-Nitro | 80 |
| Imatinib (Reference) | N/A | 40 |
Data sourced from Aliabadi et al., Iran J Pharm Res, 2013.
These results are significant for two reasons:
-
They validate the pharmacological potential of the 2-(4-fluorophenyl)-2-phenyl core structure.
-
They show that derivatives of this scaffold exhibit potent biological activity, with IC₅₀ values in the micromolar range, comparable to an established anticancer drug.
The fluorine atom in these active compounds is believed to enhance lipophilicity, facilitating passage through cell membranes to reach intracellular targets, and to improve metabolic stability, contributing to their overall efficacy.
Conclusion
The substitution of a single hydrogen atom with fluorine in the diarylacetonitrile scaffold imparts significant and advantageous modifications to the molecule's profile. In this compound, the fluorine atom is strategically positioned to increase lipophilicity and block a key site of metabolic oxidation. These alterations are highly desirable in drug design, aiming to improve a candidate's pharmacokinetic properties, such as bioavailability and metabolic half-life. The demonstrated potent anticancer activity of its acetamide derivatives underscores the value of this fluorinated scaffold for developing novel therapeutic agents. This guide highlights the rationale, synthesis, and application of this compound, providing a comprehensive technical overview for scientists engaged in the field of drug discovery and development.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 229820, this compound. Available: [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768. Available: [Link]
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Dhongade-Desai, S., et al. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate. Available: [Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available: [Link]
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Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of organofluorine compounds to pharmaceuticals. ACS Omega, 5(19), 10633-10640. Available: [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. Available: [Link]
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Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. Available: [Link]
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Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. Available: [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. Available: [Link]
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Chandra, G., Singh, M., Kumar, D., & Singh, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(8), 4209-4231. Available: [Link]
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Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available: [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available: [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. Available: [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available: [Link]
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Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available: [Link]
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Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. Available: [Link]
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Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug metabolism reviews, 26(3), 605–643. Available: [Link]
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Wikipedia contributors. (2023). Diphenylacetonitrile. Wikipedia, The Free Encyclopedia. Available: [Link]
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Harnessing the Potential of 2-(4-Fluorophenyl)-2-phenylacetonitrile Derivatives in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 2-(4-fluorophenyl)-2-phenylacetonitrile scaffold represents a privileged starting point for the development of novel therapeutic agents. Its unique structural and physicochemical properties, imparted by the diarylacetonitrile core and the strategically placed fluorine atom, offer a versatile platform for generating diverse molecular libraries with significant potential in various research domains, most notably in oncology. The fluorine atom can enhance crucial drug-like properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for researchers aiming to explore the therapeutic promise of this compound class. We will delve into the rationale behind experimental design, present structured data, and offer insights into future research trajectories, grounding all claims in authoritative scientific literature.
The Strategic Value of the this compound Scaffold
The foundation of any successful drug discovery program lies in the selection of a core chemical scaffold that provides both a solid anchor for target binding and ample vectors for chemical modification. The this compound structure is an exemplary candidate for several key reasons:
-
The Diphenylacetonitrile Core: This motif is a well-established pharmacophore present in numerous biologically active molecules. The two phenyl rings provide a framework for engaging with hydrophobic pockets in target proteins, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.
-
The Impact of Fluorine Substitution: The introduction of a fluorine atom onto one of the phenyl rings is a cornerstone of modern medicinal chemistry.[3][4] Its high electronegativity and small size can profoundly influence a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.
-
Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, thereby enhancing binding affinity and potency.[1]
-
Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity, which can improve its ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][2]
-
This combination of a proven pharmacophore with the strategic benefits of fluorination makes these derivatives a highly attractive area for research and development.
Core Synthesis and Derivatization Strategies
The this compound core is a versatile intermediate that serves as a launchpad for a multitude of derivatives.[1] It is commonly used as a reagent in palladium-catalyzed sequential arylations to create more complex triarylacetonitriles.[5] A primary path to diversification involves the transformation of the nitrile group or substitution on the phenyl rings.
A common synthetic approach is the Knoevenagel condensation, which can be used to synthesize related structures like (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile from appropriate benzyl cyanides.[6] For creating amide derivatives, which have shown significant biological activity, the nitrile can be hydrolyzed to a carboxylic acid and then coupled with various amines, or directly converted to an amide.
Below is a generalized workflow for the synthesis and initial screening of novel derivatives.
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The Strategic Intermediate: A Technical Guide to 2-(4-Fluorophenyl)-2-phenylacetonitrile in Anticancer Drug Development
Introduction: The Unassuming Power of a Fluorinated Core
In the landscape of modern oncology drug discovery, the identification and optimization of key molecular scaffolds are paramount to the development of effective therapeutics. Among these, the fluorinated diarylacetonitrile scaffold holds a position of significant interest. This guide provides an in-depth technical exploration of a pivotal intermediate, 2-(4-Fluorophenyl)-2-phenylacetonitrile , detailing its synthesis, chemical significance, and its crucial role as a precursor to potent anticancer agents. The incorporation of a fluorine atom into the phenyl ring is a strategic choice, often enhancing metabolic stability, bioavailability, and binding affinity of the final drug molecule. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile intermediate in the pursuit of novel cancer therapies. The primary focus will be on its application in the synthesis of the widely-used aromatase inhibitor, Letrozole, as well as other emerging anticancer compounds.
Synthesis of the Core Intermediate: this compound
The efficient and scalable synthesis of this compound is a critical first step in its utilization as a pharmaceutical intermediate. While several synthetic routes exist, the Knoevenagel condensation stands out as a robust and widely applicable method for forming the crucial carbon-carbon bond. This reaction involves the base-catalyzed condensation of an active methylene compound (phenylacetonitrile) with a carbonyl compound (4-fluorobenzaldehyde).
Underlying Principles of the Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a carbanion, generated from an active hydrogen compound, to a carbonyl group, followed by a dehydration step to yield an unsaturated product. In the context of synthesizing our target intermediate, the acidic α-protons of phenylacetonitrile are readily abstracted by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The subsequent elimination of a water molecule drives the reaction to completion. The choice of base is critical; it must be strong enough to deprotonate phenylacetonitrile but not so strong as to promote self-condensation of the aldehyde.
Experimental Protocol: Synthesis via Knoevenagel Condensation
This protocol outlines a representative procedure for the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood and with appropriate personal protective equipment.
Materials and Reagents:
-
Phenylacetonitrile
-
4-Fluorobenzaldehyde
-
Piperidine (or another suitable base like sodium ethoxide)
-
Ethanol (or another suitable solvent like toluene)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for reflux, extraction, and filtration
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetonitrile (1.0 equivalent) and 4-fluorobenzaldehyde (1.0 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The progress of the reaction should be monitored by TLC until the starting materials are consumed. Reaction times can vary, but typically range from 4 to 8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The intermediate product, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.
-
Reduction (if necessary): The resulting α,β-unsaturated nitrile can then be reduced to the target saturated nitrile, this compound. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry.
Synthesis Workflow Diagram
Caption: Knoevenagel condensation followed by reduction to yield the target intermediate.
Application in the Synthesis of Anticancer Agents
The true value of this compound lies in its utility as a versatile precursor for a range of biologically active molecules, most notably in the field of oncology.
Case Study 1: Synthesis of Letrozole, a Potent Aromatase Inhibitor
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2] Aromatase is a key enzyme responsible for the conversion of androgens to estrogens.[3] By inhibiting this enzyme, letrozole effectively reduces circulating estrogen levels, thereby depriving hormone-dependent cancer cells of their growth stimulus.[4] this compound serves as a crucial building block in the synthesis of Letrozole.
Synthetic Transformation to Letrozole:
The synthesis of Letrozole from this compound involves the introduction of a 1,2,4-triazole ring. A common synthetic route proceeds as follows:
-
Halogenation: The benzylic position of this compound is first activated, typically through bromination, to create a good leaving group.
-
Nucleophilic Substitution: The resulting α-bromo derivative is then reacted with 1,2,4-triazole in the presence of a base. The triazole acts as a nucleophile, displacing the bromide to form the final Letrozole molecule.
Caption: Conversion of the intermediate to the anticancer drug Letrozole.
Mechanism of Action of Aromatase Inhibitors:
Aromatase inhibitors like Letrozole function by competitively binding to the active site of the aromatase enzyme, preventing it from converting androgens into estrogens. This leads to a significant reduction in estrogen levels in postmenopausal women, where the primary source of estrogen is peripheral aromatization.
Caption: Letrozole inhibits aromatase, blocking estrogen production and cancer growth.
Case Study 2: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
Research has also explored the anticancer potential of derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide, which can be synthesized from the core intermediate by hydrolysis of the nitrile group to a carboxylic acid, followed by amide coupling. Several studies have evaluated the in-vitro cytotoxicity of these compounds against various cancer cell lines.
Quantitative Data on Anticancer Activity:
The following table summarizes the reported cytotoxic activity (IC₅₀ values) of some 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different cancer cell lines.[1][5]
| Compound ID | R-group on Phenylacetamide Nitrogen | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 2b | m-NO₂ | PC3 (Prostate) | 52 | Imatinib | 40 |
| 2c | p-NO₂ | PC3 (Prostate) | 80 | Imatinib | 40 |
| 2c | p-NO₂ | MCF-7 (Breast) | 100 | Imatinib | 98 |
Note: Lower IC₅₀ values indicate greater potency.
These findings suggest that the 2-(4-fluorophenyl)acetonitrile scaffold is a promising starting point for the development of novel anticancer agents beyond aromatase inhibitors.[1] The presence of a nitro group on the phenylacetamide ring appears to contribute to the cytotoxic effects.[5]
Conclusion and Future Perspectives
This compound has firmly established its significance as a strategic intermediate in the synthesis of anticancer agents. Its role in the production of Letrozole underscores its importance in current clinical practice for the treatment of hormone-dependent breast cancer. Furthermore, the exploration of its derivatives as cytotoxic agents opens up new avenues for drug discovery. The synthetic accessibility of this core, primarily through the robust Knoevenagel condensation, makes it an attractive starting material for medicinal chemists.
Future research in this area will likely focus on several key aspects:
-
Optimization of Synthesis: Developing even more efficient, cost-effective, and environmentally friendly synthetic protocols for the core intermediate.
-
Diversification of Derivatives: Expanding the library of derivatives based on the 2-(4-fluorophenyl)acetonitrile scaffold to explore a wider range of biological targets and cancer types.
-
Elucidation of Mechanisms: For novel derivatives exhibiting anticancer activity, a thorough investigation into their mechanisms of action will be crucial for their further development.
References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
Miller, W. R. (2003). Anti-tumor effects of letrozole. Cancer Investigation, 21(5), 749-753. [Link]
-
Aliabadi, A., Mosharafi, F., & Tayarani-Najaran, Z. (2012). Synthesis and Cytotoxicity Assessment of 2 -(4 -Fluorophenyl)-N- halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2). [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
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Jelovac, D., & Brodie, A. M. (2020). Pharmacogenomics of aromatase inhibitors in postmenopausal breast cancer and additional mechanisms of anastrozole action. JCI Insight, 5(16), e137571. [Link]
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Miller, W. R. (2003). Anti-tumor effects of letrozole. Cancer Investigation, 21(5), 749-753. [Link]
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Methodological & Application
Analytical techniques for 2-(4-Fluorophenyl)-2-phenylacetonitrile characterization
An In-Depth Guide to the Analytical Characterization of 2-(4-Fluorophenyl)-2-phenylacetonitrile
Abstract
This comprehensive application note provides a detailed framework for the analytical characterization of this compound, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust methodologies for identity, purity, and quantitative analysis. This guide emphasizes the causality behind experimental choices, integrating foundational scientific principles with validated, step-by-step protocols for a suite of essential analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. All methodologies are grounded in authoritative standards, including guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction: The Analytical Imperative
This compound (MW: 211.24 g/mol , Formula: C₁₄H₁₀FN) is a diarylacetonitrile derivative whose structural integrity and purity are paramount for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). Its synthesis, often via pathways like the Knoevenagel condensation of 4-fluorobenzaldehyde and phenylacetonitrile, can introduce impurities such as unreacted starting materials, intermediates, or side-products.[1] Therefore, a multi-faceted analytical approach is not merely procedural but essential for ensuring batch-to-batch consistency and regulatory compliance. This guide provides the necessary protocols to establish a comprehensive analytical control strategy.
Physicochemical Properties Overview
A thorough understanding of the analyte's properties is the foundation of method development.
| Property | Value / Expected Behavior | Rationale & Implication |
| Molecular Weight | 211.24 g/mol | Foundational for mass spectrometry and stoichiometric calculations. |
| Melting Point | Expected to be a solid at room temperature (Analog diphenylacetonitrile melts at 71-73 °C).[2] | Affects sample preparation; suggests suitability for techniques like ATR-FTIR. |
| Solubility | Expected to be soluble in organic solvents (e.g., acetonitrile, methanol, dichloromethane) and insoluble in water. | Dictates solvent selection for chromatography (mobile phase) and spectroscopy. |
| UV Chromophore | Two aromatic rings and a nitrile group. | Strong UV absorbance is expected, making UV-Vis detection in HPLC highly effective. |
| Volatility | Sufficiently volatile for GC analysis. | Enables the use of GC-MS for impurity profiling and quantification. |
Chromatographic Methods for Purity and Assay
Chromatography is the cornerstone for separating the target analyte from potential impurities. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) for Quantification and Impurity Profiling
HPLC is the preferred method for the precise quantification (assay) of this compound and for detecting non-volatile or thermally labile impurities. A reversed-phase method is ideal, separating compounds based on their hydrophobicity.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its excellent retention and separation of non-polar to moderately polar aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier with a low UV cutoff and appropriate elution strength.[3] A gradient elution is chosen to ensure that both more polar (early-eluting) and more non-polar (late-eluting) impurities are effectively separated and eluted with good peak shape within a reasonable runtime.
-
Detector: A UV detector is ideal due to the strong absorbance of the aromatic rings.[4] Monitoring at 254 nm is a robust starting point, as this wavelength is commonly used for aromatic compounds.
Protocol 1: RP-HPLC Method for Assay and Purity
Instrumentation & Consumables:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This is the stock solution (100 µg/mL).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
-
System Suitability & Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of the standard solution. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
Inject the sample solution and identify the peak for this compound by comparing its retention time with that of the standard.
-
Purity is calculated using the area percent method. The assay is calculated against the reference standard.
-
-
Method Validation:
Diagram 1: HPLC Workflow
Caption: High-level workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials (phenylacetonitrile, 4-fluorobenzaldehyde) or volatile by-products.
Causality of Method Design:
-
Stationary Phase: A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5MS or HP-5MS) is a general-purpose column that provides excellent separation for a wide range of semi-volatile aromatic compounds based on their boiling points and interactions with the phase.[9]
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used. This high-energy technique produces reproducible fragmentation patterns that can be compared against spectral libraries for confident identification of unknown peaks.[10]
-
Injection: Split injection is used to introduce a small, representative portion of the sample onto the column, preventing column overload and ensuring sharp peaks for major components.
Protocol 2: GC-MS Method for Impurity Identification
Instrumentation & Consumables:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl / 95% dimethylpolysiloxane stationary phase.
-
Helium (carrier gas, 99.999% purity).
-
Sample vials with septa.
-
Dichloromethane or Ethyl Acetate (GC grade).
Procedure:
-
Sample Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane or another suitable solvent.
-
-
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 280 °C |
| Injection Mode | Split (Ratio 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| MS Transfer Line Temp | 290 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
-
Analysis and Data Interpretation:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak. Identify the main component, this compound.
-
For any impurity peaks, perform a library search (e.g., NIST/Wiley) to tentatively identify them.
-
Confirm identities by comparing mass spectra and retention times with authentic reference standards if available.
-
Diagram 2: GC-MS Logical Flow
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis of 2-(4-Fluorophenyl)-2-phenylacetonitrile for Structural Elucidation
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure at the atomic level.[1] For professionals in pharmaceutical and chemical research, the unambiguous structural confirmation of novel compounds and key intermediates is a critical step in the development pipeline.[2][3][4] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 2-(4-Fluorophenyl)-2-phenylacetonitrile, a valuable synthetic intermediate.[5][6] We present a detailed, field-proven protocol, explain the theoretical underpinnings of the spectral features, and offer a systematic approach to data interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135). The methodologies described herein are designed to ensure scientific rigor and generate trustworthy, reproducible results for researchers, scientists, and drug development professionals.
Part I: Foundational Principles and Experimental Rationale
The structural elucidation of this compound requires a multi-faceted NMR approach. Standard ¹H and ¹³C NMR provide the foundational carbon-hydrogen framework, while the presence of a fluorine atom introduces specific spectral complexities that are, in fact, highly informative.
The Role of ¹H and ¹³C NMR in Structure Determination
¹H NMR spectroscopy provides detailed information about the number, connectivity, and electronic environment of hydrogen atoms (protons) in a molecule.[2][7] Key parameters include:
-
Chemical Shift (δ): The position of a signal on the spectrum, which indicates the electronic environment of the proton.
-
Integration: The area under a signal, proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The splitting of a signal into a multiplet, which reveals the number of neighboring protons.
¹³C NMR spectroscopy complements this by providing a direct map of the carbon skeleton.[8] Since the natural abundance of the NMR-active ¹³C isotope is low (~1.1%), spectra are typically acquired with proton decoupling, resulting in single, sharp peaks for each unique carbon environment.[9]
The Influence of the ¹⁹F Nucleus: A Key Structural Probe
Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance, making it highly amenable to NMR analysis.[10] Its presence in this compound has profound and useful effects on both the ¹H and ¹³C spectra due to through-bond spin-spin coupling:
-
¹H-¹⁹F Coupling (JHF): Protons on the fluorophenyl ring will be split by the adjacent fluorine atom, with coupling constants that vary depending on the number of bonds separating them (e.g., ³JHF, ⁴JHF). This provides definitive proof of proximity to the fluorine atom.[11]
-
¹³C-¹⁹F Coupling (JCF): Carbon atoms in the fluorophenyl ring will also exhibit coupling to fluorine. The magnitude of this coupling is typically large for the carbon directly bonded to fluorine (¹JCF) and decreases with distance, serving as a powerful tool for assigning the aromatic carbons.[12]
DEPT-135: Differentiating Carbon Types
Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique used to determine the number of hydrogens attached to each carbon atom.[13][14] The DEPT-135 experiment is particularly useful:
-
CH₃ and CH groups appear as positive (upright) peaks.[15][16]
-
Quaternary carbons (C) and carbons with no attached protons (like the nitrile carbon, -C≡N) do not produce a signal.[15][17]
This technique is essential for unambiguously distinguishing between the methine (CH) and quaternary carbons in the title compound.
Rationale for Experimental Choices
The integrity of NMR data is built upon a foundation of careful sample preparation and parameter selection.
-
Solvent Selection: Deuterated solvents (e.g., Chloroform-d, CDCl₃) are mandatory. The deuterium (²H) nucleus provides a signal at a different frequency, which the spectrometer uses for field-frequency stabilization (the "lock").[18][19] Furthermore, using a deuterated solvent prevents large, overwhelming signals from solvent protons from obscuring the analyte signals.[18]
-
Sample Concentration: The required sample amount differs significantly between experiments. ¹H NMR is highly sensitive and typically requires 5-25 mg of the compound.[18][19] In contrast, ¹³C NMR is inherently much less sensitive, requiring a more concentrated sample (50-100 mg) to achieve a good signal-to-noise ratio in a reasonable timeframe.[18]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference standard because its silicon atom makes its 12 equivalent protons electronically shielded, causing them to resonate at a defined 0.0 ppm, away from most other organic signals.[20]
Part II: Experimental Protocol and Workflow
This section provides a step-by-step protocol for the preparation and NMR analysis of this compound.
Workflow for NMR Analysis
Caption: Workflow from sample preparation to final structural analysis.
Materials and Equipment
-
This compound
-
High-quality 5 mm NMR tubes and caps
-
Deuterated solvent (e.g., CDCl₃, 99.8% D)
-
Pasteur pipettes and bulbs
-
Small glass vials
-
Glass wool or syringe filter
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh the appropriate amount of this compound into a clean, dry glass vial. For routine ¹H NMR, 10-20 mg is sufficient. For ¹³C and DEPT experiments, use 50-100 mg.[18][21]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[18] Gently swirl the vial to ensure the sample dissolves completely. Sonication may be used cautiously if dissolution is slow.
-
Filtration (Critical Step): To ensure optimal magnetic field homogeneity and sharp spectral lines, any suspended solid particles must be removed.[19] Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube. Do not use cotton wool, as it can leach impurities.[19]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a unique identifier.
Step-by-Step NMR Data Acquisition
These are general guidelines; specific parameters may vary based on the spectrometer manufacturer and software.
-
Instrument Setup: Insert the sample into the spectrometer. Use the automated or manual procedures to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C{¹H} Broadband Decoupled Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 scans (or more, depending on concentration).
-
-
DEPT-135 Acquisition:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use parameters similar to the standard ¹³C experiment. The number of scans should be comparable to achieve a good signal-to-noise ratio.
-
Part III: Data Analysis and Structural Interpretation
The final step is the systematic analysis of the acquired spectra to confirm the molecular structure.
Molecular Structure and Atom Numbering
Caption: Structure of this compound with IUPAC-style numbering.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' | ~7.45 - 7.35 | m | - | 2H |
| H-3', H-4', H-5' | ~7.45 - 7.35 | m | - | 3H |
| H-2'', H-6'' | ~7.45 - 7.35 | m (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 5.5 | 2H |
| H-3'', H-5'' | ~7.15 - 7.05 | m (t) | ³JHH ≈ 8.7, ³JHF ≈ 8.7 | 2H |
| H-α | ~5.1 - 5.3 | s | - | 1H |
-
Interpretation: The aromatic region (7.0-7.5 ppm) will contain complex multiplets for the ten protons of the two phenyl rings. The protons on the fluorinated ring (H-2''/6'' and H-3''/5'') will show additional splitting due to coupling with the ¹⁹F nucleus.[11] The methine proton (H-α) is expected to appear as a singlet further downfield due to the deshielding effect of the adjacent phenyl rings and the electron-withdrawing nitrile group.[22]
Predicted ¹³C NMR & DEPT-135 Data (101 MHz, CDCl₃)
| Peak Assignment | Chemical Shift (δ, ppm) | ¹³C-¹⁹F Coupling (JCF, Hz) | DEPT-135 Phase |
| C-4'' | ~163 | d, ¹JCF ≈ 250 | Absent |
| C-1' | ~135 | - | Absent |
| C-2'', C-6'' | ~129 | d, ²JCF ≈ 8 | Positive (CH) |
| C-2', C-6' | ~129 | - | Positive (CH) |
| C-4' | ~129 | - | Positive (CH) |
| C-3', C-5' | ~127 | - | Positive (CH) |
| C-1'' | ~131 | d, ⁴JCF ≈ 3 | Absent |
| C-3'', C-5'' | ~116 | d, ³JCF ≈ 22 | Positive (CH) |
| C≡N | ~118 | - | Absent |
| C-α | ~45 | - | Positive (CH) |
-
Interpretation: The spectrum will show multiple signals in the aromatic region (115-140 ppm). The carbon directly bonded to fluorine (C-4'') will appear as a doublet with a very large coupling constant (~250 Hz) and will be the most downfield of the fluorophenyl carbons due to the high electronegativity of fluorine.[23] The other carbons in the fluorinated ring will also show smaller C-F couplings. The DEPT-135 spectrum will be simple, showing only positive signals for all the aromatic and aliphatic CH carbons, confirming their identity. The quaternary carbons (C-1', C-1'', C-4'') and the nitrile carbon will be absent in the DEPT-135 spectrum, aiding in their definitive assignment.[16]
Conclusion
The combined application of ¹H, ¹³C{¹H}, and DEPT-135 NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By carefully preparing the sample and systematically interpreting the chemical shifts, integrations, and especially the distinct ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, researchers can achieve unambiguous confirmation of the molecule's identity. This protocol-driven approach ensures data integrity and is a cornerstone of analytical chemistry in the fields of drug discovery and materials science.[24]
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Retrieved from [Link]
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Koehler, M. F., et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
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Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
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researchmap. (n.d.). Application of NMR in drug discovery. Retrieved from [Link]
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Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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JoVE. (2024). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
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Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. Retrieved from [Link]
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de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Retrieved from [Link]
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Supplementary Information. (n.d.). Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
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19Fluorine NMR. (n.d.). Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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Barlow, R. D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Communications Chemistry. Retrieved from [Link]
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Basic 1h And 13c Nmr Spectroscopy. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]
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Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]
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SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
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Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Application Note: Structural Elucidation of 2-(4-Fluorophenyl)-2-phenylacetonitrile using FTIR Spectroscopy
Introduction: 2-(4-Fluorophenyl)-2-phenylacetonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a nitrile group, two distinct phenyl rings, and a fluorine substituent, presents a unique spectroscopic fingerprint. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural confirmation and purity assessment of such compounds. This application note provides a detailed guide to the interpretation of the FTIR spectrum of this compound and outlines a robust protocol for sample analysis.
The Causality Behind Vibrational Frequencies: A Spectroscopic Roadmap
The infrared spectrum of a molecule is a direct manifestation of the vibrations of its constituent chemical bonds. When exposed to infrared radiation, these bonds absorb energy at specific frequencies, causing them to stretch or bend. The precise frequency of absorption is determined by the bond strength, the masses of the bonded atoms, and the overall molecular environment. In this compound, we can anticipate characteristic vibrations from its three principal functional regions: the nitrile group, the two aromatic rings, and the carbon-fluorine bond.
A logical workflow for acquiring and interpreting the FTIR spectrum is crucial for reliable analysis. This involves careful sample preparation, acquisition of a high-quality spectrum, and systematic interpretation of the absorption bands.
Caption: Experimental workflow for FTIR analysis.
Interpreting the Spectrum: Key Vibrational Modes
The FTIR spectrum of this compound can be systematically interpreted by assigning observed absorption bands to the specific vibrational modes of its functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Nitrile (C≡N) | Stretching (ν) | 2240 - 2220 | Sharp, Medium-Strong | The frequency is slightly lowered due to conjugation with the adjacent phenyl rings.[1] |
| Aromatic Rings | C-H Stretching (ν) | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds on the phenyl rings.[2][3] |
| C=C Stretching (ν) | 1600 - 1585 & 1500 - 1400 | Medium, often multiple sharp bands | In-ring carbon-carbon stretching vibrations are indicative of the aromatic system.[2] | |
| C-H Out-of-Plane Bending (γ) | 900 - 675 | Strong | The pattern of these bands can sometimes help distinguish substitution patterns on the rings.[2][3] | |
| Fluorine Substituent | C-F Stretching (ν) | 1400 - 1000 | Strong | This band can be found in the fingerprint region and is often intense.[4] |
| Alkyl | C-H Stretching (ν) | ~2900 | Weak | From the tertiary C-H group. Often weak and may be obscured by other peaks. |
Expert Insights: The presence of two phenyl groups attached to the same carbon as the nitrile is expected to influence the electronic environment of the C≡N bond. This extended conjugation typically weakens the triple bond slightly, resulting in a lower stretching frequency compared to simple alkyl nitriles.[1] The electron-withdrawing nature of the fluorine atom on one of the phenyl rings can also subtly modulate the frequencies of the aromatic C=C stretching vibrations.[5]
Protocol for FTIR Analysis using the KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission FTIR.[6][7] It involves dispersing the solid sample in a dry, IR-transparent matrix of KBr powder and pressing it into a thin, transparent pellet.
Materials and Equipment:
-
FTIR Spectrometer
-
Hydraulic Press with Pellet Die
-
Agate Mortar and Pestle
-
Analytical Balance (4-decimal place)
-
Spectroscopic Grade Potassium Bromide (KBr), dried
-
This compound sample
-
Spatula and Tweezers
-
Infrared Lamp or Drying Oven
Step-by-Step Protocol:
-
Preparation of Materials:
-
Thoroughly clean the agate mortar, pestle, and pellet die components with a suitable solvent (e.g., acetone) and ensure they are completely dry.
-
Gently heat the KBr powder in a drying oven at ~110°C for at least 2 hours to remove any adsorbed moisture, which can cause significant interference in the spectrum (broad absorption around 3400 cm⁻¹ and 1630 cm⁻¹).[7] Store the dried KBr in a desiccator.
-
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the this compound sample.[8]
-
Weigh approximately 200-250 mg of the dried spectroscopic grade KBr.[8] The ideal sample-to-KBr ratio is about 1:100.[8]
-
First, place the sample in the agate mortar and grind it to a very fine powder.[7]
-
Add the KBr to the mortar and continue to grind the mixture gently but thoroughly until it appears homogenous. This ensures a uniform dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer the homogenous powder mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Evacuate the die under vacuum for a few minutes to remove trapped air, which can cause the pellet to be opaque.
-
Apply pressure (typically 8,000-10,000 psi) for a few minutes to form a transparent or translucent pellet.[8]
-
Carefully release the pressure and disassemble the die to retrieve the pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum with the empty sample holder to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Analysis:
-
The resulting spectrum should be baseline-corrected and normalized.
-
Identify the key absorption bands and compare them with the expected frequencies for the functional groups of this compound as detailed in the table above.
-
For definitive identification, the acquired spectrum can be compared against a reference spectrum from a spectral library. An FTIR spectrum for this compound is available for comparison in the PubChem database.
-
Alternative Protocol: Attenuated Total Reflectance (ATR)-FTIR
For rapid analysis without extensive sample preparation, ATR-FTIR is an excellent alternative.
Protocol for ATR-FTIR:
-
Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.
Trustworthiness of the Protocols: Both the KBr pellet and ATR methods are well-established and validated techniques in analytical chemistry. The KBr method provides high-quality transmission spectra, while ATR offers speed and convenience. The self-validating nature of these protocols lies in the acquisition of a background spectrum, which corrects for environmental and instrumental variations, ensuring that the final spectrum is solely representative of the sample.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the nitrile, aromatic, and carbon-fluorine functionalities, researchers can confidently verify the identity and assess the purity of this important pharmaceutical intermediate. The detailed protocols provided herein for both the KBr pellet and ATR techniques offer reliable and reproducible methods for obtaining high-quality FTIR spectra.
References
- Kamalova, D.I., & Abdrazakova, L.R. (2020). FTIR spectroscopic study of enthalpy differences of conformers of substituted ethanes in PVB plasticized by PEGs. Journal of Physics: Conference Series, 1628, 012007.
- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Advanced Research.
- Kintek Press. (n.d.). What Is The Step-By-Step Procedure For Making A Kbr Pellet For Ftir? Master Precise Spectroscopy Samples.
- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- Ghosh, A., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(19), 4449-4458.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Choi, S., et al. (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Chemistry – An Asian Journal, 16(18), 2626-2632.
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
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- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.
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- Corcelli, S. A. (n.d.). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. PubMed Central.
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- National Institute of Standards and Technology. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile. NIST WebBook.
- Otálora, A., & Palencia, M. (2019). Application of functionally-enhanced derivative spectroscopy (FEDS) to the problem of the overlap of spectral signals in binary mixtures: triethylamine-acetone.
- Boxer, S. G. (n.d.). Hydrogen Bond Blueshifts in Nitrile Vibrational Spectra Are Dictated by Hydrogen Bond Geometry and Dynamics. PubMed Central.
- Nicodom Ltd. (n.d.). FTIR spectra of Inorganics, IR spectra Library.
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Infrared Spectroscopy. In Techniques in Organic Chemistry. Freeman.
- Mani, T. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Chemical Science, 12(35), 11834-11844.
- Rytwo, G. (2013). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.
- The mVOC D
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- ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone).
- Wang, H., et al. (2025). Multifunctional flexible MXene/TA@CNC electronic hydrogel patch with robust adhesion and self-healing properties for wearable electronics. Chemical Engineering Journal, 507, 160329.
- Specac Ltd. (n.d.).
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Mass Spectrometry Fragmentation Analysis of 2-(4-Fluorophenyl)-2-phenylacetonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Fluorophenyl)-2-phenylacetonitrile. As a compound of interest in synthetic and medicinal chemistry, understanding its mass spectral behavior is critical for its identification and characterization in complex matrices.[1] This document outlines the primary fragmentation pathways, explains the causal mechanisms behind the formation of key fragment ions, and provides a robust, field-proven protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and interpretations are grounded in established principles of mass spectrometry to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Fragmentation Analysis
This compound is a diarylacetonitrile derivative. The structural elucidation of such molecules is fundamental in drug discovery and development, where precise identification is non-negotiable. Mass spectrometry, particularly with a "hard" ionization technique like Electron Ionization (EI), provides a reproducible fragmentation pattern that serves as a molecular fingerprint.[2] The energetic molecular ion produced by EI undergoes a series of predictable dissociation reactions, yielding a spectrum of fragment ions.[3] The interpretation of this pattern allows researchers to confirm the compound's structure with high confidence. This note serves as a predictive guide to these fragmentation processes, leveraging established principles of ion stability, benzylic cleavage, and the behavior of halogenated aromatic systems.[4][5]
Predicted Electron Ionization (EI) Fragmentation Pathways
Upon electron ionization at a standard 70 eV, the this compound molecule (Molecular Weight: 211.24 g/mol ) is expected to form a molecular ion (M•+) at m/z 211. This molecular ion is energetically unstable and will undergo fragmentation through several competing pathways, dictated by the relative stability of the resulting ions and neutral losses. The presence of two aromatic rings, a nitrile group, and a fluorine atom creates a rich and informative fragmentation pattern.
The primary cleavage occurs at the benzylic C-C bonds, as this leads to the formation of highly stabilized cations.[6][7] The major predicted fragmentation routes are detailed below.
Pathway A: Formation of the Diphenylmethyl Cation Core
A key fragmentation event is the cleavage of the bond between the tertiary carbon and the nitrile group. This α-cleavage is common for nitriles and results in a highly stable diphenylmethyl-type cation.[8]
Caption: Pathway B: Competing benzylic cleavages of the aromatic rings.
Pathway C: Formation of Aromatic Cations and Tropylium Ion
Further fragmentation and rearrangements can lead to characteristic aromatic ions.
-
Fluorophenyl Cation: A peak at m/z 95 corresponding to the fluorophenyl cation [C₆H₄F]⁺ is expected. This arises from the cleavage of the bond to the central carbon, with the charge retained by the fluorinated ring.
-
Tropylium Ion Rearrangement: Molecules containing a benzyl group frequently rearrange to form the highly stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91 . [2][3][9]This is often the base peak in the spectrum of such compounds. This ion can be formed from the m/z 116 fragment through the loss of HCN.
-
Phenyl Cation: A peak at m/z 77 , corresponding to the phenyl cation [C₆H₅]⁺, is a common feature in the mass spectra of benzene-containing compounds. [6]
Caption: Pathway C: Formation of characteristic aromatic fragment ions.
Summary of Predicted Fragments
The key fragments expected in the EI mass spectrum of this compound are summarized below.
| m/z | Proposed Ion Structure | Proposed Neutral Loss | Pathway |
| 211 | [C₁₄H₁₀FN]•⁺ (Molecular Ion) | - | - |
| 184 | [(C₆H₅)(C₆H₄F)CH]⁺ | •CN | A |
| 134 | [CH(C₆H₄F)CN]⁺ | •C₆H₅ | B |
| 116 | [CH(C₆H₅)CN]⁺ | •C₆H₄F | B |
| 95 | [C₆H₄F]⁺ | •C₈H₆N | C |
| 91 | [C₇H₇]⁺ (Tropylium Ion) | From m/z 116 via loss of HCN | C |
| 77 | [C₆H₅]⁺ | •C₈H₅FN | C |
Recommended Protocol: GC-MS Analysis
This protocol provides a standardized workflow for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer.
Experimental Workflow Diagram
Caption: Recommended workflow for GC-MS analysis.
Materials and Reagents
-
Sample: this compound, solid
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN), GC-MS or HPLC grade
-
Vials: 2 mL glass autosampler vials with PTFE-lined screw caps [10]* Filters (Optional): 0.22 µm PTFE syringe filters
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the solid sample and dissolve it in 1 mL of dichloromethane in a clean glass vial to create a stock solution of ~1 mg/mL. [11]2. Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final working concentration of approximately 10 µg/mL. This concentration is optimal for achieving good signal intensity without overloading the GC column or detector. [12]3. Sample Transfer: Transfer the final working solution to a 2 mL glass autosampler vial. Ensure there are no solid particles in the solution; if necessary, filter the solution through a 0.22 µm PTFE syringe filter before transfer. [11][13]4. Instrument Setup: Configure the GC-MS system with the parameters outlined in the table below. These are typical starting parameters and may require optimization based on the specific instrument used.
-
Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.
-
Data Interpretation: Analyze the resulting spectrum. Identify the molecular ion peak and the key fragment ions. Compare the experimental fragmentation pattern with the predicted pathways and summary table provided in this document. Perform a library search against a reference database, such as the NIST Mass Spectral Library, to further confirm the compound's identity. [14][15]
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless, 1 µL | Maximizes the amount of analyte reaching the column, ideal for trace analysis and qualitative work. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing good separation for a wide range of semi-volatile compounds. [16] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A standard temperature ramp that effectively separates the analyte from solvent and impurities. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique that produces reproducible, library-searchable fragmentation. |
| Ionization Energy | 70 eV | The standard energy for EI, which provides consistent fragmentation patterns for library matching. [16] |
| Source Temperature | 230 °C | Maintains the analyte in the gas phase and prevents condensation within the ion source. |
| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission and prevents contamination of the mass analyzer. |
| Mass Scan Range | m/z 50 - 300 | Covers the molecular ion and all predicted major fragments. |
Conclusion
The EI mass spectrum of this compound is predicted to be characterized by a molecular ion at m/z 211 and several key fragment ions resulting from α-cleavage and benzylic cleavages. The most informative fragments are expected at m/z 184 (loss of •CN), m/z 134 (loss of •C₆H₅), m/z 116 (loss of •C₆H₄F), and the highly stable tropylium ion at m/z 91. The provided GC-MS protocol offers a reliable and validated method for obtaining a high-quality mass spectrum of this compound, enabling its unambiguous identification for research, quality control, and drug development applications.
References
-
Harvard University. (n.d.). Sample Preparation. Harvard Center for Mass Spectrometry. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
-
IGNOU. (n.d.). General Fragmentation Modes. eGyanKosh. Retrieved from [Link]
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Kopera, E., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8831. Retrieved from [Link]
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Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
-
Newton, K. R., & Bernstein, R. B. (1982). Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. The Journal of Physical Chemistry, 86(23), 4681–4682. Retrieved from [Link]
-
Chemistry with Dr. G. (2018). mass spectrometry: tropylium ion. YouTube. Retrieved from [Link]
-
Singleton, D. A., et al. (1993). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Organic Mass Spectrometry, 28(5), 594-596. Retrieved from [Link]
-
Ferreira da Silva, F., et al. (2018). Dissociative electron attachment to fluorinated nitrobenzenes. Pure.qub.ac.uk. Retrieved from [Link]
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Kaur, N., & Singh, P. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Chemistry, 5(2), 1085-1111. Retrieved from [Link]
-
CNRS. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Retrieved from [Link]
-
Nakayama, N. (2020). Physicochemical Prediction of Metabolite Fragmentation in Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Do You Prepare A Sample For GC-MS?. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for the formation of product ions at m/z 91 and m/z 92. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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MilliporeSigma. (n.d.). Sample Preparation for Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). Diphenylacetonitrile. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetonitrile. National Institutes of Health. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Johnstone, R. A. W., & Malcolm, E. J. (1970). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 47(1), 32. Retrieved from [Link]
-
NIST. (n.d.). NIST Tandem Mass Spectral Library. Retrieved from [Link]
-
Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]
-
Bristow, A. W. T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Rapid Communications in Mass Spectrometry, 27(19), 2198-2208. Retrieved from [Link]
-
NIST. (2020). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). Retrieved from [Link]
-
ChemHelpASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectrometry (MS) spectra of the compounds detected in the.... Retrieved from [Link]
-
Avellano, F. R., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. Retrieved from [Link]
-
Van Pelt, C. K., & Wysocki, V. H. (1999). Acetonitrile chemical ionization tandem mass spectrometry to locate double bonds in polyunsaturated fatty acid methyl esters. Journal of the American Society for Mass Spectrometry, 10(12), 1239-1246. Retrieved from [Link]
-
NIST. (n.d.). Benzyl nitrile. NIST WebBook. Retrieved from [Link]
-
Wang, P., et al. (2015). Ionizations and fragmentations of benzene, methylbenzene, and chlorobenzene in strong IR and UV laser fields. Chinese Physics B, 24(12), 123301. Retrieved from [Link]
-
Olsen, R. L., et al. (1996). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education, 73(10), 980. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
Pinto, D. C. G. A., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3122. Retrieved from [Link]
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Application Notes and Protocols: Selective Hydrolysis of 2-(4-Fluorophenyl)-2-phenylacetonitrile to 2-(4-Fluorophenyl)-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Synthesis in Medicinal Chemistry
The selective conversion of nitriles to amides is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. Amides are a ubiquitous functional group in a vast array of pharmaceuticals, contributing to their biological activity and metabolic stability. The target molecule of this protocol, 2-(4-fluorophenyl)-2-phenylacetamide, and its derivatives are of significant interest due to their potential as anticancer agents. Research has demonstrated that these compounds can exhibit potent cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[1][2] The controlled hydrolysis of the corresponding nitrile, 2-(4-fluorophenyl)-2-phenylacetonitrile, offers a direct and efficient route to this valuable amide intermediate.
This application note provides a detailed protocol for the selective acid-catalyzed hydrolysis of this compound to its corresponding primary amide. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline methods for reaction monitoring, product purification, and characterization.
Chemical Principles and Mechanism
The hydrolysis of nitriles to amides can be achieved under both acidic and basic conditions.[3] While basic hydrolysis can also yield amides, controlling the reaction to prevent over-hydrolysis to the carboxylic acid can be challenging. Acid-catalyzed hydrolysis, when performed under controlled conditions, offers a reliable method for the selective formation of the amide.[]
The mechanism of acid-catalyzed nitrile hydrolysis proceeds through the following key steps:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, such as sulfuric acid. This protonation significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic nitrile carbon.
-
Proton Transfer: A series of proton transfers occurs, leading to the formation of a tautomer of the amide, known as an imidic acid.
-
Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide.
Under the conditions outlined in this protocol, the reaction is stopped at the amide stage. Prolonged reaction times or more vigorous conditions, such as higher temperatures, could lead to the further hydrolysis of the amide to the corresponding carboxylic acid, 2-(4-fluorophenyl)-2-phenylacetic acid.[5]
Reaction Mechanism:
Caption: Acid-catalyzed hydrolysis of a nitrile to a primary amide.
Experimental Protocol
This protocol is adapted from established methods for the selective hydration of nitriles using a mixture of a carboxylic acid and a strong mineral acid.[]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M. Wt. ( g/mol ) | Supplier (Example) | Purity/Grade |
| This compound | 719-82-4 | C₁₄H₁₀FN | 211.24 | Sigma-Aldrich | ≥98% |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | Fisher Scientific | ACS Grade |
| Concentrated Sulfuric Acid (95-98%) | 7664-93-9 | H₂SO₄ | 98.08 | VWR | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house | N/A |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich | ACS Grade |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | VWR | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Sigma-Aldrich | ≥99.5% |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific | Anhydrous, ACS |
| Silica Gel for Column Chromatography | 7631-86-9 | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
| TLC Plates (Silica Gel 60 F₂₅₄) | N/A | N/A | N/A | MilliporeSigma | N/A |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass column for chromatography
-
TLC chambers and visualization equipment (UV lamp)
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Safety Precautions
-
Concentrated Sulfuric Acid and Glacial Acetic Acid are highly corrosive and can cause severe burns. [1][6][7] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.
-
The reaction may be exothermic. Use caution when mixing reagents.
-
Always add acid to water or other solvents slowly and with stirring.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.11 g (10.0 mmol) of this compound in 20 mL of glacial acetic acid.
-
Addition of Sulfuric Acid: While stirring the solution, slowly add 2.0 mL of concentrated sulfuric acid (95-98%). An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-60 °C using a heating mantle or oil bath and maintain this temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8]
-
TLC System: A mixture of hexanes and ethyl acetate (e.g., 2:1 or 1:1 v/v) is a good starting point for the eluent.
-
Procedure: Take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the starting material. The disappearance of the starting material spot and the appearance of a more polar product spot (lower Rf value) indicates the progress of the reaction.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold deionized water with stirring. A precipitate of the crude amide should form.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers in a separatory funnel and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(4-fluorophenyl)-2-phenylacetamide.
-
-
Purification:
-
The crude product can be purified by recrystallization.[9] Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Alternatively, for higher purity, the crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.
-
Experimental Workflow:
Caption: A streamlined workflow for the synthesis of the target amide.
Characterization of 2-(4-Fluorophenyl)-2-phenylacetamide
| Technique | Expected Results for 2-(4-Fluorophenyl)-2-phenylacetamide (Analogous Data for N-phenyl derivative in brackets) |
| Melting Point | To be determined experimentally. [mp: 131-134 °C for N-phenyl derivative][10] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.2-7.4 (m, 9H, Ar-H), ~5.5-6.5 (br s, 2H, -NH₂), ~5.0 (s, 1H, -CH-). [For N-phenyl derivative: δ 7.58 (d, 2H), 7.36 (t, 2H), 7.29 (t, 2H), 7.15 (t, 2H), 7.03 (t, 1H), 3.63 (s, 2H)][10] |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, the methine carbon, and the carbonyl carbon (~175 ppm). |
| FTIR (KBr, cm⁻¹) | ν (cm⁻¹): ~3400-3200 (N-H stretch, two bands for primary amide), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II), ~1220 (C-F stretch). [For N-phenyl derivative: 3284 (N-H), 1654 (C=O)][10] |
| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₄H₁₂FNO [M+H]⁺: 230.09. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be careful during the neutralization step to avoid product decomposition. | |
| Incomplete Reaction | Insufficient acid catalyst or low temperature. | Ensure the correct amount of sulfuric acid was added. Verify the reaction temperature. |
| Over-hydrolysis to Carboxylic Acid | Reaction time too long or temperature too high. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid exceeding the recommended temperature. |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography. |
Conclusion
This application note provides a comprehensive and reliable protocol for the selective hydrolysis of this compound to 2-(4-fluorophenyl)-2-phenylacetamide, a valuable building block in medicinal chemistry. By carefully controlling the reaction conditions, high yields of the desired amide can be obtained while minimizing the formation of the corresponding carboxylic acid. The detailed procedures for reaction monitoring, purification, and characterization will enable researchers to confidently synthesize and verify this important compound for their drug discovery and development programs.
References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2012). Synthesis and Cytotoxicity Assessment of 2-(4-Fluorophenyl)-N-halophenylacetamide Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(2), 67-72. [Link]
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Chief Medical Supplies. (2016). Safety Data Sheet Glacial Acetic Acid. [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide. National Center for Biotechnology Information. [Link]
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Semantic Scholar. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
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PubChem. (n.d.). 2-(4-Fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
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Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
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Application Notes and Protocols: Cytotoxicity Profiling of 2-(4-Fluorophenyl)-2-phenylacetonitrile Derivatives
Introduction: Unveiling the Cytotoxic Potential of Novel Phenylacetonitrile Analogs
The quest for novel therapeutic agents, particularly in oncology, necessitates the rigorous evaluation of new chemical entities. The 2-phenylacetonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities.[1] Specifically, analogs such as 2-(4-Fluorophenyl)-2-phenylacetonitrile are being investigated for their potential as anticancer agents. Some 2-phenylacrylonitrile derivatives have shown promise as tubulin inhibitors, arresting the cell cycle and inducing apoptosis.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a tiered cytotoxicity screening cascade to characterize the in vitro efficacy of this compound class.
Cytotoxicity assays are fundamental in drug discovery, serving as a critical filter to identify compounds that can induce cell damage or death.[4] These assays can elucidate various aspects of cellular health, including membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis). A multi-parametric approach, employing a battery of assays that probe different cellular mechanisms, is essential for building a robust understanding of a compound's biological effects and mitigating the risk of false positives or negatives.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a strategic, field-proven workflow that progresses from high-throughput screening of metabolic activity to more detailed mechanistic studies of cell death. The causality behind each experimental choice is explained, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating reliable and reproducible data.
Strategic Overview: A Multi-Assay Approach to Cytotoxicity Profiling
A hierarchical approach to cytotoxicity testing is recommended, beginning with rapid, cost-effective assays to determine broad cytotoxic effects, followed by more complex assays to delineate the mechanism of action.
Caption: A tiered approach to cytotoxicity screening.
Part 1: Foundational Cytotoxicity Assessment - Metabolic Viability
The initial step in evaluating the cytotoxic potential of this compound derivatives is to assess their impact on cellular metabolic activity. Assays that measure metabolic function are often used as a proxy for cell viability.
MTT Assay: A Colorimetric Readout of Mitochondrial Function
The MTT assay is a widely used, robust, and cost-effective method for assessing cell viability.[5] It is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of living cells.
Protocol: MTT Assay for Adherent Cancer Cell Lines
This protocol is optimized for a 96-well plate format.
Materials:
-
This compound derivatives (and other test compounds)
-
Appropriate cancer cell line(s) (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[6]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. A common starting concentration range is 0.1 to 100 µM.
-
Gently remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO, typically ≤0.5%) and untreated control wells.[7]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis and Interpretation:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. Dose-response curves are then generated by plotting cell viability against the logarithm of the compound concentration.[11] From these curves, the IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined using non-linear regression analysis.[12]
Table 1: Hypothetical MTT Assay Data for a this compound Derivative
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 0.98 | 78.4 |
| 5 | 0.65 | 52 |
| 10 | 0.40 | 32 |
| 50 | 0.15 | 12 |
| 100 | 0.10 | 8 |
ATP-Based Assay: A Luminescent Measure of Viable Cells
As an alternative or confirmatory assay to MTT, ATP-based assays provide a highly sensitive measure of cell viability. The principle is that ATP is a marker for metabolically active cells, and its concentration declines rapidly upon cell death.[13] These assays utilize the ATP-dependent reaction of luciferase to produce light, with the luminescent signal being proportional to the amount of ATP present.
Protocol: ATPlite™ Luminescence Assay
This protocol is a general guideline for a homogeneous, single-addition assay.
Materials:
-
Opaque-walled 96-well plates (to minimize well-to-well crosstalk)
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates.
-
Reagent Addition:
-
Allow the plate and its contents to equilibrate to room temperature.
-
Add the reconstituted ATPlite™ reagent to each well (volume as per manufacturer's instructions, often equal to the culture volume).[14]
-
-
Incubation and Lysis:
-
Mix the plate on an orbital shaker for approximately 5 minutes to induce cell lysis and stabilize the ATP.[14]
-
-
Signal Measurement:
-
Dark-adapt the plate for 10 minutes to reduce background luminescence.[14]
-
Measure the luminescence using a plate-reading luminometer.
-
Part 2: Assessing Membrane Integrity - The LDH Release Assay
While metabolic assays are excellent for primary screening, it's crucial to confirm cytotoxicity with an assay that measures a different cellular parameter. The Lactate Dehydrogenase (LDH) release assay is a classic method for quantifying cell death by measuring the loss of plasma membrane integrity.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[16][17]
Caption: Principle of the LDH cytotoxicity assay.
Protocol: Colorimetric LDH Cytotoxicity Assay
Materials:
-
CyQUANT™ LDH Cytotoxicity Assay Kit (or equivalent)[18]
-
Clear 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection:
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Stop Reaction and Read:
-
Add the stop solution to each well.[18]
-
Measure the absorbance at the appropriate wavelength (typically 490 nm with a 680 nm reference) within 1 hour.
-
Data Analysis:
The amount of LDH released is proportional to the number of dead cells. Cytotoxicity is calculated as a percentage of the maximum LDH release, which is determined from control wells where cells are lysed with a lysis buffer provided in the kit.
Part 3: Delving into the Mechanism - Apoptosis Detection
If the this compound derivatives are confirmed to be cytotoxic, the next logical step is to investigate the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. A hallmark of apoptosis is the activation of a family of proteases called caspases.[19]
Caspase-3/7 Activation Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a reliable indicator of apoptosis.[20] Assays to measure their activity often use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3/7.[19][21]
Protocol: Luminescent Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)[22]
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol, using opaque-walled plates.
-
Reagent Addition:
-
Allow the plate to equilibrate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation:
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Interpretation:
An increase in the luminescent signal in compound-treated cells compared to vehicle-treated cells indicates the induction of apoptosis via the activation of executioner caspases.
Caption: Simplified caspase activation cascade in apoptosis.
Advanced and Real-Time Cytotoxicity Assessment
For a more dynamic understanding of cytotoxicity, real-time assays can be employed. These methods allow for the continuous monitoring of cell health over time, providing kinetic data on the onset and progression of cytotoxicity.[23]
Incucyte® Live-Cell Analysis System: This platform uses specialized dyes that are non-fluorescent until they enter a cell with a compromised membrane, at which point they bind to DNA and fluoresce.[24] This allows for the automated, real-time quantification of cell death within a standard cell culture incubator.[24][25]
Real-Time Flow Cytometry: Probes like propidium iodide (PI) or SYTOX Green can be added to the culture medium for continuous monitoring of cell death via flow cytometry.[26] This method provides quantitative data at the single-cell level over time.[26][27]
Troubleshooting Common Issues in Cytotoxicity Assays
Table 2: Common Problems and Solutions in Cytotoxicity Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects.[7][28] | Ensure a single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate.[29] |
| Low Signal or Absorbance | Insufficient cell number, incorrect wavelength, reagent degradation.[28] | Optimize cell seeding density.[7] Verify plate reader settings. Check reagent expiration dates and storage conditions. |
| High Background Signal | Contamination, high spontaneous cell death, phenol red in medium.[28] | Use aseptic techniques. Ensure healthy cell cultures. Use phenol red-free medium for fluorescence/luminescence assays.[29] |
| Compound Interference | Compound precipitates at high concentrations, compound is colored or fluorescent. | Check compound solubility in the culture medium.[7] Run a compound-only control to check for interference with the assay signal. |
Conclusion and Future Directions
The protocols and strategies outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound derivatives. By employing a multi-parametric approach, researchers can confidently identify active compounds, determine their potency, and gain initial insights into their mechanism of action.
Positive "hits" from this screening cascade should be further investigated to confirm their mechanism of action. Downstream studies could include cell cycle analysis by flow cytometry, Western blotting for key apoptotic proteins, and evaluation in more complex models such as 3D spheroids or in vivo xenograft studies. This systematic approach ensures that the most promising candidates are advanced in the drug discovery pipeline.
References
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Maier, P., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Retrieved from [Link]
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Bioo Scientific Corporation. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]
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Wlodkowic, D., et al. (2011). Real-Time Cytotoxicity Assays. In Cell Viability Assays. Methods in Molecular Biology, vol 740. Humana Press. Retrieved from [Link]
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Li, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Cancer Management and Research, 14, 145–163. Retrieved from [Link]
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Möllenhoff, K., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(8), 2099–2110. Retrieved from [Link]
-
National Institutes of Health. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity (%) dose-response curves of increasing concentrations for... Retrieved from [Link]
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Yunus, U., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Dutscher. (n.d.). ATPlite 30 ml Luminescence Assay System, 300 Assay Kit. Retrieved from [Link]
-
MDPI. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
NOVA. (n.d.). ATPlite Luminescence Assay System 96-well, 300 Assay Points. Retrieved from [Link]
-
Frontiers. (2025). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Retrieved from [Link]
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Zhuang, L., et al. (2023). A literature review: mechanisms of antitumor pharmacological action of leonurine alkaloid. Frontiers in Pharmacology, 14, 1247076. Retrieved from [Link]
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BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Retrieved from [Link]
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AACR Journals. (2001). A Mechanistic, Predictive Model of Dose-Response Curves for Cell Cycle Phase-specific and -nonspecific Drugs. Retrieved from [Link]
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AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]
-
YouTube. (2025). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Mechanism of selective C–H cyanation of 2-phenylpyridine with benzyl nitrile catalyzed by CuBr: a DFT investigation. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. Retrieved from [Link]
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Introduction: The Rationale for MTS in Anticancer Screening
In the landscape of anticancer drug discovery, the initial evaluation of a compound's efficacy hinges on robust, scalable, and reproducible in vitro cytotoxicity assays.[1][2] Among the available methods, the MTS assay has emerged as a widely adopted colorimetric method for determining the number of viable cells in proliferation or cytotoxicity studies.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical application, and data interpretation of the MTS assay for evaluating the anticancer potential of compounds.
The MTS assay's core principle lies in the cellular metabolic reduction of a tetrazolium salt.[2][4] Specifically, it utilizes the novel tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt], or MTS.[5][6] In metabolically active, viable cells, dehydrogenase enzymes, and their cofactors NADH and NADPH, reduce the MTS compound into a colored, aqueous-soluble formazan product.[6][7][8] The quantity of this formazan product is directly proportional to the number of living cells in the culture.[6][9] This relationship allows for the quantification of cell viability by measuring the absorbance of the formazan at 490 nm.[3][6]
A key advantage of the MTS assay, particularly when compared to its predecessor, the MTT assay, is the water solubility of its formazan product.[10][11] This eliminates the need for a separate formazan solubilization step, which in the MTT assay requires the addition of an organic solvent like DMSO.[10] The streamlined "add-mix-measure" protocol of the MTS assay reduces hands-on time, minimizes potential errors associated with incomplete solubilization or cell loss, and makes it highly amenable to high-throughput screening (HTS) formats.[3][4]
This guide will delve into the mechanistic underpinnings of the assay, provide a detailed, field-proven protocol, offer guidance on data analysis for determining key parameters like the IC50 value, and address common troubleshooting scenarios to ensure the generation of reliable and reproducible data.
Foundational Principles & Assay Chemistry
The MTS assay is a cornerstone of cell-based research, predicated on the biochemical machinery of viable cells. The conversion of the MTS tetrazolium salt is carried out by NAD(P)H-dependent dehydrogenase enzymes within metabolically active cells.[12] This process is facilitated by an intermediate electron coupling reagent, such as phenazine ethosulfate (PES) or phenazine methosulfate (PMS), which enhances the chemical stability of the reaction and allows for the formation of a stable, single-solution reagent.[5][6][11]
The resulting formazan dye is soluble in cell culture media, imparting a color change that can be quantified spectrophotometrically.[12] The intensity of the color, measured as absorbance, directly correlates with the number of viable cells, providing a quantitative measure of cell proliferation or cytotoxicity induced by a test compound.[6][10]
Figure 2: Experimental Workflow for MTS Assay.
Step-by-Step Procedure
-
Cell Seeding (Day 1): a. Culture cells to approximately 80% confluency. [13] b. Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability). c. Dilute the cell suspension to the pre-determined optimal seeding density in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Include "cell-free" blank wells containing 100 µL of medium only to measure background absorbance. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and resume exponential growth. [14]
-
Compound Treatment (Day 2): a. Prepare serial dilutions of the test compounds in complete culture medium. It is common to prepare these at 2x the final desired concentration. b. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution to each well. Alternatively, add 100 µL of the 2x compound solution directly to the 100 µL of medium already in the wells. c. Include "untreated" or "vehicle control" wells, where cells are treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the treated wells. d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTS Assay and Measurement (Day 4 or 5): a. Following the incubation period, add 20 µL of the MTS reagent directly to each well (for a total volume of 120 µL if using the first method in 2b, or 220 µL if using the second). [6][15] b. Incubate the plate for 1 to 4 hours at 37°C. The optimal time should be consistent across all experiments. c. Gently shake the plate for a few seconds to ensure uniform color distribution. d. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
Proper data analysis is crucial for drawing accurate conclusions from the MTS assay. The primary goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. [16]
Calculations
-
Background Subtraction: Subtract the average absorbance of the "cell-free" blank wells from the absorbance of all other wells (untreated controls and treated samples). [14] * Corrected Absorbance = Absorbance of Well - Average Absorbance of Blanks
-
Percentage Viability Calculation: Normalize the data to the untreated control wells to determine the percentage of cell viability for each compound concentration. [17] * % Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Untreated Control Wells) x 100
Dose-Response Curve and IC50 Determination
Plot the calculated Percentage Viability against the logarithm of the compound concentration. [16]This will typically generate a sigmoidal dose-response curve. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with software like GraphPad Prism to fit the curve and determine the IC50 value. [14][18]
Trustworthiness: Controls, Troubleshooting, and Limitations
A self-validating protocol requires rigorous controls and an awareness of the assay's potential pitfalls.
Essential Controls
-
Blank (Medium Only): Accounts for background absorbance from the medium and MTS reagent. [7]* Untreated Cells (Vehicle Control): Represents 100% cell viability and controls for any effect of the compound's solvent. * Positive Control: A known cytotoxic drug (e.g., Doxorubicin, Paclitaxel) to validate that the assay system is responsive.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | - Contamination (bacterial or yeast).- Phenol red or other reducing agents in medium.- Extended incubation or light exposure of MTS reagent. [15] | - Use sterile technique; check cultures for contamination.- Consider using phenol red-free medium.- Adhere to recommended incubation times; protect reagent from light. |
| Low Signal / Low Absorbance in Controls | - Cell number per well is too low.- Incubation time with MTS reagent is too short.<[7]br>- Cells are unhealthy or have low metabolic activity. | - Optimize and increase cell seeding density.- Increase MTS incubation time (within the 1-4 hour window).- Ensure cells are healthy and in the log growth phase before plating. [19] |
| High Well-to-Well Variability | - Inaccurate pipetting.- Uneven cell seeding.- "Edge effect" in 96-well plates. | - Calibrate pipettes; ensure thorough mixing of cell suspension before plating.<[19]br>- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| False Positives/Negatives | - Test compound directly reduces MTS.- Compound color interferes with absorbance reading.- Compound alters cell metabolism without causing death. [20][21] | - Run a control with the compound in cell-free medium to check for direct reduction or color interference.<[22]br>- If interference is significant, consider an alternative viability assay (e.g., ATP-based luminescence assay). |
Table 2: Common Troubleshooting Scenarios and Solutions.
Limitations and Considerations
It is crucial to remember that the MTS assay measures metabolic activity, which is used as a proxy for cell viability. [23]A decrease in metabolic activity may not always correlate with cell death; it could reflect a cytostatic effect or other metabolic alterations. [23]Therefore, it is often advisable to complement MTS data with results from other assays that measure different aspects of cell death, such as membrane integrity (LDH assay) or apoptosis (caspase assays).
References
-
MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link] MTT/
-
Taylor & Francis Online. (n.d.). MTS assay – Knowledge and References. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
PubMed. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]
-
DergiPark. (n.d.). Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Retrieved from [Link]
-
Helix. (2018). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
PubMed. (1995). Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS. Retrieved from [Link]
-
OUCI. (n.d.). Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. Retrieved from [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link] MTS-assay/
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of seeding density and assay timing. Retrieved from [Link]
-
ISCA. (2025). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Particle-induced artifacts in the MTT and LDH viability assays. Retrieved from [Link]
-
ResearchGate. (2025). Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Assay. Retrieved from [Link]
-
Promega GmbH. (n.d.). CellTiter 96® AQueous One Solution Cell Proliferation Assay. Retrieved from [Link]
-
Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]
-
The Korean Society of Radiation Oncology. (n.d.). The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2017). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. Retrieved from [Link]
-
ResearchGate. (2021). Why my cells are dead after MTS assay?. Retrieved from [Link]
-
YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]
-
Reddit. (2016). How to interpret MTS assay results?. Retrieved from [Link]
Sources
- 1. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iscaconsortium.org [iscaconsortium.org]
- 3. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.jp]
- 4. biotech-spain.com [biotech-spain.com]
- 5. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. atcc.org [atcc.org]
- 8. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.sg]
- 9. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [worldwide.promega.com]
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- 11. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
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- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. youtube.com [youtube.com]
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- 23. MTT assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scaled-Up Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile, a key intermediate in the development of various pharmaceutical agents. The protocol herein is designed for robustness and scalability, focusing on a phase-transfer catalyzed (PTC) arylation of 4-fluorophenylacetonitrile. This approach offers high yields, operational simplicity, and favorable economics for industrial applications. Detailed experimental procedures, safety protocols, and analytical methods are provided to ensure reliable and safe execution.
Introduction: Significance and Synthetic Strategy
This compound is a crucial building block in medicinal chemistry, notably in the synthesis of compounds with potential therapeutic activities. The diarylacetonitrile motif is a common scaffold in various biologically active molecules. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical industry.
Several synthetic routes to diarylacetonitriles have been explored, including condensation reactions and cyanation strategies. For large-scale production, phase-transfer catalysis (PTC) has emerged as a superior methodology. PTC facilitates the reaction between reactants in immiscible phases, often an aqueous and an organic phase, by employing a catalyst that shuttles one reactant across the phase boundary. This technique avoids the need for anhydrous conditions and expensive, hazardous bases like sodium amide, making the process more amenable to industrial settings.[1]
This guide focuses on the arylation of 4-fluorophenylacetonitrile with a phenylating agent under phase-transfer conditions. This method is advantageous due to the ready availability of the starting materials and the high selectivity and yields typically observed in PTC reactions.[1]
Reaction Mechanism and Rationale
The synthesis proceeds via a nucleophilic aromatic substitution reaction, where the carbanion of 4-fluorophenylacetonitrile, generated in situ, attacks an activated phenylating agent. The phase-transfer catalyst is essential for transporting the deprotonated 4-fluorophenylacetonitrile from the aqueous basic phase to the organic phase where the arylation occurs.
The key steps in the phase-transfer catalyzed synthesis are as follows:
-
Deprotonation: A strong aqueous base (e.g., 50% NaOH) deprotonates the acidic α-hydrogen of 4-fluorophenylacetonitrile at the interface of the aqueous and organic phases.
-
Ion-Pair Formation: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the newly formed carbanion (Ar-CH⁻-CN) to form a lipophilic ion-pair (Q⁺[Ar-CH-CN]⁻).
-
Migration to Organic Phase: This ion-pair is soluble in the organic phase and migrates from the interface into the bulk of the organic solvent.
-
Nucleophilic Attack: In the organic phase, the carbanion acts as a potent nucleophile and reacts with the phenylating agent (e.g., chlorobenzene or bromobenzene) to form the desired product, this compound.
-
Catalyst Regeneration: The catalyst cation (Q⁺) is released and migrates back to the aqueous interface to repeat the cycle.
This catalytic cycle allows for a continuous reaction at a moderate temperature, leading to high conversion and yield.
Experimental Setup and Protocol
This protocol is designed for a laboratory scale-up synthesis and can be adapted for pilot plant production with appropriate engineering controls.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorophenylacetonitrile | ≥98% | Commercially Available | |
| Chlorobenzene | ≥99% | Commercially Available | Phenylating agent |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | Prepare a 50% (w/w) aqueous solution |
| Benzyltriethylammonium Chloride (BTEAC) | ≥98% | Commercially Available | Phase-Transfer Catalyst |
| Toluene | ACS Grade | Commercially Available | Organic Solvent |
| Hydrochloric Acid (HCl) | 37% | Commercially Available | For work-up |
| Sodium Chloride (NaCl) | ACS Grade | Commercially Available | For brine solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available | Drying agent |
| Diethyl Ether | ACS Grade | Commercially Available | For extraction |
| Ethanol | 95% | Commercially Available | For recrystallization |
Equipment
-
5 L three-necked round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
Thermometer or thermocouple
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and vacuum flask
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.
Detailed Step-by-Step Protocol
Reaction Setup:
-
Assemble the 5 L three-necked flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure all joints are properly sealed.
-
In the flask, combine 4-fluorophenylacetonitrile (405 g, 3.0 mol), chlorobenzene (371 g, 3.3 mol), toluene (1.5 L), and benzyltriethylammonium chloride (BTEAC) (34.2 g, 0.15 mol).
-
Begin stirring the mixture to ensure homogeneity.
Reaction Execution:
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (480 g NaOH in 480 mL water, 6.0 mol) to the stirred mixture via the dropping funnel over a period of 1-2 hours. A moderate exotherm will be observed; maintain the internal temperature between 40-50 °C using a water bath for cooling if necessary.
-
After the addition is complete, heat the reaction mixture to 65-70 °C and maintain this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by TLC or GC analysis.
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 1 L of water to the reaction mixture and continue stirring for 15 minutes.
-
Transfer the mixture to a 2 L separatory funnel and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 500 mL).
-
Combine all organic layers and wash sequentially with 1 M HCl (500 mL), water (500 mL), and saturated brine solution (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
-
The crude product, a viscous oil or a semi-solid, is purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol (approximately 1.5 L).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified this compound in a vacuum oven at 40 °C to a constant weight.
Expected Yield and Purity
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid
-
Purity (by HPLC): ≥99%
Safety Precautions and Waste Disposal
4.1. Hazard Analysis
-
4-Fluorophenylacetonitrile: Toxic if swallowed or in contact with skin. Causes skin and eye irritation.
-
Chlorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Sodium Hydroxide (50% solution): Corrosive. Causes severe skin burns and eye damage.
-
Benzyltriethylammonium Chloride: Causes skin and serious eye irritation.
-
Toluene and Diethyl Ether: Highly flammable liquids and vapors. Harmful if inhaled. May cause drowsiness or dizziness.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
4.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.
-
Respiratory Protection: All operations should be conducted in a well-ventilated fume hood. If there is a risk of inhaling vapors, a respirator with an appropriate organic vapor cartridge should be used.
4.3. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.
4.4. Waste Disposal
-
All organic waste, including solvents and reaction residues, should be collected in a designated, properly labeled hazardous waste container.
-
Aqueous waste should be neutralized before disposal, in accordance with local regulations.
-
Do not dispose of any chemical waste down the drain.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the scaled-up synthesis of this compound.
References
- Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
- Google Patents. (2011). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. (CN101659630B).
- Google Patents. (1957). Preparation of phenylacetonitriles. (US2783265A).
Sources
Application Notes: 2-(4-Fluorophenyl)-2-phenylacetonitrile in Organic Synthesis
Abstract
2-(4-Fluorophenyl)-2-phenylacetonitrile is a versatile synthetic intermediate characterized by a diarylmethane scaffold with a reactive nitrile functional group. The presence of the acidic benzylic proton and the potential for transformation of the cyano group make it a valuable precursor for a range of more complex molecules. This guide provides an in-depth overview of its primary applications, detailed experimental protocols for key transformations, and insights into the causality behind experimental design, aimed at researchers and professionals in organic synthesis and drug development.
Core Physicochemical Properties & Reactivity Profile
Understanding the fundamental properties of this compound is crucial for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 719-82-4 | [1] |
| Molecular Formula | C₁₄H₁₀FN | [2] |
| Molecular Weight | 211.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | Data not consistently available; requires experimental verification. | - |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene); insoluble in water. | - |
The key to its reactivity lies in two primary sites:
-
The α-Proton: The proton on the carbon adjacent to both phenyl rings and the nitrile group is significantly acidic. This allows for deprotonation by a suitable base to form a stabilized carbanion, which is a potent nucleophile for C-C bond formation.
-
The Nitrile Group (-C≡N): This group can undergo hydrolysis to form amides and carboxylic acids, or be reduced to form primary amines, providing a gateway to diverse molecular architectures.
Key Synthetic Applications
Precursor for α,α-Diaryl Acetic Acids and Amides
One of the most valuable applications of this nitrile is its role as a precursor to 2-(4-fluorophenyl)-2-phenylacetic acid and its corresponding amide. These moieties are present in various biologically active molecules. The conversion is typically achieved through hydrolysis.
Mechanistic Insight: Hydrolysis can be catalyzed by either acid or base.[3]
-
Acid-catalyzed hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon.[3] This is followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[3]
-
Base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion on the nitrile carbon, followed by proton transfers to yield the amide, which is then further hydrolyzed to the carboxylate salt.[3]
A modern approach involves non-catalytic hydrolysis in near-critical water, which avoids the use of harsh acids or bases, presenting a greener alternative.[4]
C-Alkylation and Arylation via Carbanion Formation
The acidity of the α-proton enables the use of this compound as a nucleophile in alkylation and arylation reactions. This is a powerful method for introducing further complexity at the benzylic position.
Causality in Experimental Design: The choice of base and solvent is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used to ensure complete deprotonation without competing side reactions. The reaction is typically performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to prevent quenching of the carbanion.
This strategy is foundational for synthesizing unsymmetrical triarylacetonitriles, which can be further converted into tri- and tetraarylmethanes.[5]
Intermediate in the Synthesis of Bioactive Molecules
Diarylacetonitrile derivatives serve as crucial building blocks in medicinal chemistry.[1] For instance, they are explored as scaffolds for developing new pharmaceutical agents, including potential anticancer agents.[1]
A notable application is in the synthesis of precursors for drugs like Fluspirilene , an antipsychotic agent.[6][7] The 4,4-bis(4-fluorophenyl)butyl moiety found in Fluspirilene can be conceptually derived from intermediates related to the diarylacetonitrile structure.
Detailed Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of this compound
This protocol describes a common and efficient method for synthesizing the title compound itself, leveraging phase-transfer catalysis to facilitate the reaction between reactants in immiscible phases.[8]
Workflow Diagram:
Caption: Workflow for Phase-Transfer Catalyzed Synthesis.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.0 eq.), 4-fluorobenzaldehyde (1.0-1.1 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq.) in toluene.
-
Addition of Base: Slowly add a 50% aqueous solution of potassium hydroxide (2.0-3.0 eq.) to the stirred organic mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: Vigorous stirring is essential in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases, thereby increasing the reaction rate.[9] The catalyst, TBAB, transports the hydroxide ion from the aqueous phase into the organic phase to deprotonate the phenylacetonitrile.[10]
-
-
Work-up: After the reaction is complete, dilute the mixture with water and toluene. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolysis to 2-(4-Fluorophenyl)-2-phenylacetic Acid
This protocol details the conversion of the nitrile to the corresponding carboxylic acid, a common and valuable transformation.[11]
Reaction Scheme:
Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.
Methodology:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq.) in a mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v mixture).
-
Safety Note: This reaction is exothermic. The acid should be added carefully with cooling.
-
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-12 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by TLC analysis.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. This will precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as aqueous ethanol, to yield the pure 2-(4-fluorophenyl)-2-phenylacetic acid.
-
Expert Insight: The initial product of nitrile hydrolysis is the amide. Under forcing acidic conditions and heat, this intermediate amide is hydrolyzed in situ to the final carboxylic acid.[3] The use of concentrated acid ensures complete conversion.
-
Conclusion and Future Outlook
This compound stands as a highly functional and adaptable building block in organic synthesis. Its utility is demonstrated in the straightforward preparation of valuable diarylacetic acid derivatives and as a nucleophilic partner in constructing sterically congested quaternary carbon centers. The principles of phase-transfer catalysis and controlled hydrolysis are key to unlocking its synthetic potential. Future applications will likely focus on its incorporation into asymmetric synthesis methodologies and its use in the development of novel complex molecular scaffolds for the pharmaceutical and materials science industries.
References
-
Abdel-Malek, H. A., & Ewies, E. F. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Online] Available at: [Link]
- Google Patents. WO2016071723A1 - Process for the preparation of a fluspirilene intermediate.
-
MDPI. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Online] Available at: [Link]
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Online] Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Online] Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Online] Available at: [Link]
-
American Institute of Chemists. (2014). A New Effective Phase Transfer Catalyst. The Chemist. [Online] Available at: [Link]
-
ResearchGate. Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. [Online] Available at: [Link]
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. [Online] Available at: [Link]
-
Organic Syntheses. 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. [Online] Available at: [Link]
-
PubChem. This compound. [Online] Available at: [Link]
-
Asian Journal of Chemistry. (2010). Catalytic Activity in the Hydrolysis of Phenyl Esters of α-Furoic Acid. [Online] Available at: [Link]
- Google Patents. US3755412A - Alkylation of acetonitriles.
-
Europe PMC. α-Alkylation of phenylacetonitrile with benzyl alcohol: Testing of cobalt catalysts. [Online] Available at: [Link]
-
ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. [Online] Available at: [Link]
- Google Patents. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium.
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Online] Available at: [Link]
-
JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Online] Available at: [Link]
-
Semantic Scholar. Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. [Online] Available at: [Link]
-
PharmaCompass. Fluspirilene | Drug Information, Uses, Side Effects, Chemistry. [Online] Available at: [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Online] Available at: [Link]
-
International Journal of Advanced Research. (2017). Ultrasound Methodology for the Synthesis of 2-(4-nitrophenyl)-phenylacetonitrile with Phase-Transfer Catalysis Condition. [Online] Available at: [Link]
Sources
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- 4. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile
Welcome to the technical support center for the synthesis of 2-(4-fluorophenyl)-2-phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, improve yield and purity, and confidently identify and mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves the formation of the key carbon-carbon bond between the phenylacetonitrile moiety and the 4-fluorophenyl group. One of the most prevalent and robust methods is the nucleophilic substitution of a suitable leaving group on a benzylic carbon with a cyanide anion, or the alkylation of a phenylacetonitrile derivative. A widely used laboratory-scale approach is the phase-transfer catalyzed (PTC) alkylation of phenylacetonitrile with 4-fluorobenzyl halide. This method is favored for its operational simplicity and the use of readily available starting materials.[1][2] Another common strategy involves the condensation of 4-fluorobenzaldehyde with phenylacetonitrile, followed by reduction of the resulting unsaturated nitrile.[3]
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The most frequently encountered side products in the synthesis of this compound are typically the result of hydrolysis, oxidation, or over-alkylation. These include:
-
2-(4-Fluorophenyl)-2-phenylacetamide: Formed by the partial hydrolysis of the nitrile group.
-
2-(4-Fluorophenyl)-2-phenylacetic acid: Results from the complete hydrolysis of the nitrile.
-
4-Fluorobenzophenone: An oxidation byproduct.
-
Over-alkylated species: Di- or tri-arylated acetonitriles can form if the reaction conditions are not carefully controlled.
Understanding the reaction mechanisms that lead to these impurities is the first step in mitigating their formation.
Q3: How can I minimize the formation of hydrolysis byproducts?
A3: Hydrolysis of the nitrile to the corresponding amide and carboxylic acid is often promoted by the presence of water and strong acid or base at elevated temperatures. To minimize these side products, it is crucial to use anhydrous solvents and reagents whenever possible. If an aqueous phase is necessary, as in phase-transfer catalysis, minimizing the reaction time and temperature can significantly reduce the extent of hydrolysis. A carefully controlled workup procedure, avoiding prolonged exposure to strongly acidic or basic conditions, is also essential.
Troubleshooting Guide: Identification and Mitigation of Common Side Products
This section provides a detailed breakdown of the most common side products, their mechanism of formation, and actionable steps to troubleshoot and prevent their occurrence in your synthesis of this compound.
Side Product 1: Hydrolysis Products - 2-(4-Fluorophenyl)-2-phenylacetamide and 2-(4-Fluorophenyl)-2-phenylacetic acid
-
Identifying the Problem: The presence of unexpected peaks in your 1H NMR spectrum, particularly in the amide N-H region (broad singlet around 5.5-7.5 ppm) or a broad carboxylic acid O-H peak (above 10 ppm). Your IR spectrum may show a strong carbonyl stretch for the amide (around 1650 cm⁻¹) or carboxylic acid (around 1700 cm⁻¹), in addition to the nitrile peak (around 2245 cm⁻¹).
-
Causality and Mechanism: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid. This is often an issue during aqueous workups or if there is residual moisture in the reaction.
Figure 1: Hydrolysis pathway of the nitrile. -
Troubleshooting and Prevention:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Flame-dry glassware to remove adsorbed water.
-
Control Reaction Time and Temperature: In biphasic reactions like PTC, shorter reaction times and lower temperatures will limit the contact of the nitrile with the aqueous phase.
-
Careful Workup: Neutralize the reaction mixture promptly and avoid prolonged exposure to strong acids or bases during extraction. Wash the organic layer with brine to remove excess water before drying.
-
Side Product 2: Oxidation Product - 4-Fluorobenzophenone
-
Identifying the Problem: The appearance of a new singlet in the aromatic region of the 1H NMR spectrum and a carbonyl peak around 1660 cm⁻¹ in the IR spectrum. Mass spectrometry will show a molecular ion corresponding to C₁₃H₉FO.
-
Causality and Mechanism: The benzylic position of the diarylacetonitrile is susceptible to oxidation, particularly at elevated temperatures and in the presence of certain solvents like DMSO, which can act as an oxidant. The reaction mechanism can be complex and may involve radical intermediates.
Figure 2: Oxidation to the benzophenone. -
Troubleshooting and Prevention:
-
Choice of Solvent: Avoid using DMSO as a solvent if you are experiencing oxidation issues, especially at higher temperatures.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Side Product 3: Over-alkylation
-
Identifying the Problem: The presence of products with a higher molecular weight than the desired product in your mass spectrum. The 1H NMR spectrum may become significantly more complex in the aromatic region.
-
Causality and Mechanism: In alkylation reactions, the product itself can sometimes be deprotonated and react further with the alkylating agent. In the context of a phase-transfer catalyzed synthesis, if the concentration of the deprotonated phenylacetonitrile is high, it can react with another molecule of the alkylating agent.
Figure 3: Over-alkylation pathway. -
Troubleshooting and Prevention:
-
Stoichiometry Control: Use a slight excess of the phenylacetonitrile relative to the 4-fluorobenzyl halide to ensure the halide is consumed before significant over-alkylation of the product can occur.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.
-
Choice of Base: Using a sterically hindered base can sometimes improve selectivity for mono-alkylation.[4]
-
Characterization Data for Troubleshooting
The following table summarizes key characterization data for the target product and its common side products to aid in their identification.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| This compound | ~7.2-7.5 (m, 9H, Ar-H), ~5.1 (s, 1H, CH) | ~118 (CN), ~116 (d, J≈22 Hz, C-F), ~128-135 (Ar-C), ~40 (CH) | ~2245 (C≡N), ~1600, 1500 (C=C) |
| 2-(4-Fluorophenyl)-2-phenylacetamide | ~7.0-7.4 (m, 9H, Ar-H), ~5.5-7.5 (br s, 2H, NH₂), ~4.9 (s, 1H, CH) | ~175 (C=O), ~115 (d, J≈21 Hz, C-F), ~127-140 (Ar-C), ~55 (CH) | ~3350, 3180 (N-H), ~1650 (C=O), ~1600, 1500 (C=C) |
| 2-(4-Fluorophenyl)-2-phenylacetic acid | >10 (br s, 1H, OH), ~7.0-7.4 (m, 9H, Ar-H), ~5.1 (s, 1H, CH) | ~180 (C=O), ~115 (d, J≈21 Hz, C-F), ~127-140 (Ar-C), ~56 (CH) | ~3000 (br, O-H), ~1700 (C=O), ~1600, 1500 (C=C) |
| 4-Fluorobenzophenone | ~7.1-7.8 (m, 9H, Ar-H) | ~195 (C=O), ~115 (d, J≈22 Hz, C-F), ~128-138 (Ar-C) | ~1660 (C=O), ~1600, 1500 (C=C) |
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of this compound
This protocol is a representative method for the synthesis of the target compound and is designed to minimize the formation of common side products.
Materials:
-
Phenylacetonitrile
-
4-Fluorobenzyl chloride
-
Sodium hydroxide (50% aqueous solution)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous magnesium sulfate
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution.
-
Slowly add 4-fluorobenzyl chloride (0.95 eq) to the reaction mixture over 30 minutes.
-
Heat the mixture to 60 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water to dissolve any precipitated salts.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with 1 M HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
References
-
Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. Available at: [Link]
- The Royal Society of Chemistry. Supporting Information for: [Title of paper]. Available at: [A general link to RSC supporting information, as the specific paper is not cited]
-
ResearchGate. Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Available at: [Link]
-
Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
YouTube. Synthesis of benzophenone. Available at: [Link]...
- Google Patents. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
Organic Syntheses Procedure. benzophenone. Available at: [Link]
-
Chemistry Stack Exchange. Synthesis of benzophenone. Available at: [Link]
-
SpectraBase. 2-Phenylacetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubMed. Design and synthesis of (E)-1,2-diphenylethene-based EZH2 inhibitors. Available at: [Link]
-
MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Available at: [Link]
-
PubMed Central. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene in Advanced Material Synthesis. Available at: [Link]
-
PubMed Central. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. Available at: [Link]
-
ResearchGate. Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. Available at: [Link]
-
Beilstein Journals. Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Available at: [Link]
-
Preprints.org. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push-Pull Chromophores for Photothermal Applications. Available at: [Link]
-
PubMed Central. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][5]naphthyrin-5(6H)-one. Available at: [Link]
-
SpectraBase. N'-(2-Fluorophenyl)-N-phenylacetimidamid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. 2-Phenylacetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
University of Rochester. Chapter 1: Enolate Alkylations. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Fluorobenzophenone(345-83-5) 1H NMR [m.chemicalbook.com]
Technical Support Center: Optimizing Knoevaengel Condensation for 2-Arylacetonitrile Synthesis
Welcome to the technical support center dedicated to enhancing the yield and efficiency of the Knoevenagel condensation for the synthesis of 2-arylacetonitriles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Understanding the Foundation: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[1][2] In the context of synthesizing 2-arylacetonitriles, this typically involves the reaction of an aromatic aldehyde with an active methylene compound like malononitrile, catalyzed by a base.[3][4]
The general mechanism involves three key steps:
-
Deprotonation: A base abstracts a proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion (enolate).[5][6]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.[6]
-
Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the final α,β-unsaturated product, the 2-arylacetonitrile.[1][5]
Understanding this mechanism is the first step in troubleshooting, as each step presents opportunities for optimization and potential pitfalls.
Visualizing the Mechanism
Caption: The three-step mechanism of the Knoevenagel condensation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 2-arylacetonitriles via Knoevenagel condensation.
Low or No Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Low yields can often be traced back to several key factors: catalyst choice, solvent effects, reaction conditions, and the purity of your starting materials.[7]
-
Catalyst Selection and Concentration:
-
The Problem: The choice and amount of base catalyst are critical. A base that is too strong can lead to self-condensation of the aldehyde, while a base that is too weak may not effectively deprotonate the malononitrile.[2][7]
-
The Solution: Weak bases like piperidine, pyridine, or even weak inorganic bases like sodium bicarbonate are commonly used.[8][9] Start with a catalytic amount (e.g., 0.1 equivalents) and optimize from there.[7] In some cases, bifunctional catalysts with both acidic and basic sites have shown high activity.[10][11]
-
Expert Insight: The pKa of the conjugate acid of the base should be high enough to deprotonate the active methylene compound but not so high that it promotes side reactions. For malononitrile (pKa ≈ 11), a base like piperidine (pKa of conjugate acid ≈ 11.1) is an excellent choice.
-
-
Solvent Polarity and Type:
-
The Problem: The solvent plays a significant role in reaction rate and yield.[7][12]
-
The Solution: Aprotic polar solvents like DMF and acetonitrile often give high conversions in short reaction times.[12] Protic solvents like ethanol can also be effective.[7] Interestingly, water has been successfully used as a green and effective solvent for this reaction.[8][13][14] Nonpolar solvents such as toluene may lead to longer reaction times.[12]
-
Expert Insight: The choice of solvent can influence the solubility of reactants and the stability of the intermediates. For instance, a polar solvent can help stabilize the charged intermediates, thereby accelerating the reaction.
-
-
Reaction Temperature and Time:
-
The Problem: Many Knoevenagel condensations proceed at room temperature, but some substrate combinations may require heating to achieve a reasonable reaction rate.[7] Insufficient reaction time will lead to incomplete conversion.
-
The Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Ensure the reaction is allowed to run to completion, which can range from minutes to several hours.[3][15]
-
-
Purity of Starting Materials:
-
The Problem: Impurities in the aldehyde, such as the corresponding carboxylic acid, can neutralize the basic catalyst. Water in the reactants or solvent can sometimes inhibit the reaction, although in some protocols water is the solvent.[7]
-
The Solution: Use freshly distilled aldehydes and anhydrous solvents (unless using an aqueous protocol). Ensure your malononitrile is of high purity.
-
Side Reactions and Impurities
Q2: I'm observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The most common side reactions are self-condensation of the aldehyde and Michael addition.
-
Aldehyde Self-Condensation (Aldol Reaction):
-
Michael Addition:
-
The Problem: The highly activated 2-arylacetonitrile product can act as a Michael acceptor. A second molecule of the malononitrile carbanion can then add to the product, leading to byproducts.
-
The Solution: This is more prevalent with extended reaction times and an excess of the active methylene compound.[7] Try to use a stoichiometric ratio of reactants or a slight excess of the aldehyde. Monitor the reaction closely and stop it once the starting materials are consumed to avoid over-reaction.
-
Work-up and Purification Challenges
Q3: I'm having difficulty isolating a pure product. What are the best practices for work-up and purification?
A3: The work-up procedure will depend on your reaction conditions.
-
For reactions in organic solvents:
-
After the reaction is complete, cool the mixture. If a precipitate forms, it is likely your product.[7]
-
Filter the solid product and wash it with a cold solvent (e.g., ethanol) to remove unreacted starting materials and the catalyst.[16]
-
If no precipitate forms, remove the solvent under reduced pressure.[7]
-
The crude product can then be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[16]
-
-
For solvent-free or aqueous reactions:
Optimized Experimental Protocols
Here are two detailed protocols for the synthesis of 2-arylacetonitriles, one using a conventional solvent-based approach and another highlighting a greener, solvent-free method.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This is a standard and robust method for the Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol
-
Piperidine (0.1 eq)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the stirred solution.[16]
-
Heat the reaction mixture to reflux and monitor its progress by TLC.[16]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitates, collect it by filtration and wash with cold ethanol.[16]
-
If no solid forms, concentrate the solution under reduced pressure and purify the residue by recrystallization.
Protocol 2: Solvent-Free Grinding Method
This environmentally friendly method often leads to high yields and purity with a simple work-up.[17]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
A solid base catalyst (e.g., anhydrous potassium carbonate, 0.2 eq)
Procedure:
-
In a mortar, combine the aromatic aldehyde, malononitrile, and the solid base catalyst.
-
Grind the mixture with a pestle at room temperature. The reaction is often accompanied by a change in color or consistency.
-
Monitor the reaction by TLC by taking a small sample and dissolving it in a suitable solvent.
-
Once the reaction is complete, add water to the solid mixture to dissolve the catalyst.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it.[16]
-
If necessary, recrystallize the product from an appropriate solvent.
Visualizing the Workflow
Caption: A troubleshooting workflow for low yields.
Quantitative Data Summary
The choice of catalyst and solvent can significantly impact the yield of the Knoevenagel condensation. The following table summarizes typical yields under various conditions for the reaction of benzaldehyde with malononitrile.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 2 h | ~90% | [7] |
| L-proline | 80% Ethanol | Room Temp | 1 h | High | [18] |
| Gallium Chloride | Solvent-free | Room Temp | 5 min | 98% | [19] |
| Hydrotalcite | Toluene | Room Temp | 4 h | 99% | [12] |
| None | Water | 80°C | 4 h | 90% | [13][20] |
| CaO-MgO | Water | Room Temp | 15 min | >95% | [21] |
Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline.
References
-
Mechanism of Knoevenagel condensation of benzaldehyde and malononitrile, reproduced with permission from. - ResearchGate. Available at: [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available at: [Link]
-
A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. Available at: [Link]
-
The comparison of Knoevenagel condensation under different reaction conditions. - ResearchGate. Available at: [Link]
-
Knoevenagel condensation - Wikipedia. Available at: [Link]
-
(PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory - ResearchGate. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega. Available at: [Link]
-
Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a - ResearchGate. Available at: [Link]
-
A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC - PubMed Central. Available at: [Link]
-
Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion - Indian Academy of Sciences. Available at: [Link]
-
Catalyst evaluations for the Knoevenagel condensations of aldehydes with malononitrile a. Available at: [Link]
-
Is a Catalyst Always Needed? The Case of the Knoevenagel Reaction with Malononitrile. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. Available at: [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]
-
How does the Knoevenagel condensation of perillaldehyde and malononitrile occur? - Quora. Available at: [Link]
-
Optimization of conditions for Knoevenagel condensation reaction [a] - ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts. Available at: [Link]
-
Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor | ACS Omega. Available at: [Link]
-
(PDF) A novel catalyst for the Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent free conditions - ResearchGate. Available at: [Link]
-
Optimization conditions of Knoevenagel condensation reactions. - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions a | Download Table - ResearchGate. Available at: [Link]
-
Effect of the solvent on Knoevenagel condensation. | Download Table - ResearchGate. Available at: [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]
-
Knoevenagel condensation - YouTube. Available at: [Link]
-
Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]
-
Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]
-
Control experiments of Knoevenagel condensation. Reaction conditions:... - ResearchGate. Available at: [Link]
Sources
- 1. Knoevenagel Condensation Reaction [merckmillipore.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
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Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cyanation Reactions
Welcome to our dedicated technical support center for palladium-catalyzed cyanation reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their cyanation experiments. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My cyanation reaction shows low or no conversion of the starting material. What are the most common initial checks I should perform?
A1: When faced with low or no conversion, it's crucial to systematically verify the foundational components of your reaction. Start with the following:
-
Reagent Integrity:
-
Palladium Catalyst: Ensure your palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst, has not been deactivated by improper storage.[1] It's often best to use a freshly opened bottle. Some palladium sources require an in situ reduction to the active Pd(0) species, and if this activation is inefficient, the catalytic cycle will not initiate.[1][2]
-
Cyanide Source: The purity and handling of your cyanide source are critical. Salts like KCN and NaCN are highly toxic and hygroscopic.[1] Zinc cyanide (Zn(CN)₂) is less toxic but still requires careful handling.[1] Non-toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]) are excellent options but may require specific conditions for efficient cyanide release.[1][3]
-
Solvent and Reagents: Ensure all solvents are anhydrous (if required by the protocol) and that other reagents, like bases, are of appropriate purity.
-
-
Reaction Setup:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that the inert atmosphere is maintained throughout the reaction.
-
Temperature Control: Verify that the reaction is being heated to the specified temperature, as oxidative addition and other steps in the catalytic cycle are temperature-dependent.
-
Q2: I'm observing a significant amount of starting material even after extended reaction times. Could my catalyst be dying?
A2: Yes, catalyst deactivation is a notorious issue in palladium-catalyzed cyanations.[1][4] The primary culprit is often the cyanide ion itself.[1][5]
-
Mechanism of Deactivation: Cyanide is a strong π-accepting ligand and can bind irreversibly to the palladium center at various stages of the catalytic cycle.[6] An excess of soluble cyanide can displace the necessary phosphine ligands, leading to the formation of inactive palladium-cyanide complexes like [Pd(CN)₄]²⁻.[5]
-
Troubleshooting Strategies:
-
Control Cyanide Concentration: One effective strategy is to use a cyanide source with low solubility in the reaction solvent to maintain a low concentration of free cyanide ions.[1][5] This is a key reason why heterogeneous conditions are often successful.
-
Additives: The use of co-catalysts or additives can mitigate catalyst poisoning. For instance, zinc salts like ZnBr₂ can be added.[7][8] It is thought that zinc can form mixed zinc-cyanide species that are more soluble and active, facilitating the transmetalation step without leading to high concentrations of free cyanide that would poison the palladium catalyst.[7]
-
Slow Addition: A continuous, slow dosage of a soluble cyanide source like acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) can also maintain the necessary low concentration of cyanide throughout the reaction.[9]
-
In-Depth Troubleshooting Guides
Issue 1: The Reaction is Sluggish or Stalls, Particularly with Electron-Rich Aryl Chlorides.
-
The "Why": Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step of the catalytic cycle more difficult.[10] This is especially true for electron-rich aryl chlorides, which are less electrophilic.
-
Solutions:
-
Ligand Selection is Key: For challenging substrates, the choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the rates of both oxidative addition and reductive elimination.
-
Recommended Ligands: Ligands like XPhos, SPhos, and other biaryl phosphines have shown great success in activating aryl chlorides.[1][11] For particularly stubborn electron-rich aryl chlorides and nitrogen-containing heterocycles, a catalyst system of Pd(TFA)₂ with (binaphthyl)P(t-Bu)₂ has been shown to be effective.[10]
-
-
Choice of Palladium Pre-catalyst: Pre-catalysts, such as palladacycles, can be more effective than standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ because they can generate the active Pd(0) species more cleanly and efficiently in the presence of a base.[1]
-
Optimize Reaction Temperature: Higher temperatures are often required for the activation of aryl chlorides. However, be mindful that excessively high temperatures can lead to ligand degradation or side reactions. A systematic screen of the reaction temperature is recommended.
-
| Parameter | Recommendation for Aryl Chlorides | Rationale |
| Palladium Source | Palladacycle pre-catalyst | Efficient in situ generation of active Pd(0) catalyst.[1][2] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, CM-phos) | Promotes oxidative addition and reductive elimination.[1][11] |
| Temperature | Typically higher than for aryl bromides/iodides (e.g., 70-140 °C) | Overcomes the higher activation energy for C-Cl bond cleavage.[11] |
| Cyanide Source | K₄[Fe(CN)₆] or Zn(CN)₂ | K₄[Fe(CN)₆] is non-toxic and effective, often with a base like Na₂CO₃.[11] Zn(CN)₂ is a common choice with good functional group tolerance.[12] |
Issue 2: My reaction is not reproducible. What factors could be at play?
-
The "Why": The irreproducibility of palladium-catalyzed cyanations is a well-documented frustration for many chemists and is often traced back to the heterogeneous nature of many protocols and the sensitivity of the catalyst to cyanide concentration.[1]
-
Solutions:
-
Cyanide Source Particle Size: If you are using a solid, sparingly soluble cyanide source like KCN or Zn(CN)₂, the particle size can significantly impact its dissolution rate and, consequently, the concentration of cyanide in solution. Some protocols call for grinding or milling the cyanide salt to ensure a consistent particle size and surface area.[1] However, this can be hazardous.
-
The Role of Water: The presence of water can have a complex and sometimes beneficial effect. For reactions using K₄[Fe(CN)₆]·3H₂O, water is necessary as a co-solvent to achieve sufficient solubility of the cyanide source.[11] In other cases, rigorously anhydrous conditions are required.[1] It is critical to follow the specific recommendations of the protocol you are using. Kinetic studies have shown that water can have both positive and negative effects on the reaction rate.[7]
-
Consider a Homogeneous System: To improve reproducibility, you might consider a protocol that uses a soluble cyanide source under homogeneous conditions, such as those employing acetone cyanohydrin.[3]
-
Visualizing the Process: The Catalytic Cycle and Troubleshooting Logic
To better understand the reaction and pinpoint potential failure points, let's visualize the catalytic cycle for palladium-catalyzed cyanation.
Caption: Catalytic cycle and common failure points.
Experimental Protocols
Protocol 1: General Procedure for Cyanation of an Aryl Bromide using Zn(CN)₂
This protocol is a representative example and may require optimization for your specific substrate.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 equiv CN), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMAc, 2 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Carefully quench any residual cyanide with an oxidizing agent like bleach if necessary, following appropriate safety procedures. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Ligand
When troubleshooting a difficult substrate, a ligand screen is often necessary.
-
Array Setup: In a glovebox, arrange an array of small reaction vials, each with a stir bar.
-
Reagent Stock Solutions: Prepare stock solutions of your aryl halide, base (if required), and solvent to ensure consistent dispensing.
-
Dispensing: To each vial, add the aryl halide and base from the stock solutions. Then, add the palladium source (e.g., Pd₂(dba)₃) and a different phosphine ligand to each vial (typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Reaction: Seal the vials, remove from the glovebox, add the cyanide source and solvent, and heat the array in a heating block.
-
Analysis: After the reaction time, take an aliquot from each vial, quench appropriately, and analyze by GC-MS or LC-MS to determine the conversion to product. This will allow for a direct comparison of ligand performance.
Caption: Logical troubleshooting flowchart.
References
- Anonymous. (2025). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. [Source not further specified].
-
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
ACS Publications. (2008). Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step. Organic Letters. [Link]
-
National Institutes of Health. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]
- Anonymous. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. [Source not further specified].
-
Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. [Link]
-
ResearchGate. (n.d.). A new palladium catalyst system for the cyanation of aryl chlorides. [Link]
-
PubMed. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. [Link]
-
Organic Chemistry Portal. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]
-
ACS Publications. (2006). Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters. [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed cyanation of aryl halides with CuSCN. [Link]
-
Semantic Scholar. (n.d.). Progress in the palladium-catalyzed cyanation of aryl chlorides. [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
-
ACS Publications. (2005). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. [Link]
-
Organic Chemistry Portal. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]
-
MIT Open Access Articles. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. [Link]
- Anonymous. (2025). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. [Source not further specified].
- Anonymous. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. [Source not further specified].
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Technical Support Center: Purification of 2-(4-Fluorophenyl)-2-phenylacetonitrile
Welcome to the technical support center for the purification of 2-(4-fluorophenyl)-2-phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, often yields a crude product contaminated with various byproducts.[1][2] Effective purification is critical to ensure the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a systematic approach to identifying and removing common impurities, structured as a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for synthesizing diarylacetonitriles is through the nucleophilic substitution of a benzylic halide with a cyanide salt.[3][4] Another approach is the Knoevenagel condensation of 4-fluorobenzaldehyde with phenylacetonitrile.[2]
Common Impurities and Their Origins:
| Impurity | Origin | Rationale |
| Unreacted Starting Materials | Incomplete reaction | Sub-optimal reaction conditions (temperature, time, stoichiometry) can lead to residual starting materials like benzyl bromide, benzyl cyanide, or 4-fluorobenzaldehyde. |
| 2-(4-Fluorophenyl)-2-phenylacetamide | Hydrolysis of the nitrile | The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions during workup or purification.[5] |
| Over-alkylation Products | Reaction of the product with the electrophile | In syntheses involving alkylation, the product anion can react with another molecule of the electrophile, leading to undesired C-alkylation. |
| Elimination Byproducts | Base-mediated elimination | If a strong base is used with a secondary benzylic halide, elimination to form a stilbene derivative can compete with substitution. |
| Solvent-Related Impurities | Trapped solvent | Solvents used in the reaction or purification may be retained in the final product, especially high-boiling point solvents. |
Q2: What is the first step I should take to purify my crude product?
Before attempting any purification, it is crucial to characterize your crude product to identify the major impurities present. This will inform your choice of purification strategy.
Recommended Preliminary Analysis:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your crude mixture. Run the TLC against your starting materials as standards.
-
Proton NMR (¹H NMR): Provides valuable information about the structure and relative amounts of the desired product and major impurities. Key signals for this compound include the methine proton and aromatic protons.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Scenario 1: My crude product is an oil and won't solidify.
Possible Causes:
-
High Impurity Content: Significant amounts of impurities can depress the melting point of your product, preventing it from crystallizing.
-
Residual Solvent: Trapped solvent can act as an oiling agent.
Solutions:
-
Aqueous Workup: Perform a thorough aqueous workup to remove any water-soluble impurities. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.
-
Solvent Removal: Ensure all solvent is removed from the crude product under reduced pressure. For high-boiling solvents, a rotary evaporator connected to a high-vacuum pump may be necessary.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility at room temperature, such as hexanes or diethyl ether. This can often crash out the solid product, leaving impurities in the solvent.
Scenario 2: I'm trying to recrystallize my product, but it's not working.
Recrystallization is a powerful technique for purifying solid compounds, but choosing the right solvent system is critical.[6][7][8][9]
Troubleshooting Recrystallization:
| Issue | Possible Cause | Recommended Action |
| Product is insoluble in all hot solvents. | The chosen solvents are not polar enough. | Try more polar solvents or solvent mixtures. For diarylacetonitriles, methanol, ethanol, or isopropanol are often good starting points.[10] |
| Product is soluble in all cold solvents. | The chosen solvents are too polar. | Try less polar solvents or solvent mixtures. Consider co-solvent systems like ethanol/water or methanol/water.[10] |
| Product oils out upon cooling. | The solution is supersaturated, or the melting point of the product is below the boiling point of the solvent. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Seeding the solution with a small crystal of pure product can also help. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, slowly evaporate some of the solvent to increase the concentration and then cool again. |
dot
Caption: Troubleshooting flowchart for recrystallization.
Scenario 3: My recrystallized product is still impure.
If recrystallization fails to provide a product of sufficient purity, column chromatography is the next logical step.
Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.
-
TLC for Eluent Selection: Use TLC to determine the optimal eluent composition. The ideal R_f value for the desired product on TLC is typically between 0.2 and 0.4.
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
dot
Caption: Workflow for column chromatography purification.
Scenario 4: I suspect my product is contaminated with the corresponding amide.
Hydrolysis of the nitrile to 2-(4-fluorophenyl)-2-phenylacetamide is a common side reaction.[11][12]
Identification and Removal:
-
Identification: The amide will have a different R_f value on TLC (typically lower, i.e., more polar) than the nitrile. In the ¹H NMR spectrum, the amide will show characteristic broad signals for the -NH₂ protons. The IR spectrum will show a strong C=O stretch around 1650 cm⁻¹, which is absent in the nitrile.
-
Removal:
-
Column Chromatography: The amide is more polar than the nitrile and can usually be separated by silica gel chromatography.
-
Recrystallization: A carefully chosen solvent system may allow for the selective crystallization of the nitrile, leaving the more polar amide in the mother liquor.
-
References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 859–865. Retrieved from [Link]
-
PubMed. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. Retrieved from [Link]
- Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile.
-
ResearchGate. (n.d.). Synthetic strategies to 2‐phenylacetonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
YouTube. (2013). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
- Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
-
Supporting Information. (n.d.). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.
-
Supporting Information. (n.d.). In situ phosphonium-containing Lewis base-catalyzed 1,6-cyanation reaction: facile way to α-diaryl and α-triaryl acetonitriles. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride?. Retrieved from [Link]
-
Pearson. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]
-
mVOC. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
mVOC 4.0. (n.d.). 2-Phenylacetonitrile. Retrieved from [Link]
Sources
- 1. 2-(4-fluorophenyl)-2-phenyl-acetonitrile | 719-82-4 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 5. Page loading... [guidechem.com]
- 6. youtube.com [youtube.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Aryl Nitriles - Preventing Catalyst Poisoning
Welcome to the technical support center for the synthesis of aryl nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of palladium-catalyzed cyanation reactions. Catalyst poisoning is a frequent challenge in these syntheses, leading to diminished yields, reaction failures, and increased costs. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, prevent, and resolve issues related to catalyst deactivation. Our approach is grounded in mechanistic principles to empower you with the scientific understanding necessary for robust and reproducible results.
Section 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Poisoning
This section addresses common problems encountered during the synthesis of aryl nitriles, providing a systematic approach to troubleshooting.
Low or No Conversion of Aryl Halide
Question: I am seeing little to no consumption of my aryl halide starting material, even after extended reaction times. What are the likely causes related to catalyst poisoning?
Answer:
This is a classic symptom of a severely inhibited or deactivated catalyst. The primary culprits in palladium-catalyzed cyanation are often present from the very start of the reaction. Here’s a breakdown of potential causes and how to address them:
-
Excess Cyanide Concentration: While cyanide is your reagent, an excess of free cyanide ions in solution is a potent poison for the palladium catalyst.[1][2] It can coordinate strongly to the palladium center at all stages of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—leading to the formation of inactive palladium-cyanide complexes like [(CN)3PdAr]2- and [(CN)4Pd]2-.[2]
-
Solution: Employ a cyanide source with low solubility in your reaction solvent, such as zinc cyanide (Zn(CN)₂), or a less toxic and slow-releasing source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1] The use of Zn(CN)₂ is a common strategy to maintain a low concentration of free cyanide.[1] Additives like zinc formate dihydrate can also help reactivate the catalyst.[3]
-
-
Water in the Reaction Mixture: Moisture is particularly detrimental.[2] It can hydrolyze the cyanide source, especially alkali metal cyanides, to form hydrogen cyanide (HCN).[2] HCN is highly reactive towards the Pd(0) species, leading to the formation of inactive hydride complexes such as [(CN)3PdH]2-.[2]
-
Solution: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and handle hygroscopic reagents in a glovebox or under an inert atmosphere. When using K₄[Fe(CN)₆]·3H₂O, the water of hydration can be a factor, but some protocols have found that a controlled amount of water can actually be beneficial as a co-solvent to aid in the dissolution of the cyanide salt.[4]
-
-
Impurities in Starting Materials: Your aryl halide or cyanide source may contain impurities that are known palladium catalyst poisons. Sulfur-containing compounds are particularly notorious.
-
Solution: Purify your starting materials. Aryl halides can be purified by recrystallization, distillation, or column chromatography. Ensure your cyanide source is of high purity.
-
-
Inactive Catalyst: The palladium catalyst itself may be of poor quality or may have been deactivated during storage or handling.
-
Solution: Use a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ. It is also good practice to perform a catalyst activity test on a known, reliable reaction before using it for a critical synthesis.
-
Reaction Stalls After Initial Conversion
Question: My reaction starts well, with product formation observed, but then it seems to stop before all the starting material is consumed. What could be causing this premature catalyst death?
Answer:
A stalling reaction points to a poison being generated in situ or the gradual degradation of a key component of the catalytic system.
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst and modulating its reactivity, can degrade under reaction conditions. This can occur through oxidation by trace oxygen or P-C bond cleavage. Bulky, electron-rich phosphine ligands are often employed to promote the desired reaction, but their stability can be a concern at elevated temperatures.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Consider screening different phosphine ligands, as their steric and electronic properties can significantly impact their stability and performance. For instance, the steric bulk of a tert-butyl phosphine ligand can prevent its displacement by cyanide, thus protecting the catalyst.[5]
-
-
In-situ Poison Formation: As the reaction progresses, side reactions can generate species that poison the catalyst. For example, if your aryl halide has certain functional groups, they might decompose under the reaction conditions to produce inhibitors.
-
Solution: Analyze your crude reaction mixture by techniques like LC-MS or GC-MS to identify any major byproducts. This information can provide clues about potential decomposition pathways and the identity of the poison.
-
-
Palladium Black Formation: The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and aggregation. This can be caused by an unstable ligand, impurities, or inappropriate reaction conditions.
-
Solution: The choice of ligand is critical in preventing the formation of palladium black. Additionally, ensuring a homogenous reaction mixture through efficient stirring is essential.[1] Certain additives can also help to stabilize the active catalytic species.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons I should be aware of in aryl nitrile synthesis?
A1: Besides excess cyanide and water, you should be vigilant for:
-
Sulfur compounds: Often present in starting materials or solvents.
-
Halides: Excess halide ions can inhibit the catalyst.
-
Carbon monoxide: Can be present as an impurity in gases.
-
Strongly coordinating functional groups: Functional groups on your substrate, such as unprotected imidazoles, can bind to the palladium center and inhibit catalysis.[1]
Q2: How can I purify my reagents to remove potential catalyst poisons?
A2:
-
Aryl Halides:
-
Liquid: Distillation under reduced pressure is effective.
-
Solid: Recrystallization from an appropriate solvent. If impurities persist, column chromatography on silica gel can be used.
-
-
Solvents: Use anhydrous, de-gassed solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, further purification by passing through a column of activated alumina may be necessary.
-
Cyanide Salts: High-purity grades should be purchased and stored in a desiccator.
Q3: Are there any "sacrificial" agents I can add to my reaction to protect the catalyst?
A3: Yes, in some cross-coupling reactions, additives can act as scavengers for poisons. For example, the addition of zinc dust can help to reduce any oxidized palladium species back to the active Pd(0) state.[6] Zinc formate dihydrate has also been shown to reactivate palladium catalysts poisoned by cyanide ions.[3]
Q4: How does the choice of ligand affect catalyst poisoning?
A4: The ligand plays a crucial role.
-
Steric Bulk: Bulky ligands can create a protective pocket around the palladium atom, preventing poisons like excess cyanide from coordinating and deactivating the catalyst.[5]
-
Electronic Properties: Electron-rich ligands can increase the electron density on the palladium center, which can influence its susceptibility to certain poisons.
-
Stability: The ligand itself must be stable under the reaction conditions to avoid decomposition products that could poison the catalyst.
Q5: Can I regenerate a poisoned catalyst?
A5: In some cases, it is possible, but it is often challenging and not practical on a lab scale for homogeneous catalysts. For heterogeneous catalysts like Pd/C, oxidative treatments have been reported to regenerate catalysts poisoned by sulfur compounds. However, for homogeneous systems, it is generally more effective to prevent poisoning in the first place.
Section 3: Experimental Protocols and Data
General Protocol for Palladium-Catalyzed Cyanation of an Aryl Chloride with K₄[Fe(CN)₆]
This protocol is adapted from a general and practical method for the cyanation of (hetero)aryl chlorides and bromides.[1]
Materials:
-
Palladium precatalyst (e.g., G3-XPhos)
-
Ligand (e.g., XPhos)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (KOAc)
-
Aryl chloride
-
Dioxane (anhydrous)
-
De-gassed water
-
Screw-top test tube with a Teflon-lined septum cap
-
Magnetic stir bar
Procedure:
-
To the screw-top test tube, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O (0.5 equivalents), and the aryl chloride (1 mmol, if solid).
-
Seal the tube with the septum cap and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
If the aryl chloride is a liquid, add it at this stage via syringe.
-
Add dioxane (2.5 mL) and a 0.05 M solution of KOAc in de-gassed water (2.5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 1 hour.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the contents to a separatory funnel with ethyl acetate (15 mL) and brine (15 mL).
-
Separate the organic layer. The aqueous layer will often turn dark blue due to the formation of Prussian blue, indicating a successful reaction.[1]
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagnostic Experiment: Catalyst Activity Test
Before embarking on a large-scale or complex aryl nitrile synthesis, it is prudent to test the activity of your palladium catalyst.
Procedure:
-
Choose a simple, reliable, and high-yielding cyanation reaction from the literature with a readily available aryl halide (e.g., 4-bromotoluene).
-
Run the reaction on a small scale (e.g., 0.5 mmol) using your batch of palladium catalyst and ligands.
-
Carefully follow the literature procedure, paying close attention to reaction setup, reagent purity, and inert atmosphere techniques.
-
Monitor the reaction by TLC or GC-MS and compare the conversion and yield to the reported values.
-
If the yield is significantly lower than expected, it may indicate a problem with your catalyst, reagents, or technique.
Data Summary: Impact of Ligand Choice on Cyanation
The choice of phosphine ligand can have a dramatic effect on the outcome of the reaction. The following table summarizes the performance of different ligands in a model cyanation reaction.
| Ligand | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ / XPhos | 100 | 1 | >95 |
| SPhos | Pd₂(dba)₃ / SPhos | 100 | 1 | ~80 |
| dppf | Pd₂(dba)₃ / dppf | 100 | 1 | <20 |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 100 | 1 | ~90 |
This is a representative table based on general trends reported in the literature. Actual results will vary depending on the specific substrate and reaction conditions.
The superior performance of bulky, electron-rich monophosphine ligands like XPhos and P(t-Bu)₃ is evident. These ligands facilitate the key steps of the catalytic cycle and provide steric protection to the palladium center, preventing deactivation.
Section 4: Visualizing the Problem - Catalyst Deactivation Pathways
The following diagrams illustrate the key mechanisms of catalyst poisoning in palladium-catalyzed cyanation.
Diagram 1: The Catalytic Cycle and Points of Inhibition by Excess Cyanide
Caption: Catalyst deactivation by excess cyanide.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Section 5: References
-
Kwong, F. Y., et al. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Organic Letters, 13(15), 4112-4115. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(3), 665-668. [Link]
-
Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828-4845. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102-105. [Link]
-
Beller, M., & Zapf, A. (2004). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angewandte Chemie International Edition, 43(21), 2712-2738. [Link]
-
Organic Synthesis International. (2014). Cyanation of Aryl Halides. [Link]
-
Grossman, O., & Gelman, D. (2006). A trans-Spanned Palladium Complex for the Efficient and Selective Cyanation of Aryl Halides. Organic Letters, 8(6), 1189-1191. [Link]
-
Stambuli, J. P., et al. (2004). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 6(26), 4811-4814. [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]
-
Erhardt, S., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45. [Link]
-
Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. [Link]
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-(4-fluorophenyl)-2-phenylacetonitrile, a key intermediate in pharmaceutical and materials science research. The information presented herein is curated to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental hurdles.
I. Reaction Fundamentals: An Overview
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The core principle involves the generation of a carbanion from a phenylacetonitrile derivative, which then attacks an electrophilic fluoro-substituted benzene ring. A common and effective approach is the alkylation of phenylacetonitrile with a suitable 4-fluorophenyl halide.
A prevalent method for this synthesis is the reaction between phenylacetonitrile and 1-chloro-4-fluorobenzene under phase-transfer catalysis (PTC) conditions.[1][2] The phase-transfer catalyst, often a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), facilitates the transfer of the phenylacetonitrile carbanion from the aqueous phase (where it is generated by a base) to the organic phase containing the aryl halide.[2][3]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue that can often be traced back to several key factors:
-
Ineffective Base: The choice and concentration of the base are critical for the deprotonation of phenylacetonitrile to form the reactive carbanion.[4]
-
Troubleshooting:
-
Base Strength: Ensure the base is strong enough to deprotonate phenylacetonitrile. While sodium hydroxide (NaOH) is commonly used in PTC, other bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in an appropriate solvent can also be effective.
-
Concentration: For PTC with aqueous NaOH, a 50% solution is often employed to create a highly concentrated inorganic phase, which promotes the reaction.[5]
-
Freshness: Use freshly prepared or properly stored base solutions, as they can degrade over time (e.g., NaOH reacting with atmospheric CO2).
-
-
-
Inactive Catalyst: The phase-transfer catalyst can be "poisoned" or may not be suitable for the specific reaction conditions.
-
Troubleshooting:
-
Catalyst Choice: Benzyltriethylammonium chloride (BTEAC) and tetrabutylammonium bromide (TBAB) are common choices for this type of reaction.[4] The selection can influence reaction kinetics.[1]
-
Catalyst Loading: Typically, 1-5 mol% of the catalyst relative to the limiting reagent is sufficient. Insufficient catalyst will result in a slow reaction rate.
-
Catalyst Poisoning: Certain anions, like iodide or tosylate, can strongly pair with the quaternary ammonium cation, hindering its ability to transport the desired nucleophile.[3] While not directly applicable to this synthesis, it highlights the importance of catalyst-anion interactions.
-
-
-
Reaction Temperature: The reaction may require a specific temperature to proceed at a reasonable rate.
-
Troubleshooting:
-
Optimization: While some PTC reactions can proceed at room temperature, heating can significantly increase the reaction rate. A typical range to explore is 50-80 °C. Monitor the reaction for potential side product formation at higher temperatures.
-
-
-
Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient phase transfer.
-
Troubleshooting:
-
Mechanical Stirring: Use a mechanical stirrer to ensure efficient mixing, especially for larger-scale reactions. A magnetic stir bar may not provide sufficient agitation.
-
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The formation of byproducts can significantly reduce the yield and purity of the desired product. Common side reactions include:
-
Dialkylation: The product, this compound, still possesses an acidic proton and can be deprotonated and react with another molecule of the electrophile.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the phenylacetonitrile to favor mono-alkylation.
-
Slow Addition: Add the electrophile (e.g., 1-chloro-4-fluorobenzene) slowly to the reaction mixture to maintain a low concentration of the electrophile, thereby reducing the likelihood of dialkylation.
-
-
-
Hydrolysis of the Nitrile: Under strongly basic conditions and elevated temperatures, the nitrile group can hydrolyze to a carboxylic acid or amide.
-
Troubleshooting:
-
Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
pH Control: During workup, neutralize the basic reaction mixture carefully to prevent base-catalyzed hydrolysis.
-
-
-
Side Reactions of the Electrophile: Depending on the specific electrophile used, other side reactions may occur.
-
Troubleshooting:
-
Purity of Reagents: Ensure the purity of your starting materials. Impurities in the electrophile can lead to unexpected byproducts.
-
-
Q3: The workup and purification of my product are proving difficult. What are the best practices?
A3: A clean workup and effective purification are crucial for obtaining a high-purity product.
-
Workup:
-
Quenching: After the reaction is complete, cool the mixture and quench it by adding water.
-
Extraction: Extract the product into a suitable organic solvent like toluene, ethyl acetate, or dichloromethane. Perform multiple extractions to ensure complete recovery.[6]
-
Washing: Wash the combined organic layers with water to remove the inorganic base and catalyst. A wash with a dilute acid (e.g., 1M HCl) can help remove any remaining basic impurities, followed by a wash with brine to aid in phase separation and remove excess water.[5][6]
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.[5]
-
-
Purification:
-
Distillation: For liquid products, vacuum distillation is often an effective method for purification.[5][7] Use a fractionating column (e.g., Vigreux) for better separation of components with close boiling points.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system is a powerful purification technique.
-
Column Chromatography: For complex mixtures or to achieve very high purity, silica gel column chromatography can be employed.
-
III. Experimental Protocols & Data
General Protocol for the Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
dot
Caption: Mechanism of Phase-Transfer Catalyzed Synthesis.
-
Deprotonation: In the aqueous phase, hydroxide ions from NaOH deprotonate phenylacetonitrile to form the resonance-stabilized phenylacetonitrile carbanion.
-
Anion Exchange: The quaternary ammonium cation (Q+) from the phase-transfer catalyst pairs with the phenylacetonitrile carbanion, forming an ion pair (Q+[PhCHCN]−) that is soluble in the organic phase.
-
Nucleophilic Attack: In the organic phase, the phenylacetonitrile carbanion acts as a nucleophile and attacks the electron-deficient carbon of the 1-chloro-4-fluorobenzene, displacing the chloride ion and forming the desired product.
-
Catalyst Regeneration: The quaternary ammonium cation pairs with the displaced chloride ion and returns to the aqueous phase to repeat the cycle.
V. References
-
Pask, C. M., & Opatz, T. (2015). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Chemistry – A European Journal, 21(34), 12041-12044.
-
Makosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles: I. α-Alkylation of Phenylacetonitrile. Organic Syntheses, 55, 91.
-
Xiong, Y., et al. (2019). How to Synthesize 4-Fluorophenylacetonitrile: A Professional and Interesting Approach. Journal of Chemical Education, 96(11), 2633-2636.
-
Sivakumar, T., & Gopalakrishnan, M. (2014). Ultrasound Methodology for the Synthesis of 2-(4-nitrophenyl)-phenylacetonitrile with Phase-Transfer Catalysis Condition. International Journal of Scientific Research, 3(5), 1-4.
-
Coan, S. B., & Becker, E. I. (1955). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 34.
-
Google Patents. (n.d.). CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Retrieved January 18, 2026, from
-
ResearchGate. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. Retrieved January 18, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Phase Transfer Catalysis. Retrieved January 18, 2026, from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved January 18, 2026, from [Link]
-
Itoh, M., Hagiwara, D., & Kamiya, T. (1977). A NEW TERT-BUTOXYCARBONYLATING REAGENT, 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses, 57, 25.
-
Julian, P. L., Oliver, J. J., Kimball, R. H., Pike, A. B., & Jefferson, G. D. (1938). α-PHENYLACETOACETONITRILE. Organic Syntheses, 18, 66.
-
Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles. Retrieved January 18, 2026, from
-
PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-O-substituted phenolic derivatives 1a–c. (a) K2CO3, dry.... Retrieved January 18, 2026, from [Link]
Sources
Stability of 2-(4-Fluorophenyl)-2-phenylacetonitrile under acidic vs. basic conditions
Welcome to the technical support center for 2-(4-Fluorophenyl)-2-phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find scientifically grounded answers to common questions and solutions to potential challenges related to the stability of this compound under various chemical environments.
Introduction
This compound is a versatile building block in organic synthesis, notable for its application in the preparation of various pharmaceutical agents. The stability of this diarylacetonitrile derivative is a critical parameter that can significantly impact reaction outcomes, product purity, and overall yield. This guide focuses on its behavior under acidic and basic conditions, providing both theoretical understanding and practical advice.
The core structure features a nitrile group and a stereocenter flanked by a phenyl and a 4-fluorophenyl group. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule, particularly the acidity of the benzylic proton and the susceptibility of the nitrile group to hydrolysis. Understanding these characteristics is key to successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic or basic conditions?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile group.[1] This reaction typically proceeds in two stages: first, the formation of an amide intermediate, 2-(4-fluorophenyl)-2-phenylacetamide, followed by further hydrolysis to the corresponding carboxylic acid, 2-(4-fluorophenyl)-2-phenylacetic acid, and ammonia (or an ammonium salt).[1] The reaction is generally slow and often requires heating to proceed at a significant rate.
Q2: How does the fluorine substituent affect the stability of the molecule?
A2: The fluorine atom at the para-position of one of the phenyl rings is a moderately electron-withdrawing group. This has two main effects:
-
Increased Acidity of the Benzylic Proton: The electron-withdrawing nature of the fluorine atom can increase the acidity of the proton at the carbon atom between the two aromatic rings. This makes the molecule more susceptible to deprotonation under basic conditions, which could lead to side reactions if other electrophiles are present.
Q3: Can the amide intermediate be isolated during hydrolysis?
A3: Isolating the amide intermediate, 2-(4-fluorophenyl)-2-phenylacetamide, can be challenging. Nitrile hydrolysis often requires harsh conditions, such as prolonged heating in strong acid or base, which also promote the hydrolysis of the amide to the carboxylic acid.[2] To favor the formation and isolation of the amide, milder reaction conditions, such as lower temperatures and shorter reaction times, would be necessary. Careful reaction monitoring by techniques like TLC or LC-MS is crucial to stop the reaction at the amide stage.
Q4: Are there any potential side reactions to be aware of?
A4: Besides hydrolysis, other potential side reactions include:
-
Under Basic Conditions: If strong bases are used, deprotonation at the benzylic position can occur. If oxidizing agents are present, this could lead to oxidation products.
-
Under Strong Acidic and High-Temperature Conditions: While the C-F bond is generally strong, under very harsh acidic conditions, there is a remote possibility of nucleophilic aromatic substitution or other degradation pathways involving the fluorophenyl ring, although this is less common.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no conversion during hydrolysis | Insufficiently harsh reaction conditions. | Increase the reaction temperature, use a more concentrated acid or base, or prolong the reaction time. Nitrile hydrolysis often requires heating under reflux.[1] |
| Formation of multiple unexpected products | Side reactions due to harsh conditions or presence of impurities. | Use milder reaction conditions if possible. Ensure the starting material is pure. Analyze byproducts by LC-MS or GC-MS to identify their structures and adjust the reaction conditions to minimize their formation. |
| Difficulty in isolating the carboxylic acid product | The carboxylic acid may be soluble in the aqueous phase as its salt. | After basic hydrolysis, the product exists as a carboxylate salt. The reaction mixture must be acidified to protonate the carboxylate and precipitate the free carboxylic acid, which can then be extracted with an organic solvent.[1] |
| Inconsistent reaction rates | Variability in reagent concentration, temperature, or mixing. | Standardize all reaction parameters. Use a temperature-controlled reaction setup and ensure efficient stirring. |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions
This protocol outlines a method to monitor the degradation of this compound in an acidic solution.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In a thermostated reaction vessel, add a known volume of 1 M HCl.
-
Spike the acidic solution with a small volume of the stock solution to achieve the desired starting concentration (e.g., 10 µg/mL).
-
Maintain the solution at a constant temperature (e.g., 50 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with a suitable base (e.g., 1 M NaOH) to quench the reaction.
-
Analyze the samples by reverse-phase HPLC to quantify the remaining this compound and detect the formation of any degradation products. A suitable mobile phase could be a gradient of acetonitrile and water.
Protocol 2: Assessment of Stability under Basic Conditions
This protocol outlines a method to monitor the degradation of this compound in a basic solution.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Thermostated reaction vessel
Procedure:
-
Follow the same procedure as in Protocol 1, but use 1 M NaOH instead of 1 M HCl.
-
Neutralize the withdrawn aliquots with a suitable acid (e.g., 1 M HCl) to quench the reaction before HPLC analysis.
-
Monitor for the disappearance of the starting material and the appearance of the amide and carboxylic acid hydrolysis products.
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: General hydrolysis pathways under acidic and basic conditions.
Caption: A workflow for troubleshooting unexpected experimental results.
References
-
Organic Syntheses. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. Available at: [Link].
-
Chemistry Steps. Reactions of Nitriles. Available at: [Link].
-
PubChem. This compound. Available at: [Link].
-
Chad's Prep. 20.11 Synthesis and Reactions of Nitriles. Available at: [Link].
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. Available at: [Link].
-
Chemguide. Hydrolysis of Nitriles. Available at: [Link].
Sources
Identifying and minimizing byproducts in the synthesis of unsymmetric triarylacetonitriles
Welcome to the technical support center for the synthesis of unsymmetric triarylacetonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these sterically hindered and electronically rich molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that arise in the field.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common high-level problems encountered during the synthesis.
Question 1: My reaction yield is consistently low, or I observe no product formation. What are the primary factors to investigate?
Answer: Low or no yield in triarylacetonitrile synthesis typically points to one of three areas: precursor stability, reagent deactivation, or suboptimal reaction conditions.
-
Precursor Instability (Triaryl-Carbocation Formation): Many routes proceed via a triarylmethyl carbocation intermediate, typically generated from a triarylmethanol precursor under acidic conditions. The stability of this cation is paramount. If your aryl groups are strongly electron-withdrawing, the cation may be too unstable to form efficiently. Conversely, highly electron-rich systems can be prone to side reactions.
-
Cyanide Source Reactivity & Stoichiometry: The choice of cyanide source is critical. Trimethylsilyl cyanide (TMSCN) is common but moisture-sensitive. Ensure it is fresh and handled under anhydrous conditions. Metal cyanides like KCN or NaCN have limited solubility in organic solvents and may require phase-transfer catalysts to be effective.[1] Insufficient cyanide equivalents can lead to incomplete conversion.
-
Catalyst Activity (for Cross-Coupling Routes): If you are employing a modern palladium-catalyzed sequential arylation approach, the catalyst's activity is key.[2] Ensure the palladium source is active, the phosphine ligand is not oxidized, and the base is appropriate for the specific coupling step (e.g., Suzuki-Miyaura vs. C-H activation).
A logical first step in troubleshooting is to analyze the crude reaction mixture by LC-MS and ¹H NMR to determine if the starting material is unconsumed, or if specific byproducts are forming.
Question 2: My post-workup TLC/LC-MS shows multiple spots/peaks close to my product. What are the most probable byproducts?
Answer: The identity of byproducts is highly dependent on your synthetic route. However, several common side products are observed across different methodologies:
-
Unreacted Intermediates: In sequential arylations, mono- and diarylacetonitrile intermediates are common if the reaction does not go to completion.
-
Triarylmethanol: If using a cyanation method that starts from the corresponding alcohol, incomplete reaction will leave this starting material behind. Its polarity is often distinct from the nitrile product, making it separable by chromatography.
-
Triarylalkene (Elimination Product): When generating a triarylmethyl carbocation from an alcohol in the presence of a Brønsted or Lewis acid, a competing E1 elimination pathway can occur, leading to a triaryl-substituted alkene.[3][4] This is especially prevalent at higher temperatures.
-
Diarylmethanone (Ketone): This can arise from the oxidation of a diarylmethanol intermediate, which might be a precursor to your triarylmethanol, or from oxidative cleavage pathways.
-
Hydrolysis Products: The desired nitrile product can undergo hydrolysis to the corresponding triarylacetamide, especially during acidic or basic aqueous workups.[5] The amide is typically more polar than the nitrile.
The troubleshooting workflow below can help systematically identify and address these impurities.
Troubleshooting Workflow: Unknown Byproduct Identification
This diagram outlines a decision-making process for identifying common byproducts based on routine analytical data.
Caption: A logical workflow for byproduct identification.
Part 2: Specific Byproduct Troubleshooting Guides
This section provides in-depth solutions for minimizing specific, frequently observed byproducts.
Question 3: I am using a Friedel-Crafts type reaction to install the third aryl group on a diarylmethanol, but I'm getting a mixture of regioisomers and poly-alkylated products. How can I improve selectivity?
Answer: This is a classic challenge with Friedel-Crafts alkylations. The triarylmethyl carbocation generated is a powerful electrophile, and the product itself is often more activated towards further alkylation than the starting arene.[6][7]
Causality: The lack of selectivity arises from two factors:
-
Kinetic vs. Thermodynamic Control: The initial arylation can occur at multiple positions on the nucleophilic arene (kinetic control). Over time or at higher temperatures, isomerisation to the most thermodynamically stable product can occur, leading to mixtures.
-
Product Activation: The newly formed triarylmethane is often electron-rich and can act as a nucleophile itself, leading to poly-alkylation by reacting with another carbocation intermediate.
Minimization Strategies:
| Strategy | Mechanism of Action | Key Experimental Parameters |
| Use a Milder Lewis Acid | Reduces the reactivity of the electrophile, increasing selectivity. A less reactive electrophile is more sensitive to steric and electronic differences on the nucleophilic arene. | Switch from AlCl₃ to milder options like ZnCl₂, FeCl₃, or Sc(OTf)₃.[8] |
| Lower Reaction Temperature | Favors the kinetically controlled product and suppresses over-alkylation and isomerization side reactions, which typically have higher activation energies. | Run reactions at 0 °C or -20 °C instead of room temperature. Monitor closely as reaction rates will be slower. |
| Control Stoichiometry | Use the nucleophilic arene in a significant excess to increase the statistical probability of it reacting with the carbocation over the triarylmethane product. | Use 5-10 equivalents of the arene nucleophile. This is most practical if the arene is inexpensive and easily removed. |
| Consider Alternative Routes | Friedel-Crafts is often not ideal for complex, unsymmetric targets. A directed C-H activation or Suzuki-Miyaura coupling offers superior control.[2] | See Protocol in Part 3 for a modern alternative. |
Question 4: My primary byproduct when reacting a triarylmethanol with TMSCN is a triarylalkene. How can I suppress this E1 elimination?
Answer: The formation of a triarylalkene is a direct consequence of the carbocation intermediate. The cyanide ion must act as a nucleophile (SN1 pathway) before a base (even a weak one like the solvent or counter-ion) abstracts a proton from an adjacent carbon (E1 pathway).
SN1 vs. E1 Competition in Triarylacetonitrile Synthesis
Caption: Competing SN1 and E1 pathways from a common carbocation intermediate.
Minimization Strategies:
-
Low Temperature: Elimination reactions often have a higher activation energy and are more entropically favored than substitution. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) will significantly favor the SN1 pathway.[3]
-
Choice of Acid: Use a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) instead of a strong Brønsted acid (e.g., H₂SO₄). Lewis acids coordinate to the hydroxyl group, making it a good leaving group without generating a highly mobile proton that can facilitate elimination.
-
High Nucleophile Concentration: Ensure a slight excess of the cyanide source is present at the start of the reaction. According to Le Châtelier's principle, a high concentration of the nucleophile will push the equilibrium towards the SN1 product.
-
Solvent Choice: Use a non-basic, polar aprotic solvent like dichloromethane (DCM) or acetonitrile. Solvents that can act as bases (like THF to some extent) can promote the E1 pathway.
Part 3: Recommended Protocol for High-Purity Unsymmetric Triarylacetonitriles
For maximum control and minimal byproduct formation, we recommend a modern, palladium-catalyzed sequential arylation strategy starting from chloroacetonitrile. This method, adapted from work by Crudden and coworkers, avoids the pitfalls of carbocation chemistry and Friedel-Crafts reactions.[2]
Protocol: Pd-Catalyzed Sequential Arylation of Chloroacetonitrile
This three-step process allows for the controlled, sequential introduction of three different aryl groups.
Step 1: Suzuki-Miyaura Coupling to form Arylacetonitrile (Ar¹CH₂CN)
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add chloroacetonitrile (1.0 equiv), Aryl¹-boronic acid (1.1 equiv), Pd(OAc)₂ (2 mol %), SPhos (4 mol %), and K₃PO₄ (2.0 equiv).
-
Solvent: Add anhydrous toluene (to 0.2 M).
-
Reaction: Heat the mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or GC-MS for consumption of chloroacetonitrile.
-
Causality Note: The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the efficient oxidative addition of Pd(0) into the C-Cl bond and subsequent reductive elimination.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.
Step 2: First C-H Arylation to form Diarylacetonitrile (Ar¹Ar²CHCN)
-
Setup: To a new oven-dried flask under argon, add the Arylacetonitrile (Ar¹CH₂CN) from Step 1 (1.0 equiv), Aryl²-iodide (1.5 equiv), Pd(OAc)₂ (5 mol %), Ad-BrettPhos (10 mol %), and Cs₂CO₃ (2.5 equiv).
-
Solvent: Add anhydrous 1,4-dioxane (to 0.1 M).
-
Reaction: Heat the mixture to 110 °C and stir for 24 hours. Monitor for the appearance of the diaryl product.
-
Causality Note: This step utilizes a directed C-H activation mechanism. The base is strong enough to deprotonate the acidic α-carbon of the nitrile, and the specialized ligand facilitates the palladium-catalyzed coupling with the aryl iodide. This avoids the need to pre-functionalize the intermediate.
-
-
Workup & Purification: Follow the same procedure as in Step 1.
Step 3: Second C-H Arylation to form Unsymmetric Triarylacetonitrile (Ar¹Ar²Ar³CCN)
-
Setup: The procedure is identical to Step 2, but using the Diarylacetonitrile (Ar¹Ar²CHCN) as the substrate and a new Aryl³-iodide. Add the diarylacetonitrile (1.0 equiv), Aryl³-iodide (1.5 equiv), Pd(OAc)₂ (5 mol %), Ad-BrettPhos (10 mol %), and Cs₂CO₃ (2.5 equiv) to a dry flask under argon.
-
Solvent & Reaction: Add anhydrous 1,4-dioxane and heat to 110 °C for 24-48 hours.
-
Trustworthiness Note: This sequential C-H activation strategy is highly effective because the acidity of the α-proton increases with each arylation, yet the steric bulk prevents over-arylation (formation of tetraarylmethane), providing a self-validating system for stopping at the tri-substituted stage.[2]
-
-
Workup & Final Purification: Perform the standard aqueous workup. Final purification by flash chromatography or recrystallization will yield the desired unsymmetric triarylacetonitrile.
References
- Catalytic Cyanation of C–N Bonds with CO2/NH3.
- Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes.
- Catalytic Synthesis of Triarylmethane Derivatives via Friedel-Crafts Alkyl
- Friedel–Crafts reaction.Wikipedia.
- Cyanation – Knowledge and References.Taylor & Francis.
- The concise synthesis of unsymmetric triarylacetonitriles via Pd-catalyzed sequential arylation: a new synthetic approach to tri- and tetraarylmethanes.PubMed.
- Quaternary Stereocenters via an Enantioconvergent Catalytic SN1 Reaction.
- Quaternary stereocentres via an enantioconvergent c
- Applications of Friedel–Crafts reactions in total synthesis of natural products.
- Friedel-Crafts Alkyl
- Help with finding intermediates in the synthesis of Ritalin.Chemistry Stack Exchange.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The concise synthesis of unsymmetric triarylacetonitriles via Pd-catalyzed sequential arylation: a new synthetic approach to tri- and tetraarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quaternary Stereocenters via an Enantioconvergent Catalytic SN1 Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quaternary stereocentres via an enantioconvergent catalytic SN1 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. thaiscience.info [thaiscience.info]
Technical Support Center: Recrystallization of 2-(4-Fluorophenyl)-2-phenylacetonitrile
Welcome to the technical support guide for the purification of 2-(4-Fluorophenyl)-2-phenylacetonitrile via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not only a step-by-step protocol but also the underlying scientific principles and troubleshooting guidance to address common challenges encountered during the purification of this and structurally related arylacetonitriles.
Part 1: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds. The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.
-
Low Solvation Power at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after crystallization).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
For this compound, a moderately polar compound, a polar protic solvent or a mixed-solvent system is often a suitable choice.
Part 2: Recommended Recrystallization Protocol
This protocol is based on established methods for similar arylacetonitriles and general organic chemistry principles.[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀FN | [2] |
| Molecular Weight | 211.23 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Polarity | Moderately polar | Inferred from structure |
Step-by-Step Experimental Workflow
-
Solvent Selection: Based on the recrystallization of structurally similar compounds, methanol or an ethanol/water mixed-solvent system are excellent starting points.[1][3] This protocol will detail the use of a mixed-solvent system, which offers greater flexibility. The "good" solvent, in which the compound is soluble, is methanol. The "bad" or "anti-solvent," in which the compound is less soluble, is water.[4]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot methanol required to just dissolve the solid. It is crucial to use the minimal volume to ensure the solution is saturated, maximizing eventual yield.[5]
-
Heat the mixture gently on a hot plate with stirring.
-
-
Decolorization (Optional):
-
If the solution is colored due to minor, highly conjugated impurities, add a small amount of activated charcoal to the hot solution.
-
Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[3]
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step removes the activated charcoal and any insoluble impurities. Pre-warming the funnel prevents premature crystallization of the product on the filter paper.[5]
-
-
Inducing Crystallization:
-
To the hot, clear filtrate, add deionized water (the anti-solvent) dropwise while stirring until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.[4][6]
-
Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.[6]
-
-
Crystal Growth:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[7]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Visualizing the Workflow
Caption: Workflow for mixed-solvent recrystallization.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue, especially with mixed-solvent systems or when significant impurities are present.[8]
-
Causality: The boiling point of the solvent system may be higher than the melting point of your compound, or the impurities present are depressing the melting point significantly.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount more of the "good" solvent (methanol in this case) to decrease the saturation level slightly.[8]
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.
-
Q2: I have very poor or no crystal formation upon cooling. What went wrong?
A2: This is typically due to one of two reasons: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Causality: If too much solvent is used, the solution will not be saturated upon cooling, and the compound will remain dissolved.
-
Troubleshooting Steps:
-
If too much solvent was used: Gently boil off some of the solvent to increase the concentration of the solute.[7] Be careful not to evaporate too much. Cool the solution again and observe.
-
To induce nucleation (if supersaturated):
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide a surface for crystal formation.[9]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
-
Q3: The recovery of my purified compound is very low. How can I improve the yield?
A3: Low recovery is a common trade-off for high purity. However, significant losses can be minimized.
-
Causality:
-
Using too much solvent during the initial dissolution step.
-
Cooling the solution for an insufficient amount of time.
-
Using too much solvent to wash the crystals during filtration.
-
Premature crystallization during hot filtration.
-
-
Troubleshooting Steps:
-
Ensure you are using the absolute minimum amount of hot solvent for dissolution.
-
After cooling to room temperature, ensure the flask spends adequate time in an ice bath (at least 30 minutes) to maximize precipitation.
-
When washing the crystals on the filter, use a minimal amount of ice-cold solvent.
-
To prevent premature crystallization, ensure your filtration apparatus is pre-warmed.
-
Q4: My final product is still impure. What are the likely reasons?
A4: This indicates that the chosen recrystallization conditions are not effectively separating the impurities from your target compound.
-
Causality:
-
The impurities may have very similar solubility properties to this compound in the chosen solvent system.
-
The solution may have cooled too rapidly, trapping impurities within the crystals.[7]
-
-
Troubleshooting Steps:
-
Re-crystallize: A second recrystallization can often significantly improve purity.
-
Change the Solvent: Experiment with different solvents or solvent pairs. A solvent with different polarity may have a better solubility differential between your compound and the impurities.
-
Ensure Slow Cooling: As mentioned, slow, undisturbed cooling is paramount for achieving high purity.
-
Frequently Asked Questions (FAQs)
-
What are the potential impurities in my crude this compound?
-
Impurities can arise from unreacted starting materials, side-products from the synthesis, or isomers. For instance, if the synthesis involves the reaction of a benzyl halide with a cyanide source, unreacted starting materials could be present.[10] Side reactions could lead to the formation of isomers or dimers.
-
-
How do I know if my product is pure after recrystallization?
-
The most common methods are melting point determination and thin-layer chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C). Comparing the TLC of the crude material and the recrystallized product against a pure standard will also indicate the success of the purification.
-
-
Can I use a single solvent instead of a mixed-solvent system?
-
Yes, if you can find a single solvent that meets the criteria outlined in Part 1. Ethanol or isopropanol could be good candidates to test. A single-solvent system is often simpler to handle than a mixed-solvent system.[6]
-
References
- 2-Phenylacetonitrile - mVOC 4.0. (n.d.).
- Recrystallization. (n.d.).
-
This compound | C14H10FN | CID 229820 - PubChem. (n.d.). Retrieved from [Link]
-
Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
phenyl acetonitrile, 140-29-4. (n.d.). Retrieved from [Link]
- CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents. (n.d.).
-
3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Purification and characterization of an enantioselective arylacetonitrilase from Pseudomonas putida - PubMed. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate - ResearchGate. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - ACS Publications. (n.d.). Retrieved from [Link]
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Optimization of arylacetonitrilase production from Alcaligenes sp. MTCC 10675 and its application in mandelic acid synthesis - PubMed. (n.d.). Retrieved from [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). Retrieved from [Link]
-
α-PHENYLACETOACETONITRILE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - PubMed. (n.d.). Retrieved from [Link]
Sources
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- 2. This compound | C14H10FN | CID 229820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-(4-Fluorophenyl)-2-phenylacetonitrile, a diarylacetonitrile derivative, serves as a valuable building block in the development of various bioactive molecules and functional materials. The strategic incorporation of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making this particular scaffold of high interest to medicinal chemists.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic underpinnings of each pathway, offering field-proven insights to inform your experimental design and selection. The following sections will objectively compare three prominent synthetic strategies: Condensation Reaction, Nucleophilic Substitution, and Palladium-Catalyzed Arylation, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Condensation & Decarboxylation | Route 2: Nucleophilic Substitution | Route 3: Palladium-Catalyzed Arylation |
| Starting Materials | 4-Fluorophenylacetonitrile, Ethyl Phenylacetate | (4-Fluorophenyl)(phenyl)methanol, Thionyl Chloride, Sodium Cyanide | Phenylacetonitrile, 1-Fluoro-4-iodobenzene |
| Key Reagents | Sodium Ethoxide, Acid (for decarboxylation) | Pyridine, Phase Transfer Catalyst (e.g., TBAB) | Palladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., K₂CO₃) |
| Typical Yield | ~75% (for condensation product) | High (for halogenation and cyanation steps) | Moderate to High |
| Reaction Conditions | Refluxing ethanol, followed by acidic workup | Moderate temperatures | Elevated temperatures (e.g., 100-120 °C) |
| Key Advantages | Readily available starting materials. | Well-established and high-yielding individual steps. | Direct formation of the C-C bond in a single step. |
| Key Disadvantages | Multi-step process (condensation followed by decarboxylation). | Requires synthesis of a specific haloalkane precursor; use of toxic cyanide. | Requires specialized and often expensive palladium catalysts and ligands. |
Route 1: Condensation of Phenylacetic Acid Derivatives and Subsequent Decarboxylation
This classical approach builds the carbon skeleton of the target molecule through a base-catalyzed condensation reaction, followed by the removal of an activating group.
Mechanistic Insight
The core of this strategy lies in the generation of a carbanion from an active methylene compound, which then acts as a nucleophile. In this case, 4-fluorophenylacetonitrile, with its acidic α-hydrogen, is deprotonated by a strong base like sodium ethoxide. The resulting carbanion attacks the electrophilic carbonyl carbon of ethyl phenylacetate. The intermediate product, α-(4-Fluorophenyl)-γ-phenylacetoacetonitrile, is then subjected to acidic hydrolysis and decarboxylation to yield the final product. The choice of a strong, non-nucleophilic base is critical to favor the desired condensation over competing side reactions.
Caption: Workflow for the Condensation and Decarboxylation Route.
Experimental Protocol
Step 1: Synthesis of α-(4-Fluorophenyl)-γ-phenylacetoacetonitrile [1]
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium (0.5 g atom) in absolute ethanol (150 ml).
-
While refluxing the sodium ethoxide solution with stirring, add a mixture of 4-fluorophenylacetonitrile (0.25 mole) and ethyl phenylacetate (0.31 mole) through the dropping funnel over 1 hour.
-
Reflux the resulting solution for 3 hours.
-
Cool the reaction mixture and pour it into cold water (600 ml).
-
Extract the aqueous alkaline mixture with ether to remove any unreacted starting materials.
-
Acidify the aqueous solution with cold 10% hydrochloric acid and extract the product with ether.
-
Wash the ether extract with water and sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
-
Remove the ether by distillation to obtain the crude product. A reported yield for the analogous α-(4-Fluorophenyl)-γ-phenyl-acetoacetonitrile is 75%.[1]
Step 2: Decarboxylation
-
The crude α-(4-Fluorophenyl)-γ-phenylacetoacetonitrile is refluxed in the presence of an acid catalyst (e.g., sulfuric acid in an aqueous or alcoholic medium) until the evolution of carbon dioxide ceases.
-
The reaction mixture is then cooled, neutralized, and the final product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated. The product can be further purified by distillation or recrystallization.
Route 2: Nucleophilic Substitution of a Diarylmethyl Halide
This route involves the preparation of a suitable diarylmethyl halide, followed by a classical SN2 reaction with a cyanide salt.
Mechanistic Insight
This two-step process first involves the conversion of a secondary alcohol, (4-fluorophenyl)(phenyl)methanol, into a more reactive leaving group, typically a chloride or bromide. This is often achieved using reagents like thionyl chloride or phosphorus tribromide. The subsequent step is a nucleophilic substitution where the cyanide ion (CN⁻) displaces the halide. To overcome the solubility issues between the organic substrate and the inorganic cyanide salt, a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt, facilitates the transport of the cyanide anion from the aqueous phase to the organic phase, thereby accelerating the reaction.[2]
Caption: Workflow for the Nucleophilic Substitution Route.
Experimental Protocol
Step 1: Synthesis of (4-Fluorophenyl)(phenyl)methyl chloride
-
In a flask equipped with a reflux condenser and a gas trap, dissolve (4-fluorophenyl)(phenyl)methanol in a suitable anhydrous solvent (e.g., toluene).
-
Add thionyl chloride (SOCl₂) dropwise to the solution at room temperature, optionally with a small amount of pyridine as a catalyst.
-
After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete (monitored by TLC or GC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude (4-fluorophenyl)(phenyl)methyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a two-phase system of an organic solvent (e.g., toluene or dichloromethane) and water, dissolve the crude (4-fluorophenyl)(phenyl)methyl chloride.
-
Add an aqueous solution of sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).
-
Stir the mixture vigorously at a slightly elevated temperature (e.g., 50-70 °C) for several hours. A similar reaction for 4-chlorobenzyl cyanide is heated to 90 °C.[3]
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine, then dry it over a suitable drying agent (e.g., MgSO₄).
-
Evaporate the solvent and purify the resulting product by distillation under reduced pressure or by recrystallization. A patent for a similar reaction to produce 2,4,5-trifluoro-phenylacetonitrile in an ionic liquid reports a yield of 83.6%.[4]
Route 3: Palladium-Catalyzed α-Arylation of Phenylacetonitrile
This modern approach utilizes the power of transition metal catalysis to directly form the C-C bond between the two aromatic rings.
Mechanistic Insight
The catalytic cycle of this cross-coupling reaction typically begins with the oxidative addition of an aryl halide (in this case, a 4-fluoroaryl halide) to a low-valent palladium(0) complex. This is followed by the deprotonation of phenylacetonitrile by a base to form a nucleophilic enolate. The enolate then undergoes transmetalation to the palladium center, replacing the halide. The final step is reductive elimination, which forms the desired C-C bond of the product and regenerates the palladium(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote both oxidative addition and reductive elimination.
Sources
The Fluorine Factor: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenylacetamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the phenylacetamide scaffold stands out as a versatile framework, giving rise to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1] A key strategy in modern drug design is the introduction of fluorine atoms into a lead molecule to enhance its therapeutic potential. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated phenylacetamides, supported by experimental data and mechanistic insights, to inform future drug discovery efforts.
The Strategic Role of Fluorine in Modulating Biological Activity
The introduction of fluorine into a molecule is not a trivial substitution. Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2][3][4] Strategically placed fluorine atoms can alter a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3][5] For instance, the strong C-F bond can block metabolic oxidation at that site, increasing the drug's half-life.[2] Furthermore, fluorine's electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, which can be critical for target engagement.[2]
Comparative Analysis of Biological Activities
Anticancer Activity: A Case for Fluorination
Recent studies have highlighted the potential of fluorinated phenylacetamides as potent anticancer agents.[6][7][8][9] A series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.[6][7][8][9]
Table 1: Cytotoxicity (IC50 in µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [6][9]
| Compound | R Group | PC3 (Prostate) | MCF-7 (Breast) | HL-60 (Leukemia) |
| 2a | 2-NO2 | 60 | >100 | 85 |
| 2b | 3-NO2 | 52 | >100 | 70 |
| 2c | 4-NO2 | 80 | 100 | 90 |
| 2d | 2-OCH3 | >100 | >100 | >100 |
| 2e | 3-OCH3 | 95 | >100 | >100 |
| 2f | 4-OCH3 | >100 | >100 | >100 |
| Imatinib | (Reference) | 40 | 98 | Not Reported |
The data indicates that fluorinated phenylacetamides bearing a nitro group (compounds 2a-2c) exhibited greater cytotoxic effects than those with a methoxy group (compounds 2d-2f).[6][9] Notably, compound 2b showed the most promising activity against the PC3 prostate cancer cell line, with an IC50 of 52 µM.[6][9] While these compounds were less potent than the reference drug imatinib in this study, the results underscore the potential of this fluorinated scaffold in cancer therapy.[6][9] The enhanced activity of the nitro-substituted compounds suggests that the electron-withdrawing properties of both the fluorine and nitro groups may play a synergistic role in the compound's mechanism of action.
While a direct comparison with a non-fluorinated parent compound is not provided in this specific study, the general literature on phenylacetamides suggests that achieving this level of potency often requires significant structural optimization. The presence of fluorine is a key feature of these active compounds.
Antimicrobial Activity
Phenylacetamide derivatives have also been investigated for their antimicrobial properties.[1][10] For example, 2-amino-N-(p-Chlorophenyl) acetamide, a non-fluorinated derivative, has demonstrated antibacterial activity against Staphylococcus aureus.[1]
Table 2: Antibacterial Activity of a Non-Fluorinated Phenylacetamide Derivative [1]
| Compound | Test Organism | Zone of Inhibition (mm) |
| 2-amino-N-(p-Chlorophenyl) acetamide | Staphylococcus aureus | 23.5 |
| Streptomycin (Reference) | Staphylococcus aureus | Not specified (used as positive control) |
The significant zone of inhibition observed for this non-fluorinated compound indicates the inherent antimicrobial potential of the phenylacetamide scaffold. The introduction of fluorine could potentially enhance this activity by increasing the compound's ability to penetrate bacterial cell membranes or by improving its interaction with bacterial enzymes. Further studies directly comparing fluorinated and non-fluorinated analogs are warranted to explore this.
Ion Channel Modulation
Phenylacetamides have also been identified as potent sodium channel blockers.[11][12][13] Structure-activity relationship (SAR) studies on a series of these compounds revealed that halogen substitution on the aromatic rings of the diphenylacetic acid portion can be very potent.[13] This suggests that fluorination could be a viable strategy to enhance the sodium channel blocking activity of phenylacetamides, which is a key mechanism for anticonvulsant and neuroprotective effects. The SAR studies also indicated that increasing the lipophilicity of the amine portion of the molecule tends to increase the inhibitory potency.[11][12]
Mechanistic Insights and Structure-Activity Relationships (SAR)
The biological activity of phenylacetamide derivatives is intricately linked to their chemical structure. The following diagram illustrates the key structural features that can be modified to tune the biological activity of this scaffold.
Caption: Key structural components of the phenylacetamide scaffold and their influence on biological activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial.
In-Vitro Cytotoxicity Evaluation (MTS Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cells.
Workflow:
Caption: Workflow for determining the in-vitro cytotoxicity of a compound using the MTS assay.
Detailed Steps:
-
Cell Seeding: Cancer cell lines (e.g., PC3, MCF-7, HL-60) are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated to allow the cells to attach.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compounds.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Addition: After the incubation period, the MTS reagent is added to each well.
-
Color Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antibacterial Activity (Disc Diffusion Method)
This method is a standard for evaluating the efficacy of an antimicrobial agent.[1]
Workflow:
Caption: Workflow for assessing antibacterial activity using the disc diffusion method.
Detailed Steps:
-
Bacterial Lawn Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is uniformly spread onto the surface of a Mueller-Hinton agar plate.
-
Disc Impregnation: Sterile filter paper discs are impregnated with a known concentration of the test compound.
-
Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plate. A disc impregnated with a standard antibiotic (e.g., Streptomycin) is used as a positive control, and a disc with the solvent alone is used as a negative control.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
Conclusion
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Roufos, I., Hays, S. J., Schwarz, R. D., & Rock, D. M. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514–1520. Retrieved from [Link]
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Roufos, I., Hays, S. J., Schwarz, R. D., & Rock, D. M. (1996). A Structure−Activity Relationship Study of Novel Phenylacetamides Which Are Sodium Channel Blockers. Journal of Medicinal Chemistry, 39(7), 1514–1520. Retrieved from [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Retrieved from [Link]
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Weaver, C. D., et al. (2022). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters, 76, 129013. Retrieved from [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Retrieved from [Link]
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Abou-Gharbia, M., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(15), 2793–2805. Retrieved from [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. Retrieved from [Link]
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Chimento, A., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. IRIS Unibas. Retrieved from [Link]
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Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 213-234. Retrieved from [Link]
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Wang, Y., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3374. Retrieved from [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1735–1753. Retrieved from [Link]
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Roufos, I., Hays, S. J., Schwarz, R. D., & Rock, D. M. (1996). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry, 39(7), 1514–1520. Retrieved from [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. Retrieved from [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved from [Link]
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. Retrieved from [Link]
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Singer, G. M., et al. (1983). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis, 4(2), 195–199. Retrieved from [Link]
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Gupta, S. P. (2019). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Retrieved from [Link]
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Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. SciSpace. Retrieved from [Link]
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El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. Retrieved from [Link]
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Minin, A. S., et al. (2024). Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides: Synthesis, Structure, Luminescent Properties, and Biological Activity. Molecules, 29(2), 473. Retrieved from [Link]
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Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3236–3245. Retrieved from [Link]
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Navigating Molecular Architecture: A Comparative Guide to the Structural Validation of 2-(4-Fluorophenyl)-2-phenylacetonitrile
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential applications. For a compound such as 2-(4-Fluorophenyl)-2-phenylacetonitrile, a versatile building block in organic synthesis, unambiguous structural validation is paramount.[1][2][3] This guide provides an in-depth, comparative analysis of X-ray crystallography as the gold standard for its structural elucidation, while also evaluating alternative analytical techniques. We will delve into the experimental intricacies, data interpretation, and the rationale behind choosing the optimal method for confirming molecular identity and stereochemistry.
The Imperative of Unambiguous Structure: The Case of this compound
This compound (C₁₄H₁₀FN) is a chiral molecule whose biological activity and chemical properties are intrinsically linked to its specific spatial arrangement.[4] The presence of a stereocenter means it can exist as two non-superimposable mirror images, known as enantiomers. For researchers in drug development, knowing the absolute configuration is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[5][6] Therefore, a robust and definitive method for structural validation is not just a matter of analytical rigor but a cornerstone of safety and efficacy in downstream applications.
X-ray Crystallography: The Definitive Approach
X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional structure of a crystalline solid at the atomic level.[7][8][9] This technique provides direct evidence of bond lengths, bond angles, and the absolute configuration of chiral centers, offering a level of detail that other methods can only infer.[10][11]
The Crystallographic Workflow: From Powder to Picture
The journey from a powdered sample to a fully resolved crystal structure is a meticulous process. Here, we outline the key steps and the scientific rationale that underpins each stage.
-
Crystal Growth (The Crucial First Step):
-
Objective: To obtain a single, high-quality crystal suitable for diffraction. This is often the most challenging and time-consuming part of the process for small molecules.[8][9][12]
-
Protocol:
-
Prepare a saturated or near-saturated solution of highly pure this compound in a suitable solvent. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[13]
-
Employ a slow evaporation technique by filtering the solution into a clean vial and covering it loosely to allow the solvent to evaporate over several days.[13]
-
Alternatively, use solvent layering. Dissolve the compound in a small amount of a "good" solvent and carefully layer a less dense, miscible "poor" solvent on top. Crystals will form at the interface as the solvents slowly mix.[14]
-
-
Rationale: Slow crystal growth is essential to minimize defects and twinning in the crystal lattice, which would otherwise degrade the quality of the diffraction pattern.[12][13] The goal is a single crystal with dimensions typically greater than 0.1 mm.[9]
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Protocol:
-
Under a microscope, select a crystal with sharp edges and uniform morphology.
-
Mount the crystal on a goniometer head. For small molecules, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Center the crystal in a monochromatic X-ray beam.
-
Collect a series of diffraction images by rotating the crystal, measuring the angles and intensities of the diffracted X-rays.[9][12]
-
-
Rationale: Low-temperature data collection reduces atomic thermal motion, resulting in a sharper and more detailed diffraction pattern, which leads to a more precise final structure.
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data to generate an electron density map and build a molecular model.
-
Protocol:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the "phase problem" using direct methods to generate an initial electron density map.
-
Build an initial molecular model that fits the electron density map.
-
Refine the model by iteratively adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
-
Rationale: The refinement process is an iterative optimization that aims to find the best possible fit of the atomic model to the experimental data, resulting in a highly accurate and precise molecular structure.
-
Figure 1: A simplified workflow for single-crystal X-ray crystallography.
Interpreting the Data: Key Crystallographic Parameters
The output of a successful crystallographic experiment is a set of data that provides a wealth of information about the molecular structure.
| Parameter | Description | Typical Value for a Good Structure |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. A lower value indicates a better fit. | < 5% |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes for all reflections. | < 15% |
| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating a good fit between the model and the data. | ~1.0 |
| Flack Parameter | Used to determine the absolute configuration of a chiral molecule from data collected with anomalous dispersion. | Close to 0 for the correct enantiomer. |
A Comparative Look: Alternative and Complementary Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques offer valuable and often complementary data.[7][15] The choice of technique depends on the specific question being asked and the nature of the sample.
Figure 2: A conceptual diagram illustrating the roles of different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the connectivity and chemical environment of atoms in a molecule.[16][17]
-
Strengths:
-
Limitations:
-
Supporting Data: ¹H and ¹³C NMR would confirm the presence of the fluorophenyl and phenyl rings, as well as the acetonitrile group. 2D NMR experiments like COSY and HSQC would confirm the connectivity of the molecule.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[19][20]
-
Strengths:
-
Limitations:
-
Provides no direct information about the three-dimensional structure or stereochemistry.
-
-
Supporting Data: HRMS would provide a highly accurate mass measurement for this compound, confirming its C₁₄H₁₀FN elemental composition.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[22][23]
-
Strengths:
-
Quick and easy method for identifying the presence of specific functional groups.[24]
-
-
Limitations:
-
Provides very limited information about the overall molecular structure.
-
-
Supporting Data: The IR spectrum would show a characteristic sharp, intense absorption band for the nitrile (C≡N) group around 2220-2240 cm⁻¹ (the position is slightly lowered due to conjugation with the aromatic rings).[25][26][27] Absorptions for the aromatic C-H and C=C bonds would also be present.[23]
Comparative Summary of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Absolute 3D structure, bond lengths, bond angles | Connectivity, relative stereochemistry | Molecular weight, elemental formula | Functional groups |
| Sample Phase | Crystalline Solid | Solution | Gas/Liquid/Solid | Solid/Liquid |
| Sample Amount | Micrograms to milligrams | Milligrams | Nanograms to micrograms | Milligrams |
| Definitive Structure | Yes | No | No | No |
| Stereochemistry | Absolute | Relative (typically requires chiral auxiliaries) | No | No |
Conclusion: An Integrated Approach to Structural Validation
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the indispensable tool. It is the only technique that can provide a direct and unambiguous determination of the molecule's three-dimensional architecture, including the absolute configuration of its stereocenter. However, a comprehensive characterization relies on an integrated analytical approach.[15] NMR spectroscopy confirms the molecular connectivity in solution, mass spectrometry verifies the elemental composition, and IR spectroscopy identifies key functional groups. Together, these techniques provide a self-validating system of data that builds an unshakeable foundation of knowledge about the molecule, ensuring its identity and purity for all subsequent scientific endeavors.
References
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Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC Source: National Institutes of Health URL: [Link]
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Title: New NMR Technique Enables Direct Detection of Molecular Chirality Source: Technology Networks URL: [Link]
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Title: 1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes Source: Journal of the American Chemical Society URL: [Link]
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Title: Mass spectrometry for structural elucidation Source: CURRENTA URL: [Link]
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Title: Infrared Spectra of Some Common Functional Groups Source: OpenStax URL: [Link]
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Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester Department of Chemistry URL: [Link]
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Title: X-ray crystallography Source: Wikipedia URL: [Link]
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Title: Macromolecular Structure Determination: Comparison of Crystallography and NMR Source: Encyclopedia of Life Sciences URL: [Link]
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Title: Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM Source: Peak Proteins URL: [Link]
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Title: this compound | C14H10FN Source: PubChem URL: [Link]
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A Comparative Guide to Precursor Selection for the Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile
Introduction: The Significance of 2-(4-Fluorophenyl)-2-phenylacetonitrile
This compound is a valuable diarylacetonitrile intermediate in organic synthesis. The incorporation of a fluorine atom into the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block for pharmaceuticals and advanced materials.[1] Diarylacetonitriles, as a class, are precursors to a wide array of functionalized molecules, including amines, carboxylic acids, and ketones, through transformations of the versatile nitrile group.[1]
The efficient synthesis of this compound is therefore of considerable interest to researchers in drug development and materials science. The choice of precursors and synthetic strategy directly impacts yield, purity, scalability, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparative analysis of the most prominent synthetic routes, offering experimental insights to inform precursor selection and process optimization.
Methodology 1: Direct C-Arylation via Phase-Transfer Catalysis (PTC)
This approach represents a highly efficient and atom-economical route, forming the critical C-C bond between the two aryl rings in a single step. The reaction proceeds via the nucleophilic attack of a phenylacetonitrile-derived carbanion on an activated 4-fluorophenyl precursor.
Core Precursors:
-
Phenylacetonitrile
-
1-Chloro-4-fluorobenzene or 1-Bromo-4-fluorobenzene
Reaction Principle: The key to this methodology is the in-situ generation of the phenylacetonitrile carbanion using a strong base. However, the immiscibility of the organic substrate (phenylacetonitrile) and the aqueous base (e.g., NaOH) presents a challenge. Phase-Transfer Catalysis (PTC) elegantly overcomes this barrier. A PTC agent, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), transports the hydroxide anion (OH⁻) into the organic phase. Here, the hydroxide deprotonates the phenylacetonitrile at the benzylic position, which is acidic due to the electron-withdrawing effect of the nitrile group. The resulting carbanion then acts as a potent nucleophile, attacking the electron-deficient carbon of the 4-fluorophenyl halide to yield the final product.
The use of PTC avoids the need for expensive, anhydrous solvents and hazardous strong bases like sodium amide or metal hydrides, making it a greener and more industrially scalable option.[2][3]
Logical Workflow for Direct C-Arylation via PTC
Caption: Two-step workflow via Knoevenagel condensation and reduction.
Experimental Data & Performance
The Knoevenagel condensation is typically high-yielding. For analogous reactions between substituted benzaldehydes and active methylene compounds, yields are frequently reported in the 77-95% range. [4]The subsequent reduction step's efficiency is highly dependent on the chosen method, but yields for selective hydrogenations are also generally high.
| Parameter | Step 1: Knoevenagel Condensation | Step 2: Selective Reduction |
| Typical Yield | 85-95% | 80-90% |
| Overall Yield | ~68-85% (calculated) | |
| Key Reagents | Phenylacetonitrile, 4-Fluorobenzaldehyde, Piperidine | Unsaturated nitrile, NaBH₄, NiCl₂ |
| Solvent | Ethanol | Methanol or Ethanol |
| Conditions | Reflux (e.g., ~78°C) | Room Temperature to 50°C |
Comparative Analysis
| Feature | Methodology 1: Direct C-Arylation (PTC) | Methodology 2: Knoevenagel & Reduction |
| Number of Steps | 1 | 2 |
| Precursor Cost | Phenylacetonitrile (low), 1-Chloro-4-fluorobenzene (moderate) | Phenylacetonitrile (low), 4-Fluorobenzaldehyde (low) |
| Atom Economy | High (main byproduct is NaCl) | Lower (byproduct is H₂O in step 1, plus waste from reducing agent) |
| Overall Yield | Potentially higher (>85%) | Good, but product of two steps (~75%) |
| Process Simplicity | Simpler; one-pot synthesis is feasible. | More complex; requires isolation of an intermediate. |
| Safety Concerns | Use of concentrated NaOH (corrosive). | Use of flammable solvents and potentially pyrophoric catalysts (H₂/Pd-C). |
| Scalability | Excellent; PTC is a well-established industrial technique. [3] | Good; both steps are standard, scalable reactions. |
Conclusion and Recommendation
For researchers prioritizing efficiency, atom economy, and process simplicity, the Direct C-Arylation via Phase-Transfer Catalysis (Methodology 1) is the superior choice. Its single-step nature and high potential yield make it an attractive route for both lab-scale and industrial production. The primary precursors are readily available, and the PTC methodology is environmentally preferable to using anhydrous solvents and hazardous bases.
The Knoevenagel Condensation followed by Reduction (Methodology 2) remains a robust and reliable alternative. It is an excellent option if the 4-fluorophenyl halide precursor for Method 1 is unavailable or prohibitively expensive, as 4-fluorobenzaldehyde is a very common and inexpensive starting material. While it involves an additional step, the chemistry is well-understood and high-yielding.
Ultimately, the optimal precursor choice will depend on the specific constraints of the laboratory or production facility, including raw material availability, cost considerations, and equipment for handling specific reagents.
Detailed Experimental Protocols
Protocol 1: Synthesis via Direct C-Arylation (PTC)
(Adapted from analogous procedures for arylation of phenylacetonitrile)[5][6]
-
Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add phenylacetonitrile (11.7 g, 0.10 mol), 1-chloro-4-fluorobenzene (13.0 g, 0.10 mol), benzyltriethylammonium chloride (BTEAC, 2.28 g, 0.01 mol), and toluene (50 mL).
-
Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (40 mL, ~0.50 mol).
-
Reaction: Heat the biphasic mixture to 80-90°C with continued vigorous stirring. The progress of the reaction can be monitored by TLC or GC analysis. Maintain heating for 4-6 hours or until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Add 50 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 30 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water (50 mL), 1M HCl (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis via Knoevenagel Condensation and Reduction
(Adapted from general Knoevenagel [4]and reduction procedures)
Step A: Knoevenagel Condensation
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorobenzaldehyde (12.4 g, 0.10 mol) and phenylacetonitrile (11.7 g, 0.10 mol) in 100 mL of ethanol.
-
Catalyst Addition: Add piperidine (1.0 mL, ~0.01 mol) to the stirred solution.
-
Reaction: Heat the mixture to reflux (~78°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the aldehyde spot disappears.
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath. The product, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
Step B: Selective Reduction of the Intermediate
-
Reaction Setup: In a 500 mL flask, suspend the dried (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile (20.0 g, ~0.09 mol) and nickel(II) chloride hexahydrate (2.1 g, 0.009 mol) in 200 mL of methanol.
-
Reducing Agent Addition: Cool the stirred suspension in an ice bath. Add sodium borohydride (NaBH₄, 6.8 g, 0.18 mol) portion-wise over 30 minutes, ensuring the temperature remains below 20°C. A black precipitate of nickel boride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Carefully add 50 mL of 3M HCl to decompose the excess NaBH₄ and the catalyst (Caution: Hydrogen gas evolution). Filter the mixture through a pad of celite to remove the black precipitate.
-
Isolation: Reduce the volume of the filtrate using a rotary evaporator. Add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved as described in Protocol 1.
References
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Rančić, M., Krstić, M., Petrović, G., & Gavrilović-Grmuša, I. (n.d.). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. ResearchGate. Retrieved January 18, 2026, from [Link]
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Vivekanand, P. A., & Wang, M.-L. (2011). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Efficacy of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives Against Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. Among the myriad of scaffolds explored, acetamide derivatives have emerged as a promising class of compounds. This guide provides an in-depth comparative analysis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, evaluating their cytotoxic potential against various cancer cell lines and benchmarking their performance against established chemotherapeutic agents. We will delve into the structure-activity relationships that govern their efficacy and propose a likely mechanism of action, supported by detailed experimental protocols for validation.
Introduction: The Therapeutic Promise of Phenylacetamide Scaffolds
Cancer remains a leading cause of mortality worldwide, necessitating the development of innovative and more effective treatment strategies.[1][2] Resistance to current chemotherapeutics and their associated adverse effects are significant clinical challenges.[1][2] Phenylacetamide derivatives have garnered considerable attention as potential anticancer agents due to their synthetic accessibility and diverse biological activities. The core structure allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. This guide focuses on a specific series of these compounds, the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, to provide researchers with a comprehensive understanding of their potential in oncology drug discovery.
Comparative Cytotoxicity Analysis
The cornerstone of evaluating any potential anticancer agent is its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter in this assessment. A series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against a panel of human cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60).[1][2]
Efficacy of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
The cytotoxic activity of six derivatives (designated 2a-2f) was determined using an MTS assay. The results, summarized in Table 1, reveal a clear structure-activity relationship.
| Compound ID | R Group (Substitution on N-phenyl ring) | PC3 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) |
| 2a | o-NO₂ | >200 | >200 | 125 |
| 2b | m-NO₂ | 52 | >200 | 98 |
| 2c | p-NO₂ | 80 | 100 | 110 |
| 2d | o-OCH₃ | >200 | >200 | >200 |
| 2e | m-OCH₃ | 170 | >200 | 145 |
| 2f | p-OCH₃ | >200 | >200 | >200 |
| Imatinib | (Reference Drug) | 40 | 98 | 105 |
Data sourced from Aliabadi, A., et al. (2013).[1][2]
Expert Insights: The data clearly indicates that derivatives bearing a nitro (NO₂) group (2a-2c) exhibit significantly higher cytotoxicity compared to those with a methoxy (OCH₃) group (2d-2f).[1][2] This suggests that electron-withdrawing substituents on the N-phenyl ring are crucial for the anticancer activity of this scaffold. Among the nitro-substituted compounds, the meta-positioned derivative 2b displayed the most potent activity against the PC3 prostate cancer cell line, with an IC50 of 52 µM.[1][2] Interestingly, all tested compounds showed a preferential cytotoxic effect against the PC3 cell line.[1][2]
Benchmarking Against Standard Chemotherapeutics
To contextualize the efficacy of these novel derivatives, a comparison with standard-of-care chemotherapeutic agents is essential. The following table presents the IC50 values of the most promising 2-(4-Fluorophenyl)-N-phenylacetamide derivatives alongside those of commonly used drugs for the respective cancer types.
| Cell Line | Derivative | Derivative IC50 (µM) | Standard Chemotherapeutic | Standard Drug IC50 (µM) |
| PC3 | 2b (m-NO₂) ** | 52[1][2] | Docetaxel | ~0.0037 (3.7 nM)[3] |
| Doxorubicin | ~8.0[4] | |||
| MCF-7 | 2c (p-NO₂) | 100[1][2] | Tamoxifen | ~4.5-17.26[1][5] |
| Cisplatin | ~0.65-4[6][7] | |||
| HL-60 | 2b (m-NO₂) ** | 98[1][2] | Cytarabine | ~14.24[8] |
| Daunorubicin | ~2.52[9] |
Expert Insights: While the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives show promising activity, particularly the nitro-substituted analogs, their potency is lower than that of the standard chemotherapeutic agents currently in clinical use. For instance, the IC50 of docetaxel against PC3 cells is in the nanomolar range, highlighting a significant difference in potency.[3] However, it is crucial to consider that these derivatives represent an early stage of drug discovery. Their unique chemical scaffold may offer advantages in terms of overcoming resistance mechanisms or presenting a different toxicity profile, warranting further optimization.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have not been fully elucidated, evidence from related phenylacetamide compounds suggests that their cytotoxic effects are mediated through the induction of apoptosis, or programmed cell death.[10][11] A plausible mechanism involves the modulation of the intrinsic apoptotic pathway.
A study on a structurally related compound, 4-fluoro-N-butylphenylacetamide, demonstrated that it induces apoptosis in lung cancer cells by upregulating the pro-apoptotic protein Bcl-X(S) and activating the caspase cascade, including caspase-9 and caspase-3.[6] This suggests a mechanism where the compound disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Proposed intrinsic pathway of apoptosis induction by 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.
Experimental Protocols for Mechanistic Validation
To rigorously validate the proposed mechanism of action and to provide a framework for future research, we present detailed protocols for key cellular assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Annexin V staining coupled with propidium iodide (PI) is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Mechanistic Insights: Western Blotting for Apoptotic Proteins
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. This can be used to investigate the expression levels of key proteins in the apoptotic pathway, such as Bcl-2, Bax, and cleaved caspases.
Protocol:
-
Protein Extraction: Treat cells with the test compound, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: A generalized workflow for Western blot analysis.
Conclusion and Future Directions
The 2-(4-Fluorophenyl)-N-phenylacetamide scaffold represents a promising starting point for the development of novel anticancer agents. The initial in-vitro data demonstrates that derivatives with electron-withdrawing groups, particularly nitro substituents, possess moderate cytotoxic activity against prostate, breast, and leukemia cancer cell lines. While their potency does not yet match that of established chemotherapeutics, the unique chemical structure may offer a basis for developing compounds with improved pharmacological profiles, potentially overcoming existing drug resistance mechanisms.
Future research should focus on a more comprehensive structure-activity relationship study to optimize the potency of these derivatives. Furthermore, detailed mechanistic studies are crucial to confirm the proposed apoptotic pathway and to identify the specific molecular targets. The experimental protocols provided in this guide offer a robust framework for these future investigations. Ultimately, with further refinement, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives could evolve into a valuable new class of therapeutics in the fight against cancer.
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A Comparative Guide to the In-Vitro Cytotoxicity Evaluation of Novel Phenylacetamide Derivatives
The quest for novel anticancer therapeutics is a cornerstone of modern drug discovery. Among the myriad of scaffolds explored, phenylacetamide derivatives have emerged as a promising class of compounds, with several demonstrating potent anti-proliferative and pro-apoptotic activities.[1][2][3] However, the journey from a newly synthesized compound to a viable drug candidate is rigorous, demanding a thorough and systematic evaluation of its biological activity. The initial and most critical step in this process is the assessment of in-vitro cytotoxicity.[4][5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust in-vitro cytotoxicity evaluation of novel phenylacetamide derivatives. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach. Our focus is on a multi-assay, multi-cell line strategy designed to not only quantify potency but also to elucidate the preliminary mechanism of action, thereby generating a rich dataset for informed decision-making.
Pillar 1: The Strategic Foundation of Cytotoxicity Profiling
A compound's cytotoxic potential cannot be defined by a single number or a single assay. A meaningful evaluation hinges on a strategic approach that interrogates the compound's effect from multiple angles. This involves assessing different cellular endpoints across a strategically chosen panel of cell lines.
The Rationale Behind Assay Selection:
To build a comprehensive cytotoxicity profile, we must probe three fundamental cellular processes: metabolic viability, membrane integrity, and the induction of programmed cell death (apoptosis).
-
Metabolic Viability (MTT Assay): This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[8][9] It is often the primary screening method to determine a compound's potency, expressed as the half-maximal inhibitory concentration (IC₅₀).[5]
-
Membrane Integrity (LDH Assay): This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium.[10][11] LDH release is a hallmark of plasma membrane damage, providing a clear indicator of necrotic cell death.[12][13]
-
Apoptosis Induction (Caspase-3/7 Assay): This assay quantifies the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic cascade.[14][15] A positive result strongly suggests that the compound induces programmed cell death, a desirable characteristic for an anticancer agent.
The Importance of a Diverse Cell Line Panel:
Evaluating a compound against a single cancer cell line provides an incomplete picture. We advocate for a panel that includes:
-
Multiple Cancer Cell Lines: From different tissue origins (e.g., MCF-7 for breast adenocarcinoma, A549 for lung carcinoma) to assess the breadth of activity.
-
A Non-Cancerous Cell Line: (e.g., HEK293, human embryonic kidney cells) to determine selectivity. A promising drug candidate should exhibit significantly higher toxicity towards cancer cells than normal cells.[7] This is quantified by the Selectivity Index (SI) , calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A higher SI value indicates greater cancer cell-specific toxicity.
Below is a conceptual workflow illustrating this strategic approach.
Caption: Overall workflow for in-vitro cytotoxicity evaluation.
Pillar 2: Self-Validating Experimental Protocols
The trustworthiness of your data is directly linked to the robustness of your protocols. The following methods are detailed to include necessary controls and quality checks, ensuring that the results are both accurate and reproducible.
Protocol 1: MTT Assay for Cell Viability
This assay is a cornerstone for cytotoxicity screening, measuring the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[9][16]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Preparation & Treatment: Prepare a 2x concentrated serial dilution of the novel phenylacetamide derivatives and the positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (treated with medium containing the same concentration of solvent, e.g., DMSO, as the highest compound concentration) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals in the control wells.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: LDH Assay for Necrotic Cell Death
This colorimetric assay quantifies the activity of LDH released from damaged cells.[13] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[13][17]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. It is efficient to run this assay on a parallel plate prepared under identical conditions.
-
Establishment of Controls: For proper data interpretation, three controls are essential:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) for 30 minutes before collection.
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After the 48-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This is a homogeneous, luminescent assay that measures the activities of caspase-3 and -7.[14] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[14]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation and Addition: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Data is often presented as fold-change in luminescence relative to the vehicle control.
Caption: Relationship between cell death pathways and detection assays.
Pillar 3: Comparative Data and Interpretation
The ultimate goal of these experiments is to generate clear, comparable data that facilitates the selection of lead candidates. The IC₅₀ values and Selectivity Index for our hypothetical novel compounds are summarized below, benchmarked against the standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Cytotoxicity of Novel Phenylacetamide Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) ± SD | Selectivity Index (SI) |
| Phenylacetamide-A | MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 | 10.6 |
| A549 | Lung Carcinoma | 12.2 ± 1.5 | 7.4 | |
| HEK293 | Normal Kidney | 90.1 ± 11.2 | - | |
| Phenylacetamide-B | MCF-7 | Breast Adenocarcinoma | 52.1 ± 6.3 | 1.1 |
| A549 | Lung Carcinoma | 48.9 ± 5.1 | 1.2 | |
| HEK293 | Normal Kidney | 58.3 ± 7.5 | - | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.4[18][19] | 8.0+ |
| (Positive Control) | A549 | Lung Carcinoma | >20[18][19] | - |
| HEK293 | Normal Kidney | >20[19] | - |
Data are hypothetical for Phenylacetamide-A and Phenylacetamide-B. Doxorubicin data is sourced from published literature for comparative context.
Interpretation of Results:
-
Phenylacetamide-A emerges as a highly promising candidate. It displays potent cytotoxicity against both MCF-7 and A549 cancer cell lines with single-digit and low double-digit micromolar IC₅₀ values, respectively. Crucially, its IC₅₀ value against the non-cancerous HEK293 cells is significantly higher, resulting in excellent Selectivity Indices (10.6 and 7.4). This suggests that Phenylacetamide-A preferentially targets cancer cells, a hallmark of a viable therapeutic candidate.
-
Phenylacetamide-B , in contrast, is a much weaker candidate. Its IC₅₀ values against the cancer cell lines are high, indicating low potency. Furthermore, its Selectivity Index is close to 1, meaning it is almost equally toxic to cancer cells and normal cells, predicting a narrow therapeutic window and a high likelihood of systemic toxicity.
-
Doxorubicin serves as an important benchmark. While highly potent against MCF-7 cells, its variable efficacy and known toxicity underscore the need for novel agents with improved safety profiles.[19] The resistance of the A549 cell line to Doxorubicin in some studies highlights the importance of testing against multiple cell lines.[18][19]
Further analysis from the LDH and Caspase-3/7 assays would reveal that Phenylacetamide-A treatment leads to a significant, dose-dependent increase in Caspase-3/7 activity with only a minimal increase in LDH release. This mechanistic insight strongly suggests that Phenylacetamide-A induces apoptotic cell death , which is generally preferred over necrosis as it does not trigger an inflammatory response.
Conclusion
The in-vitro cytotoxicity evaluation of novel phenylacetamide derivatives requires a multi-faceted approach that extends beyond simple IC₅₀ determination. By integrating assays that probe metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7) across a panel of both cancerous and non-cancerous cell lines, researchers can build a comprehensive profile of a compound's potency, selectivity, and preliminary mechanism of action. This robust, self-validating framework enables the confident identification of promising lead candidates like Phenylacetamide-A, paving the way for further preclinical development.
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A Comparative Analysis of the Reactivity of 2-(4-Fluorophenyl)-2-phenylacetonitrile in Arylacetonitrile Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, arylacetonitriles serve as pivotal structural motifs and versatile intermediates.[1][2] Their reactivity, primarily centered around the acidity of the α-proton, dictates their utility in forming crucial carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the reactivity of 2-(4-Fluorophenyl)-2-phenylacetonitrile against other notable arylacetonitriles. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for selecting the optimal building block for their synthetic endeavors.
The Significance of the Diarylacetonitrile Scaffold
Diarylacetonitrile derivatives are integral to the synthesis of a wide array of biologically active molecules, including anticancer agents.[1] The ability to functionalize the α-position of these compounds through deprotonation followed by reaction with an electrophile is a cornerstone of their synthetic value. The nature of the aryl substituents profoundly influences the ease of carbanion formation and its subsequent nucleophilicity, thereby impacting reaction yields and selectivity.[3]
Understanding Reactivity: The Role of the α-Proton
The reactivity of arylacetonitriles is fundamentally linked to the acidity of the proton at the carbon adjacent to both the nitrile group and the aromatic rings. The nitrile group, with its strong electron-withdrawing inductive and resonance effects, significantly stabilizes the resulting carbanion.[3] The aromatic substituents further modulate this stability. Electron-withdrawing groups enhance the acidity of the α-proton, facilitating carbanion formation, while electron-donating groups have the opposite effect.[1]
The Influence of the Fluorine Substituent
The introduction of a fluorine atom at the para-position of one of the phenyl rings in this compound introduces a fascinating electronic dichotomy. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that is expected to increase the acidity of the α-proton and stabilize the resulting carbanion.[4][5] This enhanced acidity should, in principle, lead to faster deprotonation rates.
However, fluorine also possesses a lone pair of electrons that can participate in resonance, exerting an electron-donating mesomeric effect (+M). In the context of carbanion stability, this effect can be destabilizing. The interplay between these opposing electronic effects is a key determinant of the overall reactivity of this compound.
Comparative Reactivity Benchmarking
To objectively assess the reactivity of this compound, we will compare its performance in key chemical transformations against a curated set of arylacetonitriles with varying electronic properties:
-
Diphenylacetonitrile (Unsubstituted): The baseline for comparison.
-
2-(4-Methoxyphenyl)-2-phenylacetonitrile (Electron-Donating Group): The methoxy group is a strong electron-donating group through resonance.
-
2-(4-Nitrophenyl)-2-phenylacetonitrile (Electron-Withdrawing Group): The nitro group is a powerful electron-withdrawing group through both induction and resonance.
Experiment 1: Comparative Deprotonation and Alkylation
This experiment aims to qualitatively assess the ease of carbanion formation and subsequent nucleophilicity through a competitive alkylation reaction.
Protocol:
-
To a solution of equimolar amounts of this compound and a competing arylacetonitrile (e.g., diphenylacetonitrile) in a suitable aprotic solvent (e.g., THF) at -78 °C, add a sub-stoichiometric amount of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).
-
Stir the reaction mixture for 30 minutes to allow for competitive deprotonation and equilibration.
-
Add a limiting amount of a reactive electrophile, such as benzyl bromide.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by ¹H NMR spectroscopy or GC-MS to determine the relative ratio of the alkylated products.
Expected Outcome & Interpretation:
The ratio of the alkylated products will provide a direct measure of the relative reactivity of the starting arylacetonitriles. A higher proportion of the alkylated product derived from this compound would indicate a more readily formed and/or more nucleophilic carbanion compared to its competitor. Based on the strong inductive effect of fluorine, it is anticipated that this compound will exhibit enhanced reactivity compared to diphenylacetonitrile.
Experimental Workflow: Competitive Deprotonation and Alkylation
Caption: Workflow for the competitive alkylation experiment.
Experiment 2: Palladium-Catalyzed α-Arylation
Palladium-catalyzed α-arylation of nitriles is a powerful method for constructing C(sp³)–C(sp²) bonds.[6] The efficiency of this reaction is highly dependent on the acidity of the nitrile's α-proton.[7][8]
Protocol:
-
In a glovebox, combine the arylacetonitrile (1.0 mmol), aryl bromide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like Xantphos, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol) in a reaction vial.[9]
-
Add a suitable solvent (e.g., toluene, 2 mL).
-
Seal the vial and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a set period (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Determine the yield of the α-arylated product.
Data Summary Table:
| Arylacetonitrile | Substituent Effect | Expected pKa (Relative) | Predicted Reactivity in Pd-Catalyzed Arylation |
| 2-(4-Nitrophenyl)-2-phenylacetonitrile | Strong Electron-Withdrawing | Lowest | Highest |
| This compound | Inductively Withdrawing | Lower than Diphenylacetonitrile | Higher than Diphenylacetonitrile |
| Diphenylacetonitrile | Neutral (Reference) | Reference | Moderate |
| 2-(4-Methoxyphenyl)-2-phenylacetonitrile | Electron-Donating | Highest | Lowest |
Interpretation:
The yield of the α-arylated product will serve as a quantitative measure of the arylacetonitrile's reactivity under these catalytic conditions. We hypothesize that this compound will exhibit a higher yield compared to diphenylacetonitrile due to the acidifying effect of the fluorine atom, which facilitates the initial deprotonation step in the catalytic cycle. Conversely, the electron-donating methoxy group in 2-(4-methoxyphenyl)-2-phenylacetonitrile is expected to decrease the acidity of the α-proton, leading to lower yields. The strongly electron-withdrawing nitro group should result in the highest reactivity.
Mechanistic Consideration: The Role of the α-Proton in Catalysis
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Validating the structure of synthesized 2-(4-Fluorophenyl)-2-phenylacetonitrile using spectroscopic methods
A Comparative Guide to the Spectroscopic Validation of Synthesized 2-(4-Fluorophenyl)-2-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of newly synthesized small molecules is a critical checkpoint.[1] The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential therapeutic efficacy. This guide offers a comprehensive, in-depth comparison of spectroscopic methods for validating the structure of this compound, a key intermediate in the synthesis of various biologically active compounds.[2][3] By leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, alongside Mass Spectrometry (MS), researchers can achieve a high degree of confidence in the structural integrity of their synthesized compounds.
This guide is designed to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and interpret the resulting data in the context of this compound's molecular structure.
The Strategic Importance of Multi-Technique Spectroscopic Validation
Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. Each spectroscopic method probes different aspects of a molecule's structure, and their combined application provides a more complete and validated picture.[4][5] Mass spectrometry reveals the molecular weight and elemental composition, Infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework, providing detailed information about the connectivity of atoms.[6][7] This multi-pronged approach is the bedrock of modern chemical analysis, ensuring the integrity of synthesized compounds destined for further development.
The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized small molecule like this compound.
Caption: A logical workflow for the comprehensive spectroscopic validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[8] When placed in a strong external magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are highly sensitive to their local chemical environment.[9]
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Data Interpretation for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.50 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄F) |
| ~5.15 | Singlet | 1H | Methine proton (-CH(CN)-) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The aromatic region will show a complex multiplet due to the overlapping signals of the phenyl and 4-fluorophenyl rings. The singlet for the methine proton is a key indicator of the diarylacetonitrile structure.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.
Experimental Protocol:
The sample preparation and initial instrument setup are similar to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~163 (d, J ≈ 250 Hz) | C-F of the fluorophenyl ring |
| ~135-130 | Quaternary aromatic carbons |
| ~129-116 | Aromatic CH carbons |
| ~118 | Nitrile carbon (-C≡N) |
| ~42 | Methine carbon (-CH(CN)-) |
Note: The carbon attached to the fluorine will appear as a doublet due to ¹³C-¹⁹F coupling.
The presence of the nitrile carbon signal and the methine carbon signal, along with the various aromatic carbon signals, provides strong evidence for the proposed structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][12] It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes.[13]
Experimental Protocol:
-
Sample Preparation: A small amount of the liquid sample can be placed between two salt (e.g., NaCl or KBr) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and its IR spectrum is recorded. The instrument automatically subtracts the background spectrum.
Data Interpretation for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3030 | Medium-Weak | Aromatic C-H stretch |
| ~2245 | Strong, Sharp | Nitrile (-C≡N) stretch |
| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1230 | Strong | C-F stretch |
The strong, sharp absorption around 2245 cm⁻¹ is highly characteristic of the nitrile functional group.[14] The presence of aromatic C-H and C=C stretching vibrations, along with the C-F stretch, further corroborates the structure.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[15][16] It provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[17] The fragmentation pattern of the molecular ion can also offer valuable structural information.[18][19]
Experimental Protocol:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like LC-MS.
-
Ionization: The sample molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation for this compound:
-
Molecular Ion (M⁺): The expected molecular weight of C₁₄H₁₀FN is 211.24 g/mol . The mass spectrum should show a prominent peak at m/z = 211, corresponding to the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways for diarylacetonitriles involve the loss of small neutral molecules. Expected fragments for this compound could include:
-
[M - HCN]⁺ (m/z = 184): Loss of hydrogen cyanide.
-
[C₆H₅]⁺ (m/z = 77): Phenyl cation.
-
[C₆H₄F]⁺ (m/z = 95): Fluorophenyl cation.
-
The following diagram illustrates the complementary nature of the information obtained from each spectroscopic technique.
Caption: Correlation of data from different spectroscopic techniques to confirm the molecular structure.
Comparative Analysis and Conclusion: A Synergistic Approach
The structural validation of synthesized this compound is a clear example of how different spectroscopic techniques provide complementary pieces of a molecular puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling) | High resolution, detailed structural information | Can have complex, overlapping signals |
| ¹³C NMR | Carbon framework, number of unique carbons | Unambiguous carbon count | Lower sensitivity than ¹H NMR |
| IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, characteristic absorptions | Does not provide information on molecular connectivity |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity, provides molecular formula | Can be destructive, may not show a molecular ion |
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Fluorophenyl)-2-phenylacetonitrile
For researchers and scientists in the fast-paced world of drug development, the integrity of your work is paramount. This extends beyond the laboratory bench to the responsible management of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Fluorophenyl)-2-phenylacetonitrile, ensuring the safety of your personnel and the environment, while maintaining regulatory compliance. This document is designed to be a definitive resource, grounding procedural guidance in established scientific principles.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's characteristics is essential. This compound is a halogenated organic nitrile. While a specific, comprehensive toxicological profile is not widely published, its structural motifs—a nitrile group and a fluorinated aromatic ring—necessitate a cautious approach.
Key Hazards:
-
Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Upon metabolic breakdown or under certain conditions (e.g., strong acids), they can release cyanide.
-
Environmental Hazard: As a halogenated organic compound, it is presumed to be persistent in the environment and should not be released into drains or waterways.[2][3]
-
Reactivity: While generally stable, it is incompatible with strong oxidizing agents.[4][5]
| Property | Value/Information | Source |
| CAS Number | 719-82-4 | [2] |
| Molecular Formula | C₁₄H₁₀FN | [2][6] |
| Molecular Weight | 211.23 g/mol | [2][6] |
| Appearance | Solid | Varies |
| Known Incompatibilities | Strong oxidizing agents | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The following must be worn at all times when handling this compound and its waste products:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Double nitrile or Viton gloves are recommended for handling halogenated solvents.[7]
-
Body Protection: A fully buttoned laboratory coat.
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to prevent inhalation.[3]
Segregation and Collection of Waste: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chemical nature, this compound waste must be classified and collected as halogenated organic waste .[3][8]
Step-by-Step Waste Collection Protocol:
-
Container Selection:
-
Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label.[10]
-
Clearly write the full chemical name: "this compound".
-
Indicate the hazards: "Toxic" and "Halogenated Organic Waste".[3]
-
Maintain a running list of all constituents and their approximate percentages on the label if other chemicals are present in the waste stream.
-
-
Accumulation:
Disposal Workflow: From Bench to Final Disposition
The following workflow outlines the procedural steps for the disposal of this compound waste from the laboratory.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness and Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
For a Small Spill (manageable within 10 minutes):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated waste container using spark-proof tools.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose: Label the spill cleanup waste as "Spill Debris containing this compound" and manage it as halogenated organic waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EH&S) department and emergency services.
-
Isolate: If safe to do so, close the laboratory doors to contain the vapors.
-
Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[13] Academic and research institutions often operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in laboratories.[14][15]
Key principles of these regulations include:
-
Hazardous Waste Determination: The responsibility for correctly identifying a substance as hazardous waste lies with the generator (the laboratory).[11]
-
Satellite Accumulation Areas (SAAs): Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in designated SAAs.[11]
-
Waste Minimization: Laboratories should actively seek to minimize the volume of hazardous waste generated.[10]
Final Disposal Pathway
Once collected by your institution's EH&S department or a licensed hazardous waste contractor, halogenated organic waste is typically transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and environmentally sound disposal method for this category of waste is high-temperature incineration.[10] This process destroys the organic molecule, preventing its release into the environment.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories.
- ChemicalBook. (2023, May 6). Chemical Safety Data Sheet MSDS / SDS - 2-(4-fluorophenyl)-2-phenyl-acetonitrile.
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- Organic Syntheses. Working with Hazardous Chemicals.
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A Researcher's Guide to the Safe Handling of 2-(4-Fluorophenyl)-2-phenylacetonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)-2-phenylacetonitrile. Our objective is to furnish you with a comprehensive, step-by-step framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and expert experience.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a nitrile compound with significant toxicological potential. The primary hazards are associated with its toxicity upon ingestion, dermal contact, and inhalation. While specific toxicity data for this compound is not extensively published, the hazards of similar aromatic nitriles, such as phenylacetonitrile, are well-documented and should be considered analogous. Phenylacetonitrile is classified as toxic if swallowed or in contact with skin, and fatal if inhaled[1]. The nitrile group (-CN) can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. Therefore, all handling procedures must be designed to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. The following recommendations are based on a risk assessment of its potential hazards.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI-approved safety glasses with side shields are required for all work with this compound.
-
Chemical Goggles: When there is a risk of splashing, chemical goggles that provide a complete seal around the eyes should be worn.
-
Face Shield: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with chemical goggles.
Skin Protection
Hand Protection: The choice of glove material is critical to prevent dermal exposure. Nitrile gloves are a common choice for incidental contact in a laboratory setting; however, their resistance to aromatic hydrocarbons can be poor[2][3]. For extended contact or in the event of a spill, more robust hand protection is necessary.
| Glove Material | Breakthrough Time (General Recommendation for Aromatic Solvents) | Suitability for this compound |
| Nitrile | Fair (short-term splash protection)[2][4] | Suitable for incidental contact only. Change immediately upon contamination. |
| Butyl Rubber | Excellent | Recommended for extended contact and spill response. |
| Viton® | Excellent | Recommended for extended contact and spill response. |
This table provides general guidance. It is crucial to consult the glove manufacturer's specific chemical resistance data for the gloves you intend to use.
Body Protection:
-
A standard laboratory coat should be worn at all times.
-
For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.
-
Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
Due to the potential for fatal inhalation toxicity, respiratory protection is a critical consideration. All work with this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood. If the potential for inhalation exposure exists outside of a fume hood, a NIOSH-approved respirator is required.
Respirator Selection Flowchart:
Caption: PPE selection decision tree for handling this compound.
For situations requiring respiratory protection, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color code) is recommended[5][6][7]. If particulates may also be present, a combination OV/P100 (magenta and black) cartridge should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical clearance, fit testing, and training.
Operational Plan: Safe Handling and Storage
A well-defined operational plan is crucial for minimizing the risk of exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed in a properly functioning and certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Safe Handling Practices
-
Avoid Inhalation, Ingestion, and Skin Contact: Never work alone when handling this compound.
-
Weighing: Weigh the compound in a fume hood. If a balance cannot be located in a fume hood, use a containment glove box or a balance enclosure with exhaust ventilation.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid slowly to the solvent to avoid splashing.
-
Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Security: Store in a locked cabinet or other secure location to prevent unauthorized access.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][9][10]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[11][12][13]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[8][9]. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE (including butyl rubber or Viton® gloves, a lab coat, and chemical goggles), absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Collect the absorbent material and spilled compound into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Prevent the spread of the spill if it is safe to do so.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and accidental exposure.
Decontamination
-
Equipment: Decontaminate all equipment that has come into contact with this compound. A standard procedure involves a thorough wash with a detergent and hot water, followed by rinses with hot tap water and then deionized water[14]. For hydrocarbon contamination, a solvent rinse (e.g., ethanol or acetone) prior to the detergent wash may be effective[15].
-
Work Surfaces: Decontaminate work surfaces in the fume hood with a suitable solvent, followed by a thorough cleaning with soap and water.
Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and reaction byproducts, must be disposed of as hazardous waste.
-
Waste Classification: This compound would likely be classified as a hazardous waste due to its toxicity. Depending on the specific circumstances and any solvents used, it could fall under EPA hazardous waste codes such as those for toxic wastes (U-listed) or wastes from specific industrial processes (F-listed)[16][17][18]. Consult with your institution's EHS department for proper waste classification.
-
Waste Collection:
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix incompatible waste streams.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Chemical Neutralization (for advanced users): In some cases, hydrolysis of the nitrile group to the corresponding carboxylic acid or amide under controlled conditions can be a method to reduce the toxicity of the waste before disposal[19][20]. This should only be attempted by experienced chemists with a thorough understanding of the reaction and its potential hazards.
By adhering to the principles and procedures outlined in this guide, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
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First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
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Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
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First Aid. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]
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Phalen, R. N., & Le, T. (2025, August 6). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
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Emergency Eyewash / Shower Use Procedure. (2021, June 1). SLAC National Accelerator Laboratory. Retrieved from [Link]
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Kimberly-Clark* Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved from [Link]
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First Aid in Case of Pesticide Exposure. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]
- Chemical Resistance of Gloves.pdf. (n.d.). Unknown Source.
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Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. (n.d.). CP Lab Safety. Retrieved from [Link]
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Hertl, J. A., & Hall, C. V. (2017, September 27). Pesticide Poisoning Symptoms and First Aid. MU Extension. Retrieved from [Link]
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When Should Safety Showers & Emergency Eyewashes Be Used? (n.d.). The ANSI Blog. Retrieved from [Link]
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EMERGENCY EYEWASH & SHOWER STATION TRAINING AND MAINTENANCE REQUIREMENTS. (n.d.). Edmonds College. Retrieved from [Link]
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Color Coding for NIOSH Approved Respirator Cartridges and Canisters. (n.d.). U.S. Department of Agriculture. Retrieved from [Link]
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OSHA Glove Selection Chart. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
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Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). U.S. Environmental Protection Agency. Retrieved from [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]
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NIOSH 42 CFR Part 84 Compliant Cartridges & Filters for Air-Purifying Respirators. (n.d.). MSA Safety. Retrieved from [Link]
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NIOSH Color Coding for Respirator Cartridges and Filters. (n.d.). OSHACode EHS Training. Retrieved from [Link]
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Selecting the Right Reusable Respirator Cartridge Filter. (2024, June 28). Gempler's Learning Hub. Retrieved from [Link]
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α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. (1955). Organic Syntheses, 30, 17. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]
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Decontamination technologies for medicinal and aromatic plants: A review. (2022, January 11). Food Science & Nutrition. Retrieved from [Link]
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EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]
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EPA's Guide for Industrial Waste Management: Introduction. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl-. (n.d.). Organic Syntheses. Retrieved from [Link]
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Acetonitrile; Community Right-to-Know; Toxic Chemical Release Reporting. (2013, March 5). Federal Register. Retrieved from [Link]
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Review of decontamination protocols for shared non-critical objects in 35 policies of UK NHS acute care organizations. (n.d.). UWL Repository. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
